3,3'-Carbonylbis(7-diethylaminocoumarin)
Description
The exact mass of the compound 3,3'-Carbonylbis(7-diethylaminocoumarin) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-Carbonylbis(7-diethylaminocoumarin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Carbonylbis(7-diethylaminocoumarin) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(diethylamino)-3-[7-(diethylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-28(6-2)19-11-9-17-13-21(26(31)33-23(17)15-19)25(30)22-14-18-10-12-20(29(7-3)8-4)16-24(18)34-27(22)32/h9-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIRTQDABNCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069799 | |
| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63226-13-1 | |
| Record name | 3,3′-Carbonylbis(7-diethylaminocoumarin) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63226-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis(7-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
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| Record name | 3,3'-Carbonylbis(7-diethylaminocoumarin) | |
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Foundational & Exploratory
What are the photophysical properties of 3,3'-Carbonylbis(7-diethylaminocoumarin)?
An In-depth Technical Guide to the Photophysical Properties of 3,3'-Carbonylbis(7-diethylaminocoumarin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Carbonylbis(7-diethylaminocoumarin), also known as Ketocoumarin (KC), is a bichromophoric dye with significant potential in various scientific and biomedical applications. Its unique structure, consisting of two 7-diethylaminocoumarin moieties linked by a carbonyl bridge, gives rise to interesting and environment-sensitive photophysical properties. This technical guide provides a comprehensive overview of the synthesis, core photophysical characteristics, and applications of this versatile fluorescent probe. We delve into its solvatochromic behavior, the influence of molecular structure on its spectral properties, and provide exemplary protocols for its use. This document is intended to serve as a valuable resource for researchers leveraging this and similar fluorophores in their work.
Introduction: The Significance of Bichromophoric Coumarin Dyes
Coumarin derivatives are a cornerstone of modern fluorescence spectroscopy and imaging due to their high fluorescence quantum yields, excellent photostability, and synthetically tunable properties[1]. The 7-aminocoumarin scaffold, in particular, is a prime example of a fluorophore exhibiting intramolecular charge transfer (ICT), a phenomenon that makes its photophysical properties highly sensitive to the local environment[2].
3,3'-Carbonylbis(7-diethylaminocoumarin) (Figure 1) is a symmetrical molecule where two fluorescent 7-diethylaminocoumarin units are tethered through a central carbonyl group[3]. This "bichromophoric" arrangement can lead to complex photophysical behaviors, including exciton coupling and altered de-excitation pathways compared to its monomeric counterparts. The central carbonyl group acts as an electron-withdrawing moiety, influencing the overall electron density and transition energies of the molecule. Understanding these properties is crucial for its application as a sensor, dye, and biological probe[3][].
Figure 1: Chemical Structure of 3,3'-Carbonylbis(7-diethylaminocoumarin)
Caption: A conceptual workflow for the synthesis of the target molecule.
Photophysical Properties
The fluorescence of 7-aminocoumarin derivatives is largely dictated by an intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing lactone carbonyl group.[2] In 3,3'-Carbonylbis(7-diethylaminocoumarin), the central carbonyl bridge further influences this electronic landscape.
Absorption and Emission Spectra
The absorption and emission spectra of this dye are sensitive to the solvent environment, a phenomenon known as solvatochromism.[5][6][7]
-
Absorption: In relatively nonpolar solvents like toluene, the maximum absorption (λ_max) is observed in the range of 447-451 nm.[8] This corresponds to the S₀ → S₁ transition.
-
Emission: In neat solvents, 3,3'-Carbonylbis(7-diethylaminocoumarin) exhibits a characteristically small Stokes shift. This is attributed to the π-π* electronic transitions that involve the bridging keto group.[9] The Stokes shift is the difference between the absorption and emission maxima and is indicative of the energy lost to non-radiative processes before fluorescence emission.
The photophysical properties are summarized in Table 1.
Table 1: Summary of Key Photophysical Parameters
| Property | Value | Solvent | Reference(s) |
| Absorption Max (λ_abs) | 447 - 451 nm | Toluene | [8] |
| ~456 nm | Ethanol | [10] | |
| Emission Max (λ_em) | Varies with solvent polarity | - | [9] |
| New emission at 550 nm | Alcohol/Water | [9] | |
| Fluorescence Lifetime (τ_F) | 2.71 ns (new decay component) | Alcohol/Water | [9] |
Solvatochromism and Environmental Sensitivity
The defining feature of many 7-aminocoumarins is their pronounced solvatochromism. As solvent polarity increases, the emission spectrum typically shows a bathochromic (red) shift. This is due to the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level and thus the energy of the emitted photon.[5][11]
For 3,3'-Carbonylbis(7-diethylaminocoumarin), an interesting phenomenon occurs in aqueous alcoholic solutions. As the water content increases to 90%, a new emission band appears at 550 nm with a large Stokes shift. This has been attributed to the formation of intermolecular hydrogen-bonded dimers.[9] This suggests that the molecule can exist in different aggregation states depending on the solvent environment, each with distinct photophysical properties.
The Twisted Intramolecular Charge Transfer (TICT) model is often invoked to explain the photophysical behavior of flexible 7-aminocoumarins.[3] In the excited state, rotation around the C-N bond of the diethylamino group can lead to a non-fluorescent, charge-separated TICT state, providing a non-radiative decay pathway. The extent to which this occurs is highly dependent on solvent polarity and viscosity.
Figure 3: Jablonski Diagram Illustrating Photophysical Processes
Caption: A generalized Jablonski diagram showing the key photophysical transitions.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[12] The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.[12]
Applications in Research and Drug Development
The sensitivity of its fluorescence to the local environment makes 3,3'-Carbonylbis(7-diethylaminocoumarin) a valuable tool for various applications.
-
Fluorescent Probes for Microenvironment Sensing: Its solvatochromic properties can be exploited to probe the polarity of microenvironments, such as the interior of micelles, polymers, or biological membranes.[13][14]
-
Bioimaging: Coumarin derivatives are widely used for cellular imaging.[][15] The spectral properties of 3,3'-Carbonylbis(7-diethylaminocoumarin) fall within a range suitable for fluorescence microscopy.
-
Sensing Applications: The coumarin scaffold can be functionalized to create chemosensors for various analytes, including metal ions and reactive oxygen species.[13]
Exemplary Experimental Protocol: Cellular Imaging
The following is a generalized protocol for using a coumarin-based dye for live-cell imaging. This should be optimized for the specific cell type and experimental conditions.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in dimethyl sulfoxide (DMSO).
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach the desired confluency.
-
Staining: Dilute the stock solution in pre-warmed cell culture media to a final concentration of 1-10 µM. Remove the old media from the cells and incubate with the staining solution for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh media or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~450 nm, emission ~480-550 nm).
Figure 4: Workflow for Cellular Imaging with a Fluorescent Probe
Caption: A typical workflow for staining live cells with a fluorescent probe.
Conclusion and Future Outlook
3,3'-Carbonylbis(7-diethylaminocoumarin) is a fascinating fluorescent molecule with complex, environment-dependent photophysical properties. Its solvatochromism, particularly the unique behavior in aqueous environments, makes it a promising candidate for the development of advanced fluorescent probes. While the existing literature provides a solid foundation for understanding its behavior, further research is needed to fully characterize its photophysical properties, including a systematic study of its quantum yield and lifetime in a wide range of solvents. Furthermore, the development and validation of specific sensing applications based on this scaffold will undoubtedly expand its utility in chemical and biological research.
References
- Ramamurthy, K., Malar, E. J. P., & Chellappan, S. (2019). Hydrogen bonded dimers of ketocoumarin in solid state and alcohol: water binary solvent by fluorescence spectroscopy, crystal structure and DFT investigation. Journal of Photochemistry and Photobiology A: Chemistry, 376, 224-233. (Note: This is inferred from a research gate summary, the full paper would need to be consulted for complete details).
- Ikeda, K., et al. (2006). Driving force of binding of amyloid beta-protein to lipid bilayers. Biochemistry, 45(35), 10747-10754.
- Jones II, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300.
- Wojtala, A., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 29(3), 642.
- Chen, Y., et al. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. International Journal of Molecular Sciences, 25(11), 5936.
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2005). Who's who in fluorescence 2005. Springer.
- Sekar, N., et al. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135.
- Chatterjee, A., et al. (2013). Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. Photochemistry and Photobiology, 89(4), 804-813.
- Prahl, S. (2017). Coumarin 1. OMLC. [Link]
- Li, Y., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(92), 89688-89694.
- Vidya-mitra. (2018, September 4). Fluorescence Quantum Yield and Lifetime. YouTube. [Link]
- El-Daly, S. A., et al. (2015). Solvatochromism and electronic structure of coumarin derivative. Journal of Molecular Liquids, 209, 326-333.
- PrepChem. Synthesis of 7-diethylamino-coumarin-3-aldehyde. [Link]
- Globe Thesis. (2022). Synthesis And Spectral Properties Evaluation Of 7-(Diethylamino) Coumarin Scaffold-based Fluorescent Probe. [Link]
- Hanaoka, K. (2020). Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch. Journal of Clinical Biochemistry and Nutrition, 67(2), 117-127.
- Klymchenko, A. S., et al. (2018). Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold. ChemistryOpen, 7(8), 648-655.
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A Comprehensive Technical Guide to 3,3'-Carbonylbis(7-diethylaminocoumarin)
Abstract
This technical guide provides an in-depth exploration of 3,3'-Carbonylbis(7-diethylaminocoumarin), a symmetrical bis-coumarin dye recognized for its significant fluorescent properties. We delve into the strategic rationale behind its synthesis, detailing a robust experimental protocol that emphasizes safety and reproducibility. The guide further outlines a comprehensive characterization workflow, employing spectroscopic and spectrometric techniques to validate the molecular structure and elucidate its photophysical behavior. Key analytical data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy, are systematically presented and interpreted. Finally, we discuss the compound's current and potential applications, driven by its strong fluorescence, in fields such as bioimaging and materials science. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the study and application of advanced fluorescent molecules.
Introduction: The Significance of the Bis-Coumarin Scaffold
Coumarin and its derivatives form a cornerstone of fluorescent chemistry, prized for their high quantum yields, photostability, and environmentally sensitive emission spectra.[1][] The inherent benzopyranone structure of coumarin is a versatile scaffold that can be chemically modified to tune its photophysical properties across the visible spectrum.[][3] The introduction of an electron-donating group, such as a diethylamino moiety at the 7-position, significantly enhances the intramolecular charge transfer (ICT) character, leading to increased fluorescence intensity and a red-shift in the emission wavelength.[1][4]
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound featuring two 7-diethylaminocoumarin units linked by a central carbonyl bridge.[5] This dimeric structure creates an extended π-conjugated system that further modulates the molecule's electronic and optical properties. The carbonyl linker not only enforces a specific spatial orientation between the two coumarin moieties but also participates in the overall electronic structure, influencing the absorption and emission characteristics. These unique structural features make 3,3'-Carbonylbis(7-diethylaminocoumarin) a compound of interest for various applications, including use as a fluorescent probe, dye, and component in optoelectronic materials.[5][6] This guide provides a detailed examination of its synthesis and characterization, offering field-proven insights for its successful laboratory implementation.
Synthesis Methodology: A Deliberate Approach
The synthesis of 3,3'-Carbonylbis(7-diethylaminocoumarin) involves the electrophilic acylation of two equivalents of 7-(diethylamino)coumarin with a phosgene equivalent. The choice of reagents and reaction conditions is critical for ensuring high yield, purity, and, most importantly, operational safety.
Principle of the Reaction: Causality in Reagent Selection
The core of the synthesis is the reaction between the nucleophilic C-3 position of the 7-(diethylamino)coumarin ring and a suitable carbonyl source.
-
Substrate: 7-(Diethylamino)coumarin is selected as the precursor due to the activating effect of the diethylamino group, which increases the electron density at the C-3 position, making it susceptible to electrophilic attack.
-
Acylating Agent: Phosgene (COCl₂) is a highly effective reagent for introducing a carbonyl group but is an extremely toxic gas, posing significant handling risks.[7][8] Therefore, a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is the authoritative and responsible choice for laboratory synthesis.[9] Triphosgene, in the presence of a base, decomposes in situ to generate the reactive phosgene species, minimizing exposure risks.[9]
-
Reaction Conditions: The reaction is typically performed in an inert, anhydrous solvent to prevent premature hydrolysis of the acylating agent. The presence of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials:
-
7-(Diethylamino)-4-methylcoumarin (Coumarin 1) (CAS 91-44-1)[10]
-
Triphosgene (CAS 32315-10-9)
-
Anhydrous Toluene or Dichloromethane
-
Pyridine (anhydrous)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize any excess phosgene or HCl).
-
Reagent Preparation: In the flask, dissolve 7-(diethylamino)coumarin (2 equivalents) in anhydrous toluene.
-
Addition of Acylating Agent: Separately, dissolve triphosgene (0.4 equivalents, as 1 mole of triphosgene yields 3 moles of phosgene) in anhydrous toluene. Add this solution to the dropping funnel.
-
Reaction Execution: While stirring the coumarin solution under a nitrogen atmosphere, slowly add the triphosgene solution dropwise at room temperature. A color change is typically observed.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is gently heated (e.g., to 50-60°C) and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield the product as a yellow to orange crystalline powder.[11]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of 3,3'-Carbonylbis(7-diethylaminocoumarin).
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized compound.
Structural and Purity Analysis
The following table summarizes the key physicochemical and analytical data for 3,3'-Carbonylbis(7-diethylaminocoumarin).
| Property / Technique | Expected Result / Observation | Reference |
| Appearance | Yellow to orange crystalline powder | [11][12] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [5][11] |
| Molecular Weight | 460.52 g/mol | [5][11] |
| Melting Point | 215-216.5 °C | [11] |
| Purity (HPLC) | ≥98.0% | [12][13] |
| ¹H NMR | Signals corresponding to aromatic, vinylic, and ethyl protons. The integration should reflect the symmetrical structure. | [14][15] |
| ¹³C NMR | Resonances for carbonyl carbons (lactone and ketone), aromatic carbons, and aliphatic carbons of the ethyl groups. | [16][17] |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z ≈ 460. Characteristic fragmentation pattern involving loss of CO. | [16][18] |
Expertise & Experience Insight: In ¹H NMR analysis of coumarin dimers, the chemical shifts and coupling constants of the protons on the heterocyclic ring are particularly diagnostic of the structure.[14] For Mass Spectrometry, the molecular ion peak should be prominent, indicating a relatively stable molecule, with initial fragmentation often involving the loss of CO from the lactone rings.[16][18]
Photophysical Characterization
The utility of this molecule is defined by its interaction with light.
| Photophysical Property | Typical Value (in Toluene/THF) | Reference |
| λ_max (Absorption) | ~447 - 451 nm | [12] |
| λ_max (Emission) | Dependent on solvent polarity, typically blue-green emission. | [][3] |
| Molar Extinction Coefficient (ε) | >85,000 M⁻¹cm⁻¹ (in THF) | [13] |
| Fluorescence Quantum Yield (Φ_F) | High, characteristic of coumarin dyes with 7-amino substitution. | [1] |
Trustworthiness through Causality: The strong absorption in the visible region (~450 nm) is attributed to the extended π-conjugation across the two coumarin systems facilitated by the carbonyl bridge. The 7-diethylamino groups act as potent auxochromes, enhancing the molar absorptivity and shifting the absorption to longer wavelengths. The fluorescence emission is subject to solvatochromism; as solvent polarity increases, a red shift in the emission maximum is typically observed due to the stabilization of the more polar excited state.[19]
Absorption-Emission Relationship
The relationship between light absorption, the excited state, and subsequent fluorescence emission is a fundamental principle governing the compound's application.
Caption: Jablonski diagram illustrating the process of fluorescence.
Applications in Research and Development
The potent fluorescent properties of 3,3'-Carbonylbis(7-diethylaminocoumarin) make it a versatile tool for various scientific applications.
-
Fluorescent Probes and Sensors: The coumarin scaffold is known for its sensitivity to the local microenvironment. This compound can be used as a fluorescent probe to study solvent polarity, viscosity, or the presence of specific analytes.[1][5] Bis-coumarin derivatives have been explored as fluorescent and colorimetric sensors.[6]
-
Bioimaging: Coumarin dyes are widely used in biological imaging to label cells and biomolecules.[][20] The bright, blue-green fluorescence of this compound makes it suitable for multicolor imaging applications, although its utility may be best for abundant targets to overcome potential autofluorescence.[3][20]
-
Materials Science: As a robust fluorophore, it can be incorporated into polymers or other materials to create photoluminescent agents or components for organic light-emitting diodes (OLEDs).[1][6]
Conclusion
3,3'-Carbonylbis(7-diethylaminocoumarin) is a scientifically significant fluorophore whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. By employing a safety-conscious approach using triphosgene and following a structured protocol for synthesis and purification, high-purity material can be reliably obtained. Its strong absorption and emission characteristics, confirmed through a suite of analytical techniques, underpin its value in diverse applications ranging from fundamental photophysical studies to the development of advanced fluorescent materials and biological probes. This guide provides the foundational knowledge and practical methodology for scientists to confidently synthesize, characterize, and utilize this versatile bis-coumarin dye in their research endeavors.
References
- NIH National Library of Medicine. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes.
- ResearchGate. (n.d.). Therapeutic applications of biscoumarin and their fused conjugates.
- ResearchGate. (n.d.). Synthesis of bis-coumarin derivatives 4a-4c and their BF2-complexes 5a-5c.
- Taylor & Francis Online. (2007). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes.
- ResearchGate. (n.d.). ¹H NMR spectrum of the fully protonated coumarin dimer.
- Agilent. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
- ResearchGate. (n.d.). Fig. 1 1 H and 13 C NMR spectra of (a, c) coumarin-OH and (b, d) coumarin-Py BZ.
- PubMed. (n.d.). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures.
- European Journal of Chemistry. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra.
- PrepChem.com. (n.d.). Synthesis of 7-diethylamino-coumarin-3-aldehyde.
- PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin.
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- 11. echemi.com [echemi.com]
- 12. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 | TCI AMERICA [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamopen.com [benthamopen.com]
- 19. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 20. What are the applications of coumarin dyes? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Absorption and Emission Spectra of 3,3'-Carbonylbis(7-diethylaminocoumarin)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core photophysical properties of 3,3'-Carbonylbis(7-diethylaminocoumarin), a fluorescent molecule of significant interest in various scientific and biomedical applications. We will delve into its absorption and emission characteristics, the underlying principles governing its spectral behavior, and detailed protocols for its empirical characterization.
Introduction to 3,3'-Carbonylbis(7-diethylaminocoumarin)
3,3'-Carbonylbis(7-diethylaminocoumarin), also known as ketocoumarin, is a synthetic organic dye characterized by two 7-diethylaminocoumarin moieties linked by a carbonyl bridge.[1] This unique structure imparts distinct photophysical properties, making it a valuable tool in fields such as bioimaging and materials science.[2] The diethylamino groups at the 7-position of the coumarin rings act as strong electron-donating groups, playing a crucial role in the molecule's electronic transitions and, consequently, its absorption and fluorescence behavior.[3]
The core structure of this molecule is a D-π-A (Donor-π-Acceptor) system, where the diethylamino groups are the electron donors and the carbonyl groups of the coumarin lactone rings and the central ketone act as electron acceptors. This architecture is fundamental to its intramolecular charge transfer (ICT) characteristics upon photoexcitation.[3]
Unraveling the Spectral Properties: Absorption and Emission
The interaction of 3,3'-Carbonylbis(7-diethylaminocoumarin) with light is dictated by its electronic structure. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited state (S₁), and its subsequent return to the ground state can occur via the emission of a photon (fluorescence).
Absorption and Emission Maxima in Various Solvents
The absorption and emission maxima of 3,3'-Carbonylbis(7-diethylaminocoumarin) are sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This property arises from the change in the dipole moment of the molecule upon electronic transition. Generally, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 447 - 451 | - | - | - |
| Ethanol | 456 | - | - | - |
The Uniquely Small Stokes Shift: A Mechanistic Insight
A noteworthy characteristic of 3,3'-Carbonylbis(7-diethylaminocoumarin) is its relatively small Stokes shift compared to other 7-diethylaminocoumarin dyes. The Stokes shift, the difference between the absorption and emission maxima, is a critical parameter in fluorescence applications as a larger shift facilitates the separation of excitation and emission signals.
The small Stokes shift in this molecule is attributed to the nature of its electronic transition. It is primarily a π-π* transition involving the bridging keto group.[1] This suggests that the geometry of the molecule in the excited state does not significantly differ from its ground state geometry. In many other coumarin dyes, a more pronounced intramolecular charge transfer (ICT) from the diethylamino group to the coumarin core upon excitation leads to a greater redistribution of electron density and a more significant change in geometry, resulting in a larger Stokes shift.[6] The rigidifying effect of the central carbonyl bridge in 3,3'-Carbonylbis(7-diethylaminocoumarin) likely restricts major conformational changes in the excited state.
Experimental Characterization: A Step-by-Step Guide
To empirically determine the absorption and emission spectra of 3,3'-Carbonylbis(7-diethylaminocoumarin), the following detailed protocols are recommended. These protocols are designed to be self-validating by incorporating necessary calibration and control steps.
Workflow for Spectroscopic Analysis
Caption: Experimental workflow for determining the absorption and emission spectra.
Protocol for UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs) of 3,3'-Carbonylbis(7-diethylaminocoumarin) in a given solvent.
Materials:
-
3,3'-Carbonylbis(7-diethylaminocoumarin)
-
Spectroscopic grade solvents (e.g., ethanol, toluene, acetonitrile, etc.)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes to ensure stable output.
-
Solvent Blank:
-
Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample.
-
Place the cuvette in the spectrophotometer.
-
Perform a baseline correction (autozero) across the desired wavelength range (e.g., 300-600 nm). This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute working solution in the solvent of interest. The final concentration should result in a maximum absorbance between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law. A typical starting concentration would be around 5 µM.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum over the same wavelength range as the baseline correction.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs. This is the λ_abs.
-
Record the absorbance value at λ_abs.
-
Protocol for Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λ_em) of 3,3'-Carbonylbis(7-diethylaminocoumarin) in a given solvent.
Materials:
-
Working solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) from the absorption experiment
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (four polished sides)
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and its excitation source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes.
-
Parameter Setup:
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis absorption experiment.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Solvent Blank:
-
Fill a clean fluorescence cuvette with the pure solvent.
-
Place it in the spectrofluorometer and record an emission scan over a range that is expected to encompass the fluorescence of the sample (e.g., from λ_abs + 10 nm to 700 nm). This will identify any background fluorescence from the solvent or impurities.
-
-
Sample Measurement:
-
Use the same working solution as in the absorption experiment (absorbance at λ_ex should be below 0.1 to minimize inner filter effects).
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrofluorometer.
-
Acquire the emission spectrum over the selected range.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the dye.
-
Identify the wavelength at which the maximum fluorescence intensity occurs. This is the λ_em.
-
The Stokes shift can then be calculated as: Stokes Shift (nm) = λ_em - λ_abs.
-
The Role of Intramolecular Charge Transfer (ICT)
The photophysical behavior of 7-aminocoumarin derivatives is heavily influenced by intramolecular charge transfer.[3] Upon excitation, there is a transfer of electron density from the electron-donating diethylamino group to the electron-accepting coumarin core. This leads to an excited state that is more polar than the ground state.
Caption: Jablonski diagram illustrating the ICT process.
In polar solvents, the solvent molecules reorient around the more polar excited state, leading to its stabilization and a lowering of its energy level. This stabilization is responsible for the red-shift observed in the emission spectra in polar environments. The extent of this shift is dependent on the polarity of the solvent and the magnitude of the change in dipole moment between the ground and excited states.
Conclusion
3,3'-Carbonylbis(7-diethylaminocoumarin) is a fluorescent dye with distinct spectral properties, most notably a relatively small Stokes shift due to the nature of its π-π* electronic transition and the structural rigidity imposed by the central carbonyl bridge. Its solvatochromic behavior, characteristic of coumarin derivatives with strong donor-acceptor character, makes it a sensitive probe of its local environment. The detailed experimental protocols provided in this guide offer a robust framework for the accurate characterization of its absorption and emission spectra, enabling researchers and drug development professionals to effectively harness its fluorescent properties in their applications.
References
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI. [Link]
- Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption. (n.d.). MDPI. [Link]
- Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. (2023). Repositorio UDD. [Link]
- Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. (n.d.). MDPI. [Link]
- Role of Solvent on Charge Transfer in 7-Aminocoumarin Dyes: New Hints from TD-CAM-B3LYP and State Specific PCM Calculations. (2013). UNIFIND - UNIMORE. [Link]
- Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (2014).
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- 6. repositorio.udd.cl [repositorio.udd.cl]
Solubility Profile of 3,3'-Carbonylbis(7-diethylaminocoumarin): A Technical Guide for Researchers
An In-depth Technical Guide for the Scientific Professional
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS: 63226-13-1), a key fluorescent sensitizer and dye. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the compound's physicochemical properties, a theoretical solubility assessment, and a robust, step-by-step experimental protocol for its quantitative determination. By grounding our methodology in established analytical techniques and explaining the causality behind experimental choices, this guide serves as a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Significance of Solubility
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound distinguished by its potent fluorescence and unique molecular structure, which features two diethylaminocoumarin units linked by a carbonyl bridge.[1] This architecture makes it a valuable tool in various applications, including as a fluorescent probe and for bioimaging.[1] The utility of this, or any, compound in research and development is fundamentally governed by its solubility. An accurate understanding of how 3,3'-Carbonylbis(7-diethylaminocoumarin) behaves in different solvent systems is critical for:
-
Formulation Development: Creating stable, homogenous solutions for assays and product formulations.
-
Reaction Chemistry: Selecting appropriate solvents for synthesis or modification reactions.
-
Analytical Method Development: Preparing standards and samples for techniques like HPLC and spectroscopy.
-
Predicting Bioavailability: Understanding its potential behavior in biological matrices.
This guide provides the theoretical foundation and practical methodology to empower researchers to accurately characterize the solubility of this important fluorophore.
Physicochemical Properties & Theoretical Solubility Profile
A molecule's solubility is dictated by its inherent physical and chemical properties. The key characteristics of 3,3'-Carbonylbis(7-diethylaminocoumarin) are summarized below.
Table 1: Physicochemical Properties of 3,3'-Carbonylbis(7-diethylaminocoumarin)
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [1][2] |
| Molecular Weight | ~460.5 g/mol | [2][3] |
| Appearance | Yellow to orange crystalline powder | [2][4] |
| Melting Point | 214-216.5 °C | [2][5] |
| XLogP3 | 5.4 | [2][3] |
| Topological Polar Surface Area (TPSA) | 76.2 Ų | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
Expert Analysis of Theoretical Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The high calculated XLogP3 of 5.4 is a strong indicator that 3,3'-Carbonylbis(7-diethylaminocoumarin) is a highly lipophilic (hydrophobic) compound.[2][3] This value suggests a strong preference for non-polar, organic environments over aqueous media.
The molecule's structure reinforces this assessment. While it possesses seven hydrogen bond acceptors (carbonyl and ether oxygens), it lacks hydrogen bond donors.[2] The large, non-polar surface area from the fused ring systems and the eight ethyl groups on the two diethylamino moieties dominates the molecule's character. The presence of these diethylamino groups is known to enhance solubility specifically in organic solvents.[1]
Based on these properties, we can predict the following solubility trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents that can engage in dipole-dipole interactions without demanding hydrogen bonding (e.g., tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). Toluene is also a suitable solvent, as indicated by its use for UV-Vis analysis.[4]
-
Moderate Solubility: Expected in lower-chain alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone). While these are polar protic solvents, the large hydrophobic scaffold of the coumarin derivative will likely limit its solubility compared to the aprotic solvents.
-
Low to Negligible Solubility: Expected in highly polar solvents like water and non-polar aliphatic hydrocarbons like hexane, which lack the necessary polarity to interact effectively with the coumarin's polar functional groups.
The following diagram illustrates the logical relationship between solvent type and the anticipated solubility of this lipophilic compound.
Caption: Predicted solubility based on solvent polarity.
Experimental Design for Quantitative Solubility Determination
To move from theoretical prediction to empirical data, a robust experimental plan is essential. The most common and reliable approach is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
For quantification, UV-Visible (UV-Vis) Spectroscopy is a highly suitable technique for 3,3'-Carbonylbis(7-diethylaminocoumarin). The justification for this choice is threefold:
-
Inherent Chromophore: The extensive conjugated π-system of the coumarin structure results in strong absorption of light in the visible range, with a reported λ-max around 450 nm.[4][6] This allows for sensitive and specific detection.
-
Accessibility: UV-Vis spectrophotometers are standard equipment in most research laboratories.[7]
-
Beer-Lambert Law: The direct relationship between absorbance and concentration allows for straightforward quantification once a calibration curve is established.[8]
For more complex matrices or to separate the parent compound from potential degradants, High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the preferred orthogonal method.[9][10]
The following diagram outlines the comprehensive workflow for solubility determination using the shake-flask and UV-Vis spectroscopy method.
Caption: UV-Vis based solubility determination workflow.
Detailed Experimental Protocol
This protocol provides a self-validating system for determining the solubility of 3,3'-Carbonylbis(7-diethylaminocoumarin).
Materials and Equipment
-
3,3'-Carbonylbis(7-diethylaminocoumarin) (purity >98%)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer (dual beam recommended)
-
Quartz or glass cuvettes
-
Orbital shaker with temperature control
-
Vortex mixer
-
Syringes and 0.2 µm PTFE syringe filters
-
Scintillation vials or amber glass vials with screw caps
-
Solvents of interest (e.g., Dichloromethane, THF, Ethanol, Acetone, Water, Hexane)
Procedure: Part A - Calibration Curve Generation
Causality: A calibration curve is essential to establish a reliable relationship between the measured absorbance and the unknown concentration of the analyte, as dictated by the Beer-Lambert Law.[11] THF is chosen as the initial solvent due to the high likelihood of complete dissolution at the stock concentration.
-
Prepare a Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and bring to volume with THF.
-
Prepare a Secondary Stock Solution (e.g., 10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and bring to volume with THF.
-
Determine λ-max: Scan the secondary stock solution from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λ-max), which is expected to be around 450 nm.[4] Set the spectrophotometer to this fixed wavelength for all subsequent measurements.
-
Prepare Calibration Standards: Perform serial dilutions of the secondary stock solution to prepare at least five standards. A suggested concentration range is 0.5, 1, 2, 5, and 10 µg/mL.
-
Measure Absorbance: Measure the absorbance of each standard and a solvent blank at the determined λ-max.
-
Plot the Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.
Procedure: Part B - Solubility Measurement
Causality: The shake-flask method ensures that the solvent becomes fully saturated with the solute, reaching thermodynamic equilibrium.[12] Using excess solid material is critical to guarantee saturation. Filtration is a mandatory step to remove undissolved micro-particulates that would scatter light and produce erroneously high absorbance readings.
-
Sample Preparation: Add an excess amount of 3,3'-Carbonylbis(7-diethylaminocoumarin) (e.g., ~5-10 mg) to a vial containing a known volume of the test solvent (e.g., 3 mL). The key is to ensure solid material remains visible after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24 hours to ensure the solution reaches saturation. 48 hours is recommended to be certain.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow excess solid to sediment.
-
Sampling and Filtration: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a 0.2 µm PTFE syringe filter and dispense the clear, filtered saturated solution into a clean vial.
-
Dilution: Based on the theoretical assessment, dilute the filtered saturated solution into the linear range of your calibration curve. For an expected high-solubility solvent like DCM, a 1:100 or greater dilution may be necessary. For a low-solubility solvent, less dilution or no dilution may be required. Perform this dilution gravimetrically or volumetrically and record the dilution factor accurately.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted sample at the λ-max.
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted (µg/mL) = (Absorbance - c) / m
-
Calculate the concentration of the original saturated solution by accounting for the dilution: Solubility (µg/mL or mg/L) = Concentration_diluted × Dilution Factor
-
To convert to molarity (mol/L), use the molecular weight: Solubility (mol/L) = (Solubility in g/L) / 460.5 g/mol
-
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 2: Experimental Solubility of 3,3'-Carbonylbis(7-diethylaminocoumarin) at 25 °C
| Solvent | Solvent Type | Polarity Index | Experimental Solubility (mg/L) | Experimental Solubility (mol/L) |
| Dichloromethane | Chlorinated | 3.1 | Enter Experimental Data | Enter Calculated Data |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Enter Experimental Data | Enter Calculated Data |
| Acetone | Polar Aprotic | 5.1 | Enter Experimental Data | Enter Calculated Data |
| Ethanol | Polar Protic | 4.3 | Enter Experimental Data | Enter Calculated Data |
| Hexane | Non-Polar | 0.1 | Enter Experimental Data | Enter Calculated Data |
| Water | Polar Protic | 10.2 | Enter Experimental Data | Enter Calculated Data |
Safety and Handling Precautions
As a professional in the field, adherence to safety protocols is paramount. Based on available Safety Data Sheets (SDS), the following should be observed:
-
Hazard Identification: The compound is classified as a skin and serious eye irritant.[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]
-
Handling: Use with adequate ventilation, potentially in a fume hood, to avoid inhalation of the powder. Minimize dust generation.[5] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[5]
Always consult the most recent SDS for the compound and all solvents used before beginning any experimental work.[13]
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of 3,3'-Carbonylbis(7-diethylaminocoumarin). By understanding the compound's lipophilic nature and employing a validated shake-flask method coupled with UV-Vis spectroscopy, researchers can generate the accurate and reproducible data essential for advancing their work. The provided protocols and theoretical insights are designed to be a practical and authoritative resource for any scientist working with this versatile fluorophore.
References
- Simsek, S., et al. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications.
- Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages.
- Lee, H. W., et al. (2017). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 13(Suppl 3), S439–S444.
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- Royal Society of Chemistry. (2007). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods.
- Chemsrc. (2023). 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1.
- ResearchGate. (2018). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.
- Poso, A., & Leppänen, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(14), 3269.
- Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy.
- Ahmed, J., & Roy, S. (2021). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 45(3), 1437-1449.
- ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?.
- ResearchGate. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration.
- ResearchGate. (2015). Is there any way to quantify fluorescent dyes by UV spectrophotometer?.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- Georganics. (n.d.). 3,3'-Carbonylbis(7-N,N-diethylaminocoumarin).
- Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results.
- ResearchGate. (2018). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives.
- NPTEL-NOC IITM. (2023, February 13). Lecture 06: UV-Visible and Fluorescence Spectroscopy [Video]. YouTube.
- PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)-.
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An In-depth Technical Guide to 3,3'-Carbonylbis(7-diethylaminocoumarin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS No. 63226-13-1), a symmetrical ketone derivative of the highly fluorescent 7-diethylaminocoumarin scaffold. This molecule has garnered significant interest for its potent photophysical properties, positioning it as a valuable tool in advanced biological research and therapeutic development. Its core utility lies in its function as a high-performance fluorescent probe and a heavy atom-free triplet photosensitizer. These characteristics make it particularly suitable for applications in high-resolution bioimaging and as a potential agent in photodynamic therapy (PDT). This document consolidates critical data on its chemical properties, synthesis, photophysical characteristics, and key applications, offering field-proven insights and detailed protocols to enable its effective use in a research and development setting.
Core Chemical Identity and Physicochemical Properties
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound where two 7-diethylaminocoumarin units are linked by a central carbonyl group.[1][2] This structure creates an extended π-conjugated system responsible for its strong absorption in the visible spectrum and intense fluorescence.[3] The presence of diethylamino groups enhances its solubility in organic solvents and significantly influences its photophysical behavior.[2]
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 63226-13-1 | [2] |
| IUPAC Name | 7-(diethylamino)-3-[[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl]-2H-chromen-2-one | [1] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [2] |
| Molecular Weight | 460.52 g/mol | [4] |
| Appearance | Yellow to orange crystalline powder | [1][4] |
| Melting Point | 214 - 216.5 °C | [4][5] |
| Boiling Point (est.) | 696.9 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like Toluene, THF, EtOH | [1][2] |
| LogP (XLogP3) | 5.4 | [4] |
| Topological Polar Surface Area | 76.2 Ų | [4] |
Synthesis and Characterization
The synthesis of 3,3'-carbonyl biscoumarin derivatives is typically achieved through a facile and efficient one-pot reaction.[3] This approach offers high yields and operational simplicity, making the compound readily accessible for research purposes.
Rationale for Synthetic Strategy
The chosen synthetic route, a piperidine-catalyzed condensation reaction, is a variation of the Knoevenagel condensation followed by a Michael addition. This method is favored for its efficiency and use of a basic catalyst which avoids harsh acidic conditions that could degrade the coumarin core. The one-pot nature of the reaction minimizes intermediate isolation steps, thereby improving overall yield and reducing solvent waste, aligning with greener chemistry principles.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of biscoumarin derivatives.[6][7]
Objective: To synthesize 3,3'-Carbonylbis(7-diethylaminocoumarin) from 4-hydroxycoumarin and an appropriate aldehyde.
Materials:
-
4-hydroxycoumarin
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for washing)
-
Acetic acid (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxycoumarin (2 equivalents) and the selected aromatic aldehyde (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude product and wash thoroughly with diethyl ether. Recrystallize the solid from glacial acetic acid to yield pure, yellow-colored 3,3'-Carbonylbiscoumarins.[3]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Caption: One-pot synthesis workflow for biscoumarin derivatives.
Photophysical & Photochemical Properties
The defining characteristic of this compound is its performance as both a fluorophore and a photosensitizer. The extended π-system and the electron-donating diethylamino groups result in strong absorption of visible light and efficient emission.[3]
Solvatochromism and Spectroscopic Profile
The compound exhibits significant solvatochromism, where its absorption and emission maxima shift with solvent polarity. A red shift (bathochromic shift) is observed in both absorption and fluorescence spectra as solvent polarity increases, which is indicative of a π → π* electronic transition and suggests that the excited state is more polar than the ground state.[3]
Table 2: Key Photophysical Parameters
| Parameter | Value / Range | Solvent / Condition | Reference(s) |
| Absorption Maximum (λ_max_) | 447 - 451 nm | Toluene | [1] |
| 456 nm | Ethanol | [8] | |
| Molar Extinction Coefficient (ε) | ~136,000 M⁻¹cm⁻¹ (for related ketocoumarins) | Visible region | [9] |
| Fluorescence Emission Maximum | Varies with solvent polarity | - | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.28 - 0.48 (for related ketocoumarins) | Toluene | [9] |
Mechanism: Triplet State Photosensitization
Beyond fluorescence, ketocoumarins like CAS 63226-13-1 are efficient heavy atom-free triplet photosensitizers. Upon photoexcitation, the molecule can undergo intersystem crossing (ISC) from the excited singlet state (S₁) to a long-lived triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂).
The generation of singlet oxygen is the cornerstone of Type II photodynamic therapy. This reactive oxygen species (ROS) is highly cytotoxic and can induce localized cell death through apoptosis and/or autophagy upon irradiation of the photosensitizer.[9][10] The efficiency of this process, measured by the singlet oxygen quantum yield (ΦΔ), is reasonably high for this class of compounds.[9]
Caption: Jablonski diagram illustrating photosensitization.
Applications in Drug Development and Research
The dual functionality as a fluorophore and photosensitizer makes this compound a versatile tool for drug development professionals.
High-Resolution Bioimaging
The strong fluorescence and significant Stokes shift make it an excellent probe for fluorescence microscopy.[2] Coumarin derivatives are known to be useful for imaging cellular components and processes.[11] Specifically, related coumarin scaffolds (COUPY dyes) have shown a tendency to accumulate in mitochondria, making them excellent theranostic agents for visualizing this organelle and inducing localized photodamage.[10]
Protocol: Live-Cell Mitochondrial Staining and Imaging
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture to 60-70% confluency.
-
Probe Preparation: Prepare a stock solution (e.g., 1 mM) of 3,3'-Carbonylbis(7-diethylaminocoumarin) in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~450 nm, emission ~500-550 nm).
Photodynamic Therapy (PDT)
The ability to generate singlet oxygen upon irradiation makes this class of compounds potential photosensitizers for PDT, a non-invasive therapeutic strategy for cancer and other diseases.[10][12] Research on related coumarins has demonstrated effective in vitro anticancer activity upon visible-light irradiation, even in hypoxic conditions, with minimal dark toxicity.[10] The mechanism involves the generation of ROS, leading to mitochondrial damage and subsequent induction of apoptosis or autophagy.[10][13] This targeted approach offers a significant advantage over conventional chemotherapy by minimizing systemic side effects.
Safety and Handling
Hazard Identification:
-
Causes skin irritation (H315).[4]
-
Causes serious eye irritation (H319).[4]
-
The toxicological properties have not been fully investigated.[5]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]
-
Handling: Use in a well-ventilated area. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[5]
While many coumarin derivatives are considered to have low toxicity, it is crucial to handle this specific compound with care, given the incomplete toxicological data.[14] For in vitro studies, cytotoxicity should be assessed, and for any consideration of in vivo applications, extensive toxicological evaluation is mandatory.
Conclusion
3,3'-Carbonylbis(7-diethylaminocoumarin) is a multifunctional organic compound with significant potential for researchers in the life sciences and drug development. Its robust photophysical properties, combined with a straightforward synthesis, make it an attractive candidate for advanced applications. As a fluorescent probe, it offers bright, stable signals for high-contrast cellular imaging. As a photosensitizer, it represents a promising, easily synthesized scaffold for the development of novel photodynamic therapy agents. The insights and protocols provided in this guide are intended to equip scientists with the foundational knowledge required to harness the full potential of this versatile molecule in their research endeavors.
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- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 89(2), 280-293.
- García, S., et al. (2022). Improving Photodynamic Therapy Anticancer Activity of a Mitochondria-Targeted Coumarin Photosensitizer Using a Polyurethane–Polyurea Hybrid Nanocarrier. ACS Applied Materials & Interfaces, 14(3), 3911-3924.
- Tian, R., et al. (2022). Development of chromenoquinoline-fused coumarin dyes and their application in bioimaging. Dyes and Pigments, 205, 110530.
- Matiichuk, V., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(12), 4683.
- Cymerman, J., et al. (2022). Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. Journal of Fluorescence, 32(4), 1435-1445.
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- Klán, P., et al. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical Reviews, 113(1), 119-191. Referenced in: [Link]
- Griesbeck, A. G., et al. (2007). Singlet oxygen in organic synthesis. CRC press. Referenced in: [Link]
- Kubin, R. F., & O'Connor, D. V. (1983). Fluorescence lifetimes and quantum yields of some coumarin laser dyes. Journal of Luminescence, 28(4), 435-446. Referenced in: [Link]
- Wegener, J., & Spenner, J. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. Chemistry–A European Journal, 28(11), e202104037.
- Gracanin, M., et al. (2009). The mechanism of singlet oxygen production by a new porphycene derivative. Journal of Photochemistry and Photobiology A: Chemistry, 207(2-3), 185-192. Referenced in: [Link]
- Reddi, E., et al. (1987). The effect of medium polarity on the haematoporphyrin-sensitized photooxidation of L-tryptophan. Photochemistry and Photobiology, 45(4), 497-501. Referenced in: [Link]
- Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475. Referenced in: [Link]
- Wilkinson, F., et al. (1995). Rate constants for the decay and reactions of the lowest electronically excited singlet state of molecular oxygen in solution. An expanded and revised compilation. Journal of Physical and Chemical Reference Data, 24(2), 663-1021. Referenced in: [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3'-Carbonylbis(7-diethylaminocoumarin)
Abstract
This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of 3,3'-Carbonylbis(7-diethylaminocoumarin), a prominent fluorescent dye with significant applications in bioimaging and materials science. We delve into the critical interplay between its solid-state architecture, as determined by crystallographic studies, and its behavior in solution. This document synthesizes structural data, explores the key rotational bonds that govern its three-dimensional shape, and presents validated experimental and computational protocols for its characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to harness and modulate the properties of this versatile fluorophore.
Introduction: The Significance of a Bridged Coumarin Dimer
Coumarin derivatives are a well-established class of heterocyclic compounds, prized for their diverse biological activities and potent photophysical properties.[1] 3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS 63226-13-1) is a symmetrical molecule composed of two 7-diethylaminocoumarin units linked by a carbonyl bridge.[2] This unique structure gives rise to strong fluorescence, making it a valuable tool for applications ranging from fluorescent probes and dyes to optoelectronic materials.[2]
A molecule's function is intrinsically linked to its three-dimensional structure and conformational freedom. For 3,3'-Carbonylbis(7-diethylaminocoumarin), the relative orientation of the two coumarin planes and the flexibility of the diethylamino groups are paramount. These structural features dictate the molecule's electronic properties, thereby influencing its absorption and emission spectra, quantum yield, and interaction with its environment. Understanding this structure-property relationship is crucial for designing novel sensors, optimizing its performance in bioimaging, and developing new materials.
This guide will explore the molecule's conformation in both the solid state and solution, providing a framework for predicting and controlling its behavior.
Physicochemical and Spectroscopic Properties
A foundational understanding begins with the molecule's basic properties, which are summarized below. These data are essential for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source(s) |
| CAS Number | 63226-13-1 | [2][3] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [2][3] |
| Molecular Weight | 460.53 g/mol | [2][4] |
| Appearance | Light yellow to brown powder/crystal | [4][5] |
| Melting Point | 217 °C | [4] |
| Max. Absorption (λmax) | 456 nm (in Ethanol) | [4][6] |
| Molar Extinction Coeff. | >85,000 (in THF, 445-455 nm) | [4] |
| Solubility | Soluble in organic solvents like THF, EtOH | [2] |
Molecular Structure and Conformational Analysis
The conformation of 3,3'-Carbonylbis(7-diethylaminocoumarin) is primarily defined by the rotation around the single bonds connecting the coumarin rings to the central carbonyl bridge. This rotation dictates the overall shape of the molecule, influencing π-system conjugation and steric hindrance.
Key Rotatable Bonds and Conformational Isomers
The primary degrees of freedom that determine the molecule's overall conformation are the two dihedral angles (φ₁ and φ₂) associated with the C(3)-C(carbonyl) and C(carbonyl)-C(3') bonds. The relative orientation of the two coumarin rings can range from a fully planar (syn- or anti-periplanar) to a non-planar, twisted conformation.
Additionally, the diethylamino groups at the 7 and 7' positions possess rotational freedom. The orientation of these groups can influence crystal packing and solubility.[7]
Solid-State Conformation: Insights from X-ray Crystallography
Causality Behind the Choice: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. This information reveals the preferred conformation in the crystalline matrix, which is often the lowest energy state, and offers insights into intermolecular interactions like π-stacking.[7]
Solution-State Conformation and Dynamics
Causality Behind the Choice: In solution, molecules are dynamic and can explore multiple conformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), is exceptionally powerful for this analysis. ROESY detects through-space correlations between protons that are close to each other (< 5 Å), providing distance constraints that help define the molecule's time-averaged conformation in solution.
Computational chemistry, specifically Density Functional Theory (DFT), complements experimental data by allowing for the calculation of the potential energy surface. This helps identify low-energy conformers and the energy barriers for rotation between them, providing a more complete picture of the molecule's dynamic behavior.
For 3,3'-Carbonylbis(7-diethylaminocoumarin), a twisted, non-planar conformation in solution is highly probable due to steric hindrance between the coumarin rings. This twisting disrupts the π-conjugation across the carbonyl bridge, which has direct consequences for the molecule's photophysical properties.
Experimental and Computational Protocols
To provide a self-validating framework, the following protocols outline the steps for a comprehensive structural analysis.
Protocol 1: Conformational Analysis via Computational Modeling
Rationale: This protocol establishes a theoretical baseline for the molecule's preferred conformations and the energy barriers between them.
Methodology:
-
Initial Structure Generation: Build the 3D structure of 3,3'-Carbonylbis(7-diethylaminocoumarin) using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform an initial geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find a local energy minimum.
-
Potential Energy Surface Scan:
-
Identify the key dihedral angles (φ₁ and φ₂) around the central carbonyl bridge.
-
Perform a relaxed scan of the potential energy surface by systematically rotating one dihedral angle (e.g., from 0° to 180° in 10° increments) while allowing all other parameters to relax.
-
This will generate an energy profile, revealing the rotational energy barrier and the angles corresponding to energy minima (stable conformers) and maxima (transition states).
-
-
Conformer Optimization and Verification:
-
Take the structures from the identified energy minima.
-
Perform a full geometry optimization on each, followed by a frequency calculation.
-
Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Protocol 2: Solution-State Analysis via 2D NMR (ROESY)
Rationale: This protocol provides experimental evidence for the through-space proximity of atoms, validating the conformations predicted by computational models.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of 3,3'-Carbonylbis(7-diethylaminocoumarin) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~5-10 mg/mL.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.
-
Acquire a 2D ROESY spectrum. Use a mixing time appropriate for a molecule of this size (typically 200-400 ms) to allow for the build-up of cross-relaxation signals.
-
-
Data Analysis:
-
Process the 2D spectrum and identify cross-peaks.
-
Expertise-Driven Interpretation: A ROESY cross-peak between two protons (Hₐ and Hᵦ) indicates they are spatially close (< 5 Å).
-
Look for key correlations:
-
Correlations between protons on one coumarin ring and protons on the other would strongly suggest a folded or twisted conformation where the rings are brought into proximity.
-
The absence of such correlations would suggest a more extended conformation.
-
-
-
Structure Refinement: Use the distance restraints derived from the ROESY cross-peak intensities to refine the computationally generated models, resulting in a final model that is consistent with both theoretical and experimental data.
Conclusion
The molecular architecture of 3,3'-Carbonylbis(7-diethylaminocoumarin) is a dynamic interplay of steric and electronic factors. While its solid-state structure is likely governed by efficient crystal packing through π-stacking and weak hydrogen bonds, its solution-state behavior is characterized by rotational freedom around the central carbonyl bridge. A comprehensive analysis combining high-level computational modeling with 2D NMR spectroscopy is essential to fully elucidate its conformational landscape. The protocols and insights provided in this guide offer a robust framework for researchers to investigate and ultimately manipulate the structure-property relationships of this important fluorophore, paving the way for the rational design of next-generation materials and probes.
References
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- Connect Journals.
- PubChem. 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | C27H28N2O5 | CID 113160. [Link]
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A Technical Guide to the Fluorescence Quantum Yield of 3,3'-Carbonylbis(7-diethylaminocoumarin)
Abstract
3,3'-Carbonylbis(7-diethylaminocoumarin) is a symmetric fluorophore built upon the robust and photophysically active 7-diethylaminocoumarin scaffold.[1] Its strong fluorescence properties make it a compound of interest for applications ranging from fluorescent probes to bioimaging.[1] A critical parameter governing its performance in these applications is its fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. This guide provides a comprehensive overview of the theoretical underpinnings of quantum yield, the specific structural and environmental factors that modulate the fluorescence of this coumarin derivative, and a detailed, field-proven protocol for its accurate determination using the relative method.
Introduction to 3,3'-Carbonylbis(7-diethylaminocoumarin)
3,3'-Carbonylbis(7-diethylaminocoumarin), CAS 63226-13-1, is a synthetic dye characterized by two 7-diethylaminocoumarin units linked at their 3-positions by a carbonyl bridge.[1][2] This unique structure creates an extended π-conjugated system. The electron-donating diethylamino groups at the 7-positions are known to significantly enhance fluorescence intensity in the coumarin family.[3] The molecule's utility as a fluorescent marker is fundamentally tied to its photophysical properties, with the quantum yield being a primary determinant of its brightness and sensitivity in practical applications. An investigation into its photophysical properties revealed a characteristically small Stokes shift compared to other 7-diethylaminocoumarin dyes.[2]
| Compound Property | Value | Source(s) |
| IUPAC Name | 7-(diethylamino)-3-[[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl]-2H-chromen-2-one | [4] |
| CAS Number | 63226-13-1 | [1][4] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [1][2][4] |
| Molecular Weight | 460.52 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [2][4] |
| Absorption Max (λabs) | 447-451 nm (in Toluene) | [4] |
| 445-455 nm (in THF) |
The Theoretical Framework of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[5]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
Alternatively, it can be expressed in terms of rate constants for radiative (kr) and non-radiative (knr) decay from the excited singlet state (S₁).
ΦF = kr / (kr + Σknr)
Non-radiative decay pathways (Σknr) include processes like internal conversion, intersystem crossing to the triplet state, and solvent-mediated quenching, all of which compete with fluorescence and reduce the quantum yield.[6]
Caption: Formation of the non-emissive TICT state in polar solvents, a key quenching pathway for aminocoumarins.
Experimental Determination of Quantum Yield: The Relative Method
The relative method is the most common and accessible approach for determining fluorescence quantum yield. [7][8]It involves comparing the fluorescence of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield (ΦF(Std)). [9] The governing equation is:
ΦF(X) = ΦF(Std) * (GradX / GradStd) * (ηX² / ηStd²)
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance. [6]* η is the refractive index of the solvent.
-
Subscripts X and Std refer to the unknown sample and the standard, respectively.
Causality in Experimental Design
-
Choice of Standard: The ideal standard should have absorption and emission spectra that overlap with the sample to minimize wavelength-dependent instrumental errors. [6]For 3,3'-Carbonylbis(7-diethylaminocoumarin) with λabs ≈ 450 nm, Coumarin 153 is an excellent choice. It is photochemically stable and has a well-documented quantum yield of 0.53 in ethanol. [10][11]* Solvent: The same solvent should be used for both the sample and standard to nullify the refractive index term (ηX² / ηStd² = 1). Spectroscopic grade ethanol is a suitable choice.
-
Concentration and Absorbance: All absorbance values at the excitation wavelength must be kept below 0.1 (and ideally below 0.05) to prevent inner filter effects, where the sample itself reabsorbs emitted light. [6][12]This is the most critical parameter for ensuring a linear relationship between absorbance and fluorescence.
-
Instrumentation: All instrument settings (e.g., excitation/emission slit widths, detector voltage) must remain constant across all measurements of the sample and the standard. [6]
Step-by-Step Experimental Protocol
This protocol utilizes the "gradient method," which offers higher accuracy than a single-point measurement by confirming the linear relationship between absorbance and fluorescence. [6][9] 1. Preparation of Stock Solutions: a. Accurately prepare a stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) (Sample X) in spectroscopic grade ethanol (e.g., 10⁻⁵ M). b. Accurately prepare a stock solution of Coumarin 153 (Standard) in the same batch of ethanol (e.g., 10⁻⁵ M).
2. Preparation of Dilutions: a. From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between ~0.01 and 0.1 at the chosen excitation wavelength.
3. Absorbance Measurements: a. Set an absorption spectrophotometer to the chosen excitation wavelength (e.g., 420 nm, a wavelength where both Coumarin 153 and the sample absorb well). b. Record the absorbance of a pure ethanol blank. c. Measure and record the absorbance of each dilution of the sample and the standard at the excitation wavelength.
4. Fluorescence Measurements: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Set the excitation wavelength to the same value used for absorbance measurements (e.g., 420 nm). c. Set the emission scan range to cover the entire emission profile of both dyes (e.g., 430 nm to 700 nm). d. Record the emission spectrum of the pure ethanol blank. e. For each dilution of the sample and standard, record the full emission spectrum.
5. Data Processing and Calculation: a. Correct Spectra: Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra. b. Integrate Intensity: Calculate the integrated area under each corrected emission spectrum. c. Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis). d. Determine Gradients: Perform a linear regression on each plot to obtain the slope (gradient, Grad). The plot should be highly linear (R² > 0.99). e. Calculate Quantum Yield: Use the final equation with the known ΦF of Coumarin 153 (0.53 in ethanol) and the calculated gradients. [11]
Caption: Experimental workflow for determining relative fluorescence quantum yield using the comparative gradient method.
Conclusion
The fluorescence quantum yield of 3,3'-Carbonylbis(7-diethylaminocoumarin) is a paramount parameter for evaluating its suitability and performance as a fluorescent probe. Its value is intimately linked to its molecular structure and highly susceptible to environmental factors, particularly solvent polarity, which can induce non-radiative decay through a TICT mechanism common to aminocoumarins. By employing the rigorous, self-validating protocol detailed in this guide, which leverages a suitable standard such as Coumarin 153, researchers can reliably and accurately quantify this critical photophysical property. This enables a deeper understanding of the molecule's behavior and facilitates the optimization of its performance in advanced drug development and research applications.
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A Technical Guide to the Application of Novel Coumarin Derivatives in Advanced Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin derivatives represent a privileged class of heterocyclic scaffolds that have garnered significant attention in the field of chemical and biological sensing.[1][2] Their inherent photophysical advantages, including high fluorescence quantum yields, excellent photostability, large Stokes shifts, and profound environmental sensitivity, make them ideal candidates for the development of fluorescent probes.[3][][5] The structural versatility of the benzopyran-2-one core allows for straightforward chemical modifications, enabling the fine-tuning of spectral properties and the introduction of specific recognition moieties for a diverse array of analytes.[6][7] This technical guide provides an in-depth exploration of the principles, design strategies, and applications of novel coumarin derivatives as advanced sensing platforms. We will delve into the core photophysical mechanisms that govern their sensing capabilities, present detailed protocols for their synthesis and evaluation, and survey their applications in detecting critical analytes ranging from metal ions and reactive oxygen species to changes in environmental pH and polarity. This document is intended to serve as a comprehensive resource for researchers aiming to harness the power of coumarin-based sensors in environmental monitoring, medical diagnostics, and cellular imaging.[1][6]
Introduction to Coumarins as Sensing Platforms
The history of coumarin dates back to its isolation from the tonka bean in 1820.[8][9] While initially recognized for their fragrance and broad biological activities, the unique fluorescent properties of coumarin derivatives have propelled them to the forefront of sensor development.[2][10] Unlike many other fluorophores, the coumarin scaffold offers a robust and highly adaptable platform. Its relatively simple structure, low molecular weight, and good biocompatibility are significant assets for biological applications.[1][6]
The fundamental appeal of coumarins lies in their donor-π-acceptor (D-π-A) electronic structure. The benzopyran-2-one core acts as an acceptor, and by strategically introducing electron-donating groups (EDG), typically at the C-7 position, and tailoring substituents at other positions (e.g., C-3 and C-4), one can precisely control the molecule's photophysical behavior.[6][10] This inherent modularity allows for the rational design of probes that can signal the presence of a specific analyte through a measurable change in their fluorescence output, such as intensity or wavelength.[8][11]
Core Principles of Coumarin-Based Sensing
The efficacy of a coumarin-based sensor is dictated by its ability to translate a molecular recognition event into a quantifiable optical signal. This translation is governed by several key photophysical mechanisms.
Foundational Photophysical Properties
The fluorescence of a coumarin derivative is highly sensitive to its chemical structure and local environment.[9] Simple, unsubstituted coumarin has negligible fluorescence, but the introduction of an electron-donating group, such as an amino or hydroxyl group at the C-7 position, dramatically increases the fluorescence quantum yield.[6] This modification enhances an Intramolecular Charge Transfer (ICT) process from the donor to the electron-withdrawing lactone carbonyl group upon photoexcitation, which is fundamental to their fluorescence.[10] The extent of this ICT dictates the emission wavelength; stronger donors and acceptors lead to a greater red-shift in emission, moving the fluorescence across the visible spectrum.[10] This tunability is a cornerstone of coumarin sensor design.
Key Sensing Mechanisms
The interaction between a coumarin probe and its target analyte modulates the fluorophore's emission through distinct, well-understood mechanisms. A properly designed sensor will leverage one of these mechanisms to produce either a "turn-off" (quenching) or "turn-on" (enhancement) response.[12]
-
Photoinduced Electron Transfer (PeT): PeT is a primary mechanism for designing "off-on" sensors.[6] In a typical PeT probe, a recognition unit with appropriate HOMO/LUMO energy levels (e.g., a d-rich amine or a 2,4-dinitrophenyl group) is linked to the coumarin fluorophore. In the "off" state, upon excitation, an electron is transferred from the recognition unit to the fluorophore (or vice versa), quenching fluorescence. When the analyte binds to the recognition unit, it alters its electronic properties, inhibiting the PeT process and restoring fluorescence—the "on" state.[6][13]
-
Intramolecular Charge Transfer (ICT): Many coumarin sensors operate via modulation of the ICT pathway.[11] The recognition event can either enhance or disrupt the D-π-A character of the molecule. For example, a probe for metal ions might have a receptor that, upon binding the cation, becomes a stronger electron-withdrawing group. This enhances the ICT process, often resulting in a significant red-shift in the emission wavelength (a ratiometric response) or a change in intensity.[8][14]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes contain a proton donor and acceptor in close proximity, allowing for rapid proton transfer in the excited state. This process results in a tautomeric form that emits at a much longer wavelength, leading to an exceptionally large Stokes shift (150-200 nm).[6] The presence of an analyte can interfere with or facilitate this proton transfer, providing a clear sensing signal. These probes are often used for detecting changes in pH, viscosity, or the presence of specific metal ions.[6]
-
Chelation-Enhanced Fluorescence (CHEF) & Quenching (CHEQ): In CHEF, a receptor unit that typically quenches fluorescence (e.g., through free rotation or PeT) becomes rigidified upon chelating a metal ion. This rigidity reduces non-radiative decay pathways and enhances fluorescence emission.[7] Conversely, in CHEQ, chelation to a paramagnetic metal ion like Cu²⁺ or Fe³⁺ can lead to efficient fluorescence quenching through energy or electron transfer processes.[7][13]
Design Strategies for Selectivity
The selectivity of a coumarin probe is paramount and is imparted by the "recognition moiety" or receptor. This component is chemically linked to the fluorophore and is designed to interact specifically with the target analyte.
-
For Metal Ions: Crown ethers, aza-crown ethers, Schiff bases, and picolyl amines are commonly used receptors.[3][7][15] The size of the crown ether cavity or the specific arrangement of heteroatoms (N, O, S) in the receptor determines which metal ion will bind most strongly, following principles of coordination chemistry.[16] For instance, an aza-crown ether can be tailored for selectivity towards Pb²⁺.[15]
-
For Anions: Receptors for anions often rely on hydrogen bonding (e.g., urea, thiourea groups) or Lewis acid interactions.
-
For Biological Molecules: Specificity for biological targets like reactive oxygen species (e.g., H₂O₂) is often achieved by incorporating a reactive site, such as a boronate ester, which is cleaved by H₂O₂ to release the fluorescent coumarin.[8] For enzyme sensing, the probe is often a coumarin derivative with a substrate moiety that is catalytically removed by the target enzyme, releasing the highly fluorescent parent coumarin.[]
Applications in Analyte Detection
The modular design of coumarin derivatives has led to a vast library of sensors for numerous analytes.
Sensing of Metal Cations
The detection of toxic heavy metal ions is a critical application in environmental and biological monitoring.[7] Coumarin probes have been developed with high sensitivity and selectivity for a range of metal ions. For example, Schiff base derivatives are particularly effective for the dual detection of Hg²⁺ and Cu²⁺, often with distinct signaling pathways; Hg²⁺ binding can induce a "turn-on" CHEF response, while paramagnetic Cu²⁺ causes fluorescence quenching.[7][17]
| Coumarin Derivative | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Key Features | Reference |
| Coumarin-Schiff Base (1d) | Hg²⁺ | CHEF ("Turn-on") | 36.75 nM | Rapid response (<35s), visible color change. | [17][18] |
| Coumarin-Schiff Base (1d) | Cu²⁺ | Paramagnetic Quenching | 33 nM | High selectivity, applicable in blood serum. | [17][18] |
| Coumarin-Picolyl Amide (2b) | Cu²⁺ | Fluorescence Quenching | 0.14 µM | Used for copper analysis in aqueous soil extracts. | [16] |
| 6,7-dihydroxy-coumarin (HMAC) | Cu²⁺ | "Turn on-off" Quenching | 24.5 nM | Tested in mineral and drinking water. | [19] |
| 8-acetyl-7-hydroxycoumarin | Al³⁺ | CHEF ("Turn-on") | - | Simple structure, high selectivity. | [20] |
| Coumarin-Crown Ether | Pb²⁺ | CHEF | - | High affinity and fluorescence enhancement. | [3][15] |
Sensing of Biologically Relevant Molecules
In drug development and biomedical research, monitoring the activity of enzymes and the levels of reactive species is crucial.
-
Reactive Oxygen/Nitrogen Species (ROS/RNS): Probes have been designed to react specifically with species like hydrogen peroxide (H₂O₂), formaldehyde (FA), and hydrogen sulfide (H₂S).[6][8] A common strategy involves a "pro-fluorophore" approach, where a non-fluorescent coumarin precursor is transformed into a fluorescent product upon reaction with the analyte.[8][21]
-
Enzymes: 7-Hydroxycoumarin and its derivatives are widely used as fluorogenic substrates for various enzymes.[] In its native form, the substrate is often non-fluorescent or emits at a different wavelength. Enzymatic cleavage releases the highly fluorescent 7-hydroxycoumarin, allowing for real-time activity monitoring.[]
-
Biothiols: Thiols like cysteine, homocysteine, and glutathione play vital roles in cellular redox homeostasis. Coumarin probes for biothiols often utilize a Michael addition reaction or cleavage of a dinitrophenyl ether group to trigger a fluorescence "turn-on" response.[6]
Environmental Sensing (pH and Polarity)
The fluorescence of many coumarin derivatives is inherently sensitive to the polarity and proticity of their microenvironment.[9] This solvatochromism makes them excellent probes for studying cell membranes, protein binding pockets, and other heterogeneous systems.[][9] Furthermore, by incorporating acidic or basic functional groups, coumarins can be engineered as highly effective fluorescent pH indicators, capable of operating across a broad pH range, from extremely acidic to highly alkaline conditions.[22][23][24][25] Ratiometric pH sensors, which exhibit a shift in emission wavelength upon protonation/deprotonation, are particularly valuable as they allow for measurements independent of probe concentration.[25][26]
Experimental Design and Protocols
The successful application of coumarin sensors requires rigorous experimental design and validated protocols. The following sections provide a trusted framework for synthesis and evaluation.
General Synthesis of a Coumarin-Based Schiff Base Sensor
This protocol describes the synthesis of a representative coumarin-Schiff base probe, a versatile class of sensors often used for metal ion detection.[7][17] The causality behind this choice is its straightforward, high-yielding, two-step synthesis (Knoevenagel or Pechmann condensation followed by Schiff base formation) which is accessible in most chemistry labs.
Step 1: Synthesis of 7-amino-4-methylcoumarin (Exemplary Fluorophore)
-
Reactants: m-Aminophenol (1 eq.), Ethyl acetoacetate (1.1 eq.), and concentrated Sulfuric acid (catalyst).
-
Procedure: Cool m-aminophenol and ethyl acetoacetate in an ice bath. Slowly add concentrated sulfuric acid while stirring. The mixture will become viscous.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH ~7.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol to yield pure 7-amino-4-methylcoumarin.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of the Schiff Base Sensor
-
Reactants: 7-amino-4-methylcoumarin (1 eq.), desired aldehyde (e.g., salicylaldehyde) (1.1 eq.), Ethanol (solvent), and Glacial acetic acid (catalyst).
-
Procedure: Dissolve 7-amino-4-methylcoumarin and the aldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Characterize the final product using FTIR (to confirm C=N imine bond formation), ¹H NMR, and mass spectrometry.
Protocol for Fluorescence Titration Experiment
This protocol outlines how to determine the sensitivity and binding characteristics of a synthesized probe for its target analyte.
-
Preparation: Prepare a stock solution of the coumarin probe (e.g., 1 mM in DMSO or acetonitrile) and a stock solution of the target analyte (e.g., 10 mM metal salt in water). Prepare a buffered solution appropriate for the assay (e.g., HEPES buffer for biological pH).
-
Instrumentation: Use a calibrated spectrofluorometer. Determine the optimal excitation wavelength (λex) by running an excitation scan at the expected emission maximum.
-
Titration:
-
In a quartz cuvette, place a fixed concentration of the probe in the chosen buffer (e.g., 10 µM final concentration). The total volume should be constant (e.g., 2 mL).
-
Record the initial fluorescence spectrum.
-
Add incremental amounts of the analyte stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.
-
After each addition, mix thoroughly, allow to equilibrate (typically <1 minute), and record the fluorescence emission spectrum.[17]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) versus the concentration of the analyte.
-
For binding stoichiometry, create a Job's plot.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe without analyte) and k is the slope of the linear portion of the intensity vs. concentration curve at low concentrations.[19]
-
Protocol for Cellular Imaging
This workflow details the use of a coumarin probe to visualize an analyte in living cells.
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on a glass-bottom dish or chamber slide and grow to 70-80% confluency.
-
Probe Loading:
-
Prepare a stock solution of the coumarin probe in DMSO.
-
Dilute the probe to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.
-
Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
-
Analyte Treatment:
-
To visualize endogenous analytes, proceed directly to imaging.
-
To visualize exogenous analytes, wash the cells with PBS to remove excess probe, then incubate with the analyte (e.g., a solution of a metal salt) in medium for a specified time.
-
-
Imaging:
-
Wash the cells again with PBS.
-
Add fresh medium or imaging buffer.
-
Image the cells using a confocal fluorescence microscope equipped with the appropriate laser line for excitation and a detector set to the probe's emission range.
-
-
Controls: Always include control experiments: cells without the probe (autofluorescence check), cells with the probe but without the analyte (baseline fluorescence), and cells treated with a known chelator (like EDTA for metal ions) to test for signal reversibility.[17]
Data Interpretation and Validation
-
Spectroscopic Analysis: A "turn-on" response is a clear increase in fluorescence intensity. A "turn-off" response is a decrease (quenching). A ratiometric response involves a shift in the peak emission wavelength, where the ratio of intensities at two different wavelengths changes systematically.
-
Selectivity: The trustworthiness of a probe hinges on its selectivity. To validate, perform the fluorescence titration experiment with a panel of potentially interfering species (e.g., other metal ions, biological reductants/oxidants).[16][17] An ideal probe shows a significant response only to the target analyte.
-
Reversibility: For applications requiring dynamic monitoring, reversibility is key. This can be tested by adding a strong chelating agent (e.g., EDTA for metal ions) to the probe-analyte complex; a reversible probe will return to its initial fluorescence state.[17]
Future Perspectives and Challenges
The field of coumarin-based sensing continues to evolve rapidly. Key future directions include:
-
Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths to the NIR region (700-1000 nm) is a major goal, as this allows for deeper tissue penetration and reduced autofluorescence in biological systems.[6][8] This often involves extending the π-conjugated system of the coumarin core, for instance by creating benzo[g]coumarin analogues.[10]
-
Theranostics: Combining sensing and therapeutic functions into a single molecule is a promising frontier. A theranostic coumarin probe could, for example, selectively light up cancer cells by detecting a specific biomarker and simultaneously release a cytotoxic drug upon light activation.[6]
-
Aqueous Solubility: A persistent challenge is the often-poor water solubility of organic probes. Strategies to improve this include the incorporation of hydrophilic groups (e.g., polyethylene glycol) or encapsulation in water-soluble macrocycles, without compromising sensing ability.[15][27]
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An In-Depth Technical Guide to 3,3'-Carbonylbis(7-diethylaminocoumarin): A Versatile Probe for Elucidating Cellular Environments
This guide provides a comprehensive technical overview of 3,3'-Carbonylbis(7-diethylaminocoumarin), a powerful fluorescent probe for the nuanced investigation of cellular microenvironments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, offering both theoretical understanding and practical, field-proven methodologies.
Introduction: The Need for Environmentally Sensitive Probes
The cell is a complex and dynamic landscape, with distinct organelles and subcellular compartments maintaining unique biophysical properties. Understanding these microenvironments, particularly their polarity and viscosity, is crucial for deciphering cellular processes in both health and disease. 3,3'-Carbonylbis(7-diethylaminocoumarin), a member of the coumarin family of fluorophores, has emerged as a valuable tool for these investigations. Its fluorescence characteristics are exquisitely sensitive to the surrounding environment, providing a window into the intricate workings of the cell.
Physicochemical and Photophysical Properties
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound featuring two 7-diethylaminocoumarin moieties linked by a carbonyl group.[1] This structure imparts strong fluorescence properties, making it an excellent candidate for bioimaging applications.[1]
| Property | Value | Reference |
| CAS Number | 63226-13-1 | [1] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [1] |
| Molecular Weight | 460.53 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| UV Lambda max (in Toluene) | 447-451 nm | [2] |
The photophysical behavior of 7-(diethylamino)coumarin derivatives is profoundly influenced by the solvent environment.[3][4][5][6] This sensitivity is the foundation of their utility as environmental probes. Generally, as the polarity of the medium increases, the fluorescence emission of these dyes exhibits a red-shift (bathochromic shift) and a decrease in fluorescence quantum yield.[6][7] This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state.
Mechanism of Environmental Sensing: The TICT Model
The environmental sensitivity of 3,3'-Carbonylbis(7-diethylaminocoumarin) can be explained by the Twisted Intramolecular Charge Transfer (TICT) model. In the ground state, the molecule is relatively planar. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donating diethylamino group to the electron-accepting coumarin core. In polar solvents, the molecule can undergo a conformational change in the excited state, where the diethylamino group twists relative to the coumarin ring. This twisted, highly polar state is stabilized by polar solvent molecules, leading to a lower energy emission (red-shifted fluorescence). This twisted conformation also provides a non-radiative decay pathway, resulting in a lower fluorescence quantum yield.
In non-polar or viscous environments, this twisting motion is sterically hindered. Consequently, the molecule remains in a more planar excited state, which is less stabilized and has a higher energy of emission (blue-shifted fluorescence). The restriction of the non-radiative decay pathway in viscous media leads to a significant increase in the fluorescence quantum yield.
Caption: Proposed mechanism of environmental sensing by 3,3'-Carbonylbis(7-diethylaminocoumarin).
Applications in Cellular Imaging
The lipophilic nature of 3,3'-Carbonylbis(7-diethylaminocoumarin) allows it to readily cross cell membranes and accumulate in hydrophobic environments within the cell, such as lipid droplets and the endoplasmic reticulum. This property, combined with its environmental sensitivity, makes it a powerful tool for investigating the biophysical properties of these organelles.
Investigating Lipid Droplets
Lipid droplets (LDs) are dynamic organelles involved in lipid storage and metabolism. The viscosity of the LD core is a critical parameter that reflects its composition and metabolic state. 3,3'-Carbonylbis(7-diethylaminocoumarin) can be used to probe the viscosity of LDs. In the highly viscous and non-polar environment of the LD core, the probe is expected to exhibit a high fluorescence quantum yield and a blue-shifted emission compared to its fluorescence in the more polar cytoplasm.
Monitoring Changes in Cellular Polarity
Changes in cellular polarity are associated with various physiological and pathological processes. The solvatochromic properties of 3,3'-Carbonylbis(7-diethylaminocoumarin) can be exploited to monitor these changes. For instance, an increase in cellular stress has been linked to alterations in the polarity of the endoplasmic reticulum. By observing the spectral shifts in the fluorescence of this probe, researchers can gain insights into these dynamic cellular events.
Experimental Protocols
The following protocols provide a framework for using 3,3'-Carbonylbis(7-diethylaminocoumarin) in live-cell imaging. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Probe Preparation and Storage
-
Stock Solution: Prepare a 1-10 mM stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol
This protocol provides a general workflow for staining live cells.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture cells to 50-70% confluency.
-
Working Solution Preparation: Dilute the stock solution in a pre-warmed, serum-free culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells.
-
Incubate at 37°C for 15-60 minutes. The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe.
-
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters.
Caption: General workflow for live-cell imaging with 3,3'-Carbonylbis(7-diethylaminocoumarin).
Cytotoxicity Assessment
Before extensive use, it is essential to assess the potential cytotoxicity of the probe on the chosen cell line. The MTT assay is a standard method for this purpose.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3,3'-Carbonylbis(7-diethylaminocoumarin) (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Interpretation and Considerations
The interpretation of fluorescence signals from 3,3'-Carbonylbis(7-diethylaminocoumarin) requires careful consideration of its photophysical properties.
-
Fluorescence Intensity: An increase in fluorescence intensity can indicate a decrease in polarity or an increase in viscosity.
-
Emission Spectrum: A blue shift in the emission maximum is indicative of a more non-polar or rigid environment.
-
Fluorescence Lifetime: Fluorescence lifetime imaging (FLIM) can provide a more quantitative measure of the microenvironment, as the fluorescence lifetime of molecular rotors is often directly proportional to the viscosity of the medium.
It is recommended to perform calibration experiments in solvents of known polarity and viscosity to establish a quantitative relationship between the fluorescence properties of the probe and these environmental parameters.
Caption: Decision tree for interpreting fluorescence signals from 3,3'-Carbonylbis(7-diethylaminocoumarin).
Comparative Analysis with Other Probes
While 3,3'-Carbonylbis(7-diethylaminocoumarin) is a powerful probe, it is important to consider its properties in the context of other available tools.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Advantages | Disadvantages |
| 3,3'-Carbonylbis(7-diethylaminocoumarin) | ~450 | ~470-550 | Environment-dependent | Sensitive to polarity and viscosity, good photostability | Limited quantitative data available in the literature |
| Nile Red | ~552 | ~636 | Environment-dependent | Strong solvatochromism, well-characterized | Broad emission spectrum, can be prone to photobleaching |
| BODIPY 493/503 | ~493 | ~503 | High | Bright and photostable, specific for neutral lipids | Less sensitive to environmental polarity and viscosity |
Conclusion
3,3'-Carbonylbis(7-diethylaminocoumarin) is a versatile and sensitive fluorescent probe that offers a unique opportunity to investigate the complex and dynamic microenvironments within living cells. Its responsiveness to both polarity and viscosity makes it a valuable tool for studying a wide range of cellular processes, from organelle dynamics to the cellular response to stress and disease. By understanding its photophysical properties and employing carefully optimized protocols, researchers can unlock new insights into the intricate world of cell biology.
References
- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(5), 856-868. [Link]
- Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). IC 50 values obtained by an AlamarBlue assay in HeLa S3 and Hep G2 cells. [Link]
- ResearchGate. (2025).
- Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]
- Ghosh, R., & Seth, D. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(10), 1461-1473. [Link]
- ResearchGate. (2025). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. [Link]
- Semantic Scholar. (2010). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. [Link]
- ResearchGate. (2025). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)
- ResearchGate. (2025). IC50 values (µM) of the synthesized compounds against the HepG2, MCF-7,... [Link]
- ResearchGate. (2025). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Link]
- MDPI. (2020). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. [Link]
- Bersuker, K., et al. (2018). A Proximity Labeling Strategy Provides Insights into the Composition and Dynamics of Lipid Droplet Proteomes. Molecular Cell, 72(4), 797-811.e7. [Link]
- ResearchGate. (2025). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. [Link]
- Rhenium Bio. (n.d.). Imaging protocol handbook. [Link]
- Caltech Flow Cytometry and Cell Sorting Facility. (n.d.). Cellular Stains. [Link]
- Listenberger, L. L., & Brown, D. A. (2014). Surface features of the lipid droplet mediate perilipin 2 localization.
- D'Andrea, S., et al. (2021). Changing the phospholipid composition of lipid droplets alters localization of select lipid droplet proteins.
- Cermelli, S., et al. (2006). Protein Correlation Profiles Identify Lipid Droplet Proteins with High Confidence. Molecular & Cellular Proteomics, 5(1), 74-87. [Link]
- Valm, A. M., et al. (2017). ContactJ: Characterization of lipid droplet-mitochondrial contacts using fluorescence microscopy and image analysis. F1000Research, 6, 1983. [Link]
- Zhang, X., et al. (2008). Crystal structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1136-1139. [Link]
- ResearchGate. (2013).
- ResearchG
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Methodological & Application
Protocol for using 3,3'-Carbonylbis(7-diethylaminocoumarin) in live-cell imaging
An Expert's Guide to Intracellular pH Measurement Using Coumarin-Based Fluorescent Probes
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using coumarin-based fluorescent probes for live-cell imaging, with a focus on ratiometric pH measurement. We will explore the underlying chemical principles that make these molecules effective sensors, provide detailed experimental workflows, and discuss critical considerations for acquiring robust and reproducible data.
The Versatility of the Coumarin Scaffold in Bioimaging
Coumarin derivatives are a cornerstone of fluorescent probe design, prized for their excellent photophysical properties, including high fluorescence quantum yields and a sensitivity to their microenvironment that can be expertly harnessed.[1][2] The core structure, often featuring the highly fluorescent 7-diethylaminocoumarin moiety, serves as a versatile scaffold for creating probes that can detect specific ions, reactive oxygen species, and changes in local polarity.[2][3] A representative of this structural class is 3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS: 63226-13-1), which consists of two 7-diethylaminocoumarin units linked by a carbonyl group.[4]
While the broader class of coumarin derivatives is used extensively, probes designed for specific analytical tasks, such as measuring intracellular pH (pHi), typically incorporate additional chemical functionalities. This guide will focus on the principles and general protocols applicable to these specially engineered coumarin-based pH sensors.
Principle of Ratiometric pH Sensing with Engineered Coumarins
The ability of certain coumarin derivatives to act as ratiometric pH sensors is not an inherent property of the core fluorophore but is engineered through synthetic chemistry. The key mechanism is the modulation of an Intramolecular Charge Transfer (ICT) process.[5]
Scientists design these probes by attaching a specific proton-accepting group (a "receptor," such as a pyridine ring) to the coumarin fluorophore.[6] The protonation state of this receptor changes with the ambient pH. This change in charge distribution directly influences the electronic structure of the entire molecule, altering its absorption and fluorescence properties.
In a typical design, the probe will exhibit two distinct emission peaks that respond differently to pH changes.[6][7][8] For instance, as the pH of the environment decreases (becomes more acidic), the receptor becomes protonated. This event enhances the ICT process, causing a significant red shift in the fluorescence emission.[6] By capturing the intensity at both the original (less acidic) and the red-shifted (more acidic) wavelengths, a ratio can be calculated (Intensity₂ / Intensity₁). This ratio is directly proportional to the pH, providing a quantitative measurement that is independent of probe concentration, cell path length, or photobleaching effects.[7]
Caption: Mechanism of a ratiometric coumarin pH probe.
Probe Characteristics and Performance
The selection of an appropriate probe depends on the specific pH range of interest. The pKa of the probe, which is the pH at which the protonated and unprotonated forms are in equal concentration, should be close to the physiological or experimental pH being measured. The table below summarizes typical characteristics for a hypothetical coumarin-based ratiometric pH probe designed for measuring pH in the physiological range.
| Parameter | Characteristic | Rationale |
| Chemical Class | Modified 7-Diethylaminocoumarin | Provides a bright, photostable core fluorophore. |
| pKa | ~5.0 - 7.5 | The probe is most sensitive to pH changes around its pKa. Probes can be tailored for acidic organelles (lysosomes) or the cytosol.[6] |
| Excitation | 405 - 450 nm | Common laser lines available on most fluorescence microscopes. |
| Emission (High pH) | ~530 nm (Green) | Fluorescence from the unprotonated form of the probe.[6] |
| Emission (Low pH) | ~620 nm (Red) | Red-shifted fluorescence from the protonated form due to enhanced ICT.[6] |
| Solubility | Soluble in DMSO | Standard practice for preparing stock solutions of organic probes.[1] |
| Cell Permeability | Good | The probe must be able to cross the plasma membrane to report on intracellular pH. |
Detailed Experimental Protocols
Protocol 1: Preparation of Probe Stock Solution
Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is critical for probe stability and prevents precipitation. This stock is then diluted to a final working concentration in an aqueous buffer or cell culture medium.
-
Reconstitution: Prepare a 1-10 mM stock solution of the coumarin probe by dissolving it in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquot and Store: Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light and moisture. When stored correctly, the stock solution is typically stable for several months.
Protocol 2: Staining Live Cells with a Coumarin pH Probe
Causality: The optimal probe concentration and incubation time are a balance between achieving a sufficient signal-to-noise ratio and minimizing potential cytotoxicity. These parameters should be optimized for each cell type and specific probe.[1]
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the probe stock solution. Dilute the stock solution in a pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration, which typically ranges from 1-10 µM.[1][9]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Incubation: Add the probe-containing staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[1]
-
Wash: Remove the staining solution and wash the cells two to three times with the pre-warmed imaging medium (e.g., complete medium without phenol red or Live Cell Imaging Solution) to remove any excess, non-internalized probe.
-
Imaging: The cells are now ready for imaging. Proceed immediately to Protocol 3.
Protocol 3: Ratiometric Image Acquisition
Causality: Acquiring images in two separate channels corresponding to the two emission states of the probe is the foundation of ratiometric analysis. It is crucial to use appropriate filter sets and to acquire the two images in quick succession to minimize artifacts from cell movement.
-
Microscope Setup: Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Locate Cells: Using brightfield or DIC, locate a field of view with healthy, well-adhered cells.
-
Set Excitation: Use an excitation wavelength appropriate for the probe (e.g., 405 nm or 440 nm).
-
Acquire Channel 1: Capture the first image using an emission filter corresponding to the unprotonated form (e.g., a 530/30 nm bandpass filter). Adjust the exposure time to obtain a good signal without saturating the detector.
-
Acquire Channel 2: Without changing the field of view, immediately capture the second image using an emission filter corresponding to the protonated, red-shifted form (e.g., a 620/40 nm bandpass filter). Use the same excitation wavelength.
-
Repeat: Repeat the acquisition process for multiple fields of view.
Protocol 4: In Situ pH Calibration
Causality: To convert fluorescence intensity ratios into absolute pH values, an in situ calibration curve must be generated. This is a self-validating step that accounts for how the probe behaves within the specific intracellular environment. The protocol uses a K⁺/H⁺ ionophore (nigericin) in high-potassium buffers to clamp the intracellular pH to the known pH of the external buffer.[10][11][12]
-
Prepare Calibration Buffers: Prepare a set of high-potassium calibration buffers with pH values spanning the expected physiological range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A typical buffer composition is 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, and 20 mM HEPES/MES, with the pH adjusted precisely.
-
Stain Cells: Load a separate dish of cells with the pH probe as described in Protocol 2.
-
Equilibrate: After washing, add the first calibration buffer (e.g., pH 5.5) containing 10 µM nigericin to the cells. Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.[12]
-
Image: Acquire ratiometric images (Channel 1 and Channel 2) from several fields of view for this pH point.
-
Repeat for all pH points: Repeat step 3 and 4 for each of the remaining calibration buffers.
-
Generate Curve: Analyze the images (see Section 5) to calculate the mean fluorescence ratio for each pH value. Plot the mean ratio against the known buffer pH and fit the data with an appropriate function (often sigmoidal or linear over a specific range) to generate the calibration curve.[10]
Data Analysis and Interpretation
The analysis of ratiometric data involves several computational steps to convert raw pixel intensities into a quantitative pH map.
Caption: Workflow for ratiometric pH image analysis.
-
Background Subtraction: For each image in the pair, determine the mean background fluorescence from a region without cells and subtract this value from every pixel.
-
Ratio Calculation: Divide the background-corrected image from Channel 2 by the background-corrected image from Channel 1 on a pixel-by-pixel basis to create a ratio image.
-
Apply Calibration: Use the equation derived from the calibration curve (Protocol 4) to convert each pixel's ratio value into an absolute pH value.
-
Visualization: Represent the final data as a pseudocolor image, where the color of each pixel corresponds to its calculated intracellular pH.
Key Considerations and Troubleshooting
-
Phototoxicity: Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times that provide an adequate signal. Use shutters to block the light path when not acquiring images.
-
Cytotoxicity: Perform a viability assay (e.g., MTT assay) to confirm that the chosen probe concentration and incubation time are not toxic to the cells.[1]
-
Probe Leakage: Some probes can be actively transported out of the cell over time.[13] Conduct time-lapse experiments to ensure the signal is stable over the desired imaging period. If leakage is an issue, consider using a probenecid-containing imaging buffer.
-
Environmental Control: Maintaining stable temperature, humidity, and CO₂ levels is paramount for cell health and reduces experimental artifacts like focus drift.
-
Phenol Red: Standard cell culture medium contains phenol red, a pH indicator that is also fluorescent. For quantitative fluorescence imaging, always use a phenol red-free medium to reduce background signal.
References
- Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging. (n.d.). RSC Publishing.
- A coumarin-indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging. (2013). PubMed.
- A Comparative Guide to Coumarin Derivatives for Live-Cell Imaging. (n.d.). BenchChem.
- Switchable Coumarins for Ratiometric pH Sensing. (2021). Frontiers.
- Switchable Coumarins for Ratiometric pH Sensing. (2021).
- Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe. (n.d.). BenchChem.
- Switchable Coumarins for Ratiometric pH Sensing. (2021). AIR Unimi.
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2010). Journal of the American Chemical Society.
- Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2022). PubMed Central.
- Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (n.d.). PubMed Central.
- Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. (n.d.). PubMed.
- 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Contact Us. (n.d.). Thermo Fisher Scientific.
- Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the R
- Single-Cell Sensitive Colorimetric pH Detection Based on Microscope Ratiometric Grayscale. (n.d.). PubMed Central.
- Noninvasive Measurement of Bacterial Intracellular pH on a Single-Cell Level with Green Fluorescent Protein and Fluorescence R
- SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment. (1991). PubMed.
- Noninvasive High-Throughput Single-Cell Analysis of the Intracellular pH of Saccharomyces cerevisiae by Ratiometric Flow Cytometry. (n.d.). PubMed Central.
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Visualizing Cellular Lipid Stores: Application Notes for Staining Lipid Droplets with 3,3'-Carbonylbis(7-diethylaminocoumarin)
Introduction: The Dynamic World of Lipid Droplets
Lipid droplets (LDs) are highly dynamic and conserved organelles essential for cellular energy homeostasis, lipid metabolism, and signaling.[1][2] Comprising a neutral lipid core encased by a phospholipid monolayer, these organelles are not merely passive storage depots but are actively involved in a multitude of cellular processes.[1][2] Their study is paramount in understanding metabolic diseases such as obesity, diabetes, and fatty liver disease, as well as in the context of cancer research and drug development. Visualizing LDs within the cellular landscape is therefore a critical tool for researchers. 3,3'-Carbonylbis(7-diethylaminocoumarin) is a fluorescent probe that offers a robust solution for the selective staining and imaging of these vital organelles.[3]
Principle of Detection: A Solvatochromic Approach to Lipid Droplet Staining
3,3'-Carbonylbis(7-diethylaminocoumarin) is a lipophilic molecule belonging to the coumarin family of fluorescent dyes.[3] Its efficacy as a lipid droplet stain is rooted in the principle of solvatochromism. This phenomenon describes the change in a substance's color—and in this case, its fluorescence properties—in response to the polarity of its surrounding solvent.[4]
In the aqueous environment of the cytoplasm, the fluorescence of 3,3'-Carbonylbis(7-diethylaminocoumarin) is largely quenched. However, upon partitioning into the nonpolar, hydrophobic core of a lipid droplet, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence quantum yield.[4][5] This environment-sensitive fluorescence provides a high-contrast, specific signal for lipid droplets against a low-fluorescence background, making it an excellent tool for their visualization.
Product Information
| Property | Specification | Source |
| Chemical Name | 3,3'-Carbonylbis(7-diethylaminocoumarin) | [6] |
| CAS Number | 63226-13-1 | [6] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [6] |
| Molecular Weight | 460.53 g/mol | [7] |
| Appearance | Yellow to orange crystalline powder | [7] |
| Purity | ≥98.5% (HPLC) | [7] |
| UV Lambda max | 447 to 451 nm (in toluene) | [7] |
| Molar Absorption Coefficient | ≥80,000 L/(mol·cm) (at lambda max) | [7] |
Experimental Protocols
The following protocols provide a general framework for the use of 3,3'-Carbonylbis(7-diethylaminocoumarin) in live and fixed cell imaging. Optimal conditions may vary depending on the cell type and experimental context.
I. Reagent Preparation
1. Stock Solution Preparation:
-
Prepare a 1 mM stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
To do this, add the appropriate volume of DMSO to your vial of the powdered dye. For example, to a 1 mg vial of the dye (MW = 460.53 g/mol ), add 2.17 mL of DMSO to achieve a 1 mM concentration.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.
2. Working Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration in a suitable buffer or serum-free medium.
-
A recommended starting concentration range is 1-5 µM. The optimal concentration should be determined experimentally for each cell type and application to achieve a high signal-to-noise ratio.
-
Important: To avoid precipitation of the dye, it is recommended to add the stock solution to the buffer or medium while vortexing.
II. Live-Cell Staining Protocol
This protocol is designed for the real-time visualization of lipid droplets in living cells, allowing for the study of their dynamic processes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
3,3'-Carbonylbis(7-diethylaminocoumarin) stock solution (1 mM in DMSO)
-
Pre-warmed serum-free culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging vessel. Ensure the cells are healthy and in the logarithmic growth phase.
-
Prepare the working solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in pre-warmed, serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation times may need to be optimized.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters.
III. Fixed-Cell Staining Protocol
Fixation allows for the preservation of cellular morphology and is often required for co-staining with antibodies (immunofluorescence).
Materials:
-
Cells cultured on coverslips
-
3,3'-Carbonylbis(7-diethylaminocoumarin) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Mounting medium
Procedure:
-
Grow cells to the desired confluency on coverslips.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
Prepare the working solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in PBS.
-
Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess stain.
-
(Optional) Counterstain for other cellular components (e.g., DAPI for nuclei) at this stage.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Imaging Parameters
Based on the known spectral properties of 7-diethylaminocoumarin derivatives, the following microscope settings are recommended as a starting point.
| Parameter | Recommended Setting |
| Excitation Wavelength | ~450 nm |
| Emission Wavelength | ~480-550 nm |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific microscope filter sets and the local environment of the dye within the lipid droplets. It is advisable to acquire an emission spectrum of the stained lipid droplets to determine the precise emission maximum.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Staining concentration is too low.- Incubation time is too short.- Cells have few lipid droplets. | - Increase the working concentration of the dye.- Increase the incubation time.- Use a positive control (e.g., cells treated with oleic acid to induce lipid droplet formation). |
| High Background Fluorescence | - Staining concentration is too high.- Insufficient washing.- Dye has precipitated. | - Decrease the working concentration of the dye.- Increase the number and duration of wash steps.- Ensure the working solution is freshly prepared and well-mixed. Centrifuge the working solution before use if precipitation is suspected. |
| Photobleaching | - High excitation light intensity.- Prolonged exposure time. | - Reduce the intensity of the excitation light.- Use shorter exposure times.- Use an anti-fade mounting medium for fixed cells. |
Health and Safety
3,3'-Carbonylbis(7-diethylaminocoumarin) is intended for research use only. The toxicological properties of this compound have not been fully investigated.[8] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[8]
References
- BenchChem. (n.d.). Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe.
- CymitQuimica. (n.d.). CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin).
- Di Paolo, M. L., et al. (2010). Polarity-sensitive coumarins tailored to live cell imaging. ChemBioChem, 11(1), 125-133.
- Gao, J., et al. (2022). Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans. Journal of Photochemistry and Photobiology B: Biology, 237, 112589.
- Ghosh, S., et al. (2014). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry, 12(42), 8386-8392.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,3'-Carbonylbis(7-diethylaminocoumarin).
- Thermo Fisher Scientific. (n.d.). 3,3'-Carbonylbis(7-diethylaminocoumarin), 99%.
- CymitQuimica. (n.d.). CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin).
- Chemsrc. (2025). 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1.
- Thermo Fisher Scientific. (n.d.). 3,3'-Carbonylbis(7-diethylaminocoumarin), 99%.
- BenchChem. (n.d.). Application Notes and Protocols for Live-Cell Imaging using Solvatochromic Probes.
- Bersuker, K., & Olzmann, J. A. (2017). A Proximity Labeling Strategy Provides Insights into the Composition and Dynamics of Lipid Droplet Proteomes. Developmental cell, 44(1), 117–127.e6.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorescent Imaging Reagents for Lipid Droplet.
- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 12(3), 487–499.
- Thermo Fisher Scientific. (n.d.). Protocol for growing and staining cells for immunofluorescence.
- Martin, S., & Parton, R. G. (2016). Fluorescent Detection of Lipid Droplets and Associated Proteins. Current protocols in cell biology, 71, 4.31.1–4.31.14.
- Benchling. (n.d.). PBS - Protocols.
- Martin, S., & Parton, R. G. (2016). Fluorescent Detection of Lipid Droplets and Associated Proteins. Current protocols in cell biology, 71, 4.31.1–4.31.14.
- ZEISS. (n.d.). Correlative Microscopy Protocols.
- Thermo Fisher Scientific. (n.d.). Imaging protocol handbook.
Sources
- 1. A Proximity Labeling Strategy Provides Insights into the Composition and Dynamics of Lipid Droplet Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Detection of Lipid Droplets and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 404050050 [thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 3,3'-Carbonylbis(7-diethylaminocoumarin) as a Fluorescent Membrane Probe
Introduction: Unveiling Membrane Dynamics with a Novel Bis-Coumarin Probe
The plasma membrane, a dynamic and intricate lipid bilayer, is central to cellular function, mediating signal transduction, material transport, and maintaining cellular integrity. Fluorescent probes are indispensable tools for visualizing and understanding the complex architecture and processes of cellular membranes. Coumarin derivatives, a prominent class of fluorophores, are prized for their high fluorescence quantum yields, photostability, and environmental sensitivity.[] Their relatively compact size allows them to readily permeate and interact with biological structures, making them excellent candidates for live-cell imaging.[]
This document introduces 3,3'-Carbonylbis(7-diethylaminocoumarin) , a lipophilic bis-coumarin compound, as a promising fluorescent probe for labeling and studying cellular membranes. Its chemical structure, featuring two 7-diethylaminocoumarin moieties linked by a carbonyl group, suggests a strong affinity for the nonpolar lipid environment of the cell membrane.[2] While specific bioimaging applications of this particular dye are not extensively documented, its structural characteristics and the known properties of related coumarin compounds allow for the development of robust protocols for its use.[2] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3,3'-Carbonylbis(7-diethylaminocoumarin) for cellular membrane imaging.
Probe Profile and Physicochemical Properties
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound noted for its strong fluorescent properties.[2] The lipophilic nature, conferred by the two diethylaminocoumarin structures, facilitates its partitioning into cellular membranes.
| Property | Value | Source(s) |
| Chemical Name | 7-(diethylamino)-3-[[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl]-2H-chromen-2-one | [3][4] |
| Synonyms | Coumarin BC, Kc 450, SK 1 (dye) | [2] |
| CAS Number | 63226-13-1 | [3][5][6] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [2][3] |
| Molecular Weight | 460.52 g/mol | [3][6] |
| Appearance | Yellow to orange crystalline powder | [4][5] |
| Absorption Max (λmax) | ~450 nm (in nonpolar solvents); ~456 nm (in Ethanol) | [4][6] |
| Emission Max (λem) | Estimated ~470-520 nm (environment-dependent) | N/A |
| Solubility | Soluble in organic solvents (DMSO, THF, Toluene) | [2][7] |
Mechanism of Action and Rationale for Use
The efficacy of 3,3'-Carbonylbis(7-diethylaminocoumarin) as a membrane probe is predicated on its lipophilicity. When introduced to a cellular suspension, the probe is expected to rapidly partition from the aqueous buffer into the hydrophobic core of the plasma membrane and other intracellular lipid structures. This process is driven by the energetically favorable interaction of the nonpolar bis-coumarin structure with the acyl chains of membrane phospholipids.
Caption: Workflow of probe partitioning into the cell membrane.
Experimental Protocols
I. Preparation of Stock and Working Solutions
Causality: A concentrated stock solution in a dry organic solvent like DMSO is crucial for the probe's stability and to minimize the final concentration of the solvent in the cell culture, which can be cytotoxic. The working solution should be prepared fresh to avoid aggregation and degradation.
-
Probe Stock Solution (1 mM):
-
Weigh out 4.61 mg of 3,3'-Carbonylbis(7-diethylaminocoumarin) (MW = 460.52 g/mol ).
-
Dissolve in 10 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C, protected from light.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in a serum-free medium or a suitable physiological buffer (e.g., PBS, HBSS) to the desired final concentration. For a 5 µM working solution, add 5 µL of the 1 mM stock to 995 µL of buffer.
-
Vortex immediately after dilution to prevent aggregation.
-
II. Live-Cell Staining Protocol
Causality: This protocol is designed for optimal staining of live, adherent cells. The incubation time and probe concentration are critical parameters that should be optimized for each cell type to achieve bright staining with minimal cytotoxicity.
Caption: Step-by-step workflow for live-cell membrane staining.
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture until they reach the desired confluency (typically 50-70%).
-
Preparation: Prepare the probe working solution as described in Protocol I.
-
Washing: Aspirate the culture medium and gently wash the cells once with a pre-warmed physiological buffer (e.g., PBS, HBSS).
-
Staining: Add the probe working solution to the cells. Incubate at 37°C in a humidified incubator for 15-60 minutes.
-
Optimization Note: Start with a 30-minute incubation at 5 µM. Shorter times may be sufficient and can reduce potential cytotoxicity.
-
-
Final Wash: Remove the staining solution and wash the cells two to three times with the pre-warmed buffer.
-
Imaging: Add fresh pre-warmed buffer or imaging medium to the cells. Proceed immediately to imaging on a fluorescence microscope.
III. Fluorescence Microscopy and Imaging
Causality: The imaging parameters are chosen based on the known absorption of the probe and the expected emission of similar coumarin dyes. Using appropriate filter sets is critical to separate the fluorescence signal from background noise and excitation light.
-
Microscope: A widefield fluorescence or confocal microscope equipped with a DAPI/FITC or similar filter set is recommended.
-
Excitation: Excite the probe at ~450 nm. A 440 nm or 458 nm laser line on a confocal microscope, or a filter set with an excitation bandpass around 440-460 nm, would be suitable.
-
Emission: Collect the emission signal between ~470 nm and 550 nm.
-
Optimization Note: It is highly recommended to acquire an emission spectrum using a spectral detector on a confocal microscope to determine the precise emission maximum in the cellular environment.
-
-
Image Acquisition: Use the lowest possible excitation power and shortest exposure time that provide a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
Data Interpretation and Potential Applications
-
Membrane Localization: The primary application is the visualization of the plasma membrane. The probe should produce a clear fluorescent outline of the cells. Depending on its properties, it may also stain intracellular membranes such as the endoplasmic reticulum and Golgi apparatus.
-
Environmental Sensitivity: If the probe exhibits solvatochromism, changes in the lipid order or composition of the membrane could potentially be detected as shifts in the emission spectrum or changes in fluorescence lifetime. This could be valuable in studying membrane rafts or the effects of drugs on membrane properties.
-
Cell Tracking: Due to its stable incorporation into the membrane, the probe could potentially be used for short-term cell tracking experiments.
Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of any new fluorescent probe. A standard MTT or similar cell viability assay should be performed.
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of 3,3'-Carbonylbis(7-diethylaminocoumarin) (e.g., 0.1 µM to 50 µM) for a duration relevant to the imaging experiments (e.g., 1-4 hours).
-
Perform the MTT assay according to the manufacturer's protocol.
-
Calculate cell viability relative to an untreated control.
Conclusion and Future Outlook
3,3'-Carbonylbis(7-diethylaminocoumarin) presents itself as a structurally promising candidate for a fluorescent membrane probe. Its bis-coumarin scaffold and lipophilic nature are strong indicators of its utility in bioimaging of cellular membranes. While detailed photophysical characterization in a biological context is still required, the protocols outlined in this document provide a solid foundation for researchers to begin exploring its applications. Future work should focus on determining its precise emission spectrum in lipid environments, its quantum yield, and its sensitivity to membrane potential and fluidity. Such studies will fully unlock the potential of this versatile fluorophore for advancing our understanding of cellular dynamics.
References
- PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)-.
- PubMed. (2014). Synthesis of coumarin derivatives as fluorescent probes for membrane and cell dynamics studies.
- lookchem. (n.d.). Cas 63226-13-1,3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN).
- MDPI. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications.
- PubMed. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures.
Sources
- 2. CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin) [cymitquimica.com]
- 3. 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | C27H28N2O5 | CID 113160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. lookchem.com [lookchem.com]
- 6. 3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | 63226-13-1 [chemicalbook.com]
- 7. 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 | TCI AMERICA [tcichemicals.com]
- 8. caymanchem.com [caymanchem.com]
Probing Molecular Interactions: A Guide to Labeling Proteins with 3,3'-Carbonylbis(7-diethylaminocoumarin)
Introduction: The Power of Coumarin Fluorophores in Elucidating Protein Interactions
In the intricate landscape of cellular biology and drug discovery, understanding the dynamic interplay between proteins is paramount. Fluorescent spectroscopy provides a powerful lens through which to observe these interactions in real-time. Among the vast arsenal of fluorescent probes, coumarin derivatives stand out for their exceptional photophysical properties: high quantum yields, sensitivity to the local microenvironment, and a relatively small molecular footprint that minimizes perturbation of the biological system under study.[1][2]
This guide focuses on a specific, brightly fluorescent molecule: 3,3'-Carbonylbis(7-diethylaminocoumarin) . While commercially available, this compound in its native state lacks a reactive group for direct covalent attachment to proteins. Therefore, this document provides a comprehensive framework and detailed protocols for two strategic applications of this fluorophore in protein interaction studies:
-
Strategy A: Non-Covalent Probing. Utilizing the native compound as an extrinsic fluorescent probe, where changes in its fluorescence signature upon binding to a protein or protein complex report on the interaction.
-
Strategy B: Covalent Labeling via Chemical Modification. A proposed synthetic modification to create an amine-reactive derivative, enabling stable, covalent attachment of the fluorophore to a protein of interest for subsequent interaction analysis.
This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3,3'-Carbonylbis(7-diethylaminocoumarin) to investigate protein-protein or protein-ligand interactions.
Physicochemical and Spectroscopic Properties
Before delving into experimental protocols, it is crucial to understand the fundamental properties of the fluorophore. 3,3'-Carbonylbis(7-diethylaminocoumarin) is a yellow to orange crystalline powder.[3][4] Its structure, comprising two diethylaminocoumarin moieties linked by a carbonyl group, gives rise to its strong fluorescence.[4]
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [3] |
| Molecular Weight | 460.52 g/mol | [4] |
| Appearance | Yellow to orange crystalline powder | [3][4] |
| UV Lambda max (λmax) | 447 - 451 nm (in Toluene) | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from general coumarin properties |
Note: The exact excitation and emission maxima may shift depending on the solvent and the local environment (e.g., when bound to a protein). It is essential to experimentally determine the optimal spectral settings for your specific application.
Strategy A: Non-Covalent Interaction Studies
This approach leverages the principle of solvatochromism, where the fluorescence properties of a dye change in response to the polarity of its environment.[2] When 3,3'-Carbonylbis(7-diethylaminocoumarin) moves from an aqueous buffer into a hydrophobic pocket of a protein upon binding, its fluorescence intensity is expected to increase, and its emission maximum may shift. This change can be used to quantify binding affinities.
Principle of Non-Covalent Probing
The workflow for this strategy involves titrating a fixed concentration of the fluorescent probe with increasing concentrations of the protein(s) of interest and monitoring the change in fluorescence.
Caption: Workflow for non-covalent protein interaction analysis.
Protocol 1: Determining Protein Binding Affinity using Fluorescence Titration
Objective: To determine the dissociation constant (Kd) of the interaction between a protein and 3,3'-Carbonylbis(7-diethylaminocoumarin).
Materials:
-
3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS 63226-13-1)[3][5][6]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purified protein of interest
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4). Crucially, this buffer must be free of any detergents or other components that could interfere with fluorescence or protein stability.
-
Fluorometer and suitable micro-cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 1 mM stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in anhydrous DMSO. Store this solution protected from light at -20°C. b. Prepare a concentrated stock solution of your purified protein in the assay buffer. Determine the precise concentration using a reliable method (e.g., Bradford assay or A280 measurement).
-
Determination of Optimal Excitation and Emission Wavelengths: a. Dilute the dye stock solution to a final concentration of 1 µM in the assay buffer. b. In the fluorometer, scan the excitation spectrum while holding the emission at ~480 nm. Identify the excitation maximum (λex). c. Next, set the excitation to the determined λex and scan the emission spectrum to find the emission maximum (λem). d. Repeat steps 2b-2c in the presence of a high concentration of your protein to observe any spectral shifts upon binding.
-
Fluorescence Titration Experiment: a. Prepare a series of solutions in your micro-cuvettes. To each, add the dye to a final concentration of 1 µM. The total volume should be kept constant. b. Add increasing concentrations of your protein to the cuvettes. The protein concentration range should ideally span from 0.1 * Kd to 10 * Kd. If the Kd is unknown, a broad range from nanomolar to micromolar is a good starting point. c. Include a "dye only" control. d. Incubate the samples for a time sufficient to reach binding equilibrium (typically 15-30 minutes at room temperature), protected from light. e. Measure the fluorescence intensity of each sample at the predetermined λex/λem.
-
Data Analysis: a. Correct the fluorescence readings for any dilution effects if necessary. b. Plot the change in fluorescence intensity (ΔF = F - F0, where F0 is the fluorescence of the dye alone) as a function of the protein concentration. c. Fit the resulting curve to a suitable binding model (e.g., a one-site specific binding equation in software like GraphPad Prism or Origin) to calculate the Kd.
Strategy B: Covalent Labeling via Chemical Modification
For applications requiring a stable, permanent tag, such as tracking a protein in a complex mixture or in fluorescence polarization assays, covalent labeling is necessary. Since 3,3'-Carbonylbis(7-diethylaminocoumarin) lacks a reactive group, it must first be functionalized. A common and effective strategy is to introduce a carboxylic acid, which can then be converted to an amine-reactive N-hydroxysuccinimidyl (NHS) ester.
Proposed Synthesis of an Amine-Reactive Derivative
A plausible synthetic route involves the modification of one of the diethylaminocoumarin moieties to introduce a carboxylic acid group, which can then be activated. This is a conceptual pathway; the actual synthesis would require optimization by a synthetic chemist. A related compound, 7-(diethylamino)coumarin-3-carboxylic acid, is known to be synthesized from 4-diethylamino-2-hydroxybenzaldehyde and diethyl malonate.[7] A similar strategy could be envisioned or a different position on the coumarin ring could be functionalized.
Once a carboxylic acid derivative is obtained, it can be converted to an NHS ester using standard coupling chemistry (e.g., using N,N'-Disuccinimidyl carbonate or a combination of N-Hydroxysuccinimide and a carbodiimide like EDC). The resulting NHS ester can then be used to label primary amines (the N-terminus and lysine side chains) on the protein.
Principle of Covalent Amine-Reactive Labeling
The workflow involves activating the dye and then reacting it with the protein, followed by purification to remove the free, unreacted dye.
Caption: Workflow for covalent protein labeling with an NHS-ester dye.
Protocol 2: Covalent Labeling of Proteins with a Custom NHS-Ester Derivative
Objective: To covalently label a protein with an NHS-ester derivative of 3,3'-Carbonylbis(7-diethylaminocoumarin).
Materials:
-
Custom-synthesized NHS-ester of 3,3'-Carbonylbis(7-diethylaminocoumarin)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purified protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or another amine-free buffer like PBS adjusted to pH 8.3-8.5)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25 or a PD-10 desalting column)
-
Storage Buffer: e.g., PBS, pH 7.4
Procedure:
-
Protein Preparation: a. Buffer exchange your protein into the Reaction Buffer. The protein solution should be free of primary amines (e.g., Tris buffer or ammonium salts). b. Adjust the protein concentration to 2-5 mg/mL for optimal labeling efficiency.
-
Labeling Reaction: a. Immediately before use, prepare a 10 mM stock solution of the coumarin-NHS ester in anhydrous DMSO. b. Calculate the amount of dye needed. A 10- to 20-fold molar excess of dye to protein is a good starting point for optimization. c. While gently vortexing the protein solution, add the dye stock solution dropwise. d. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification of the Labeled Protein: a. Equilibrate the size-exclusion column with your desired final Storage Buffer. b. Load the reaction mixture onto the column. c. Elute the protein according to the manufacturer's instructions. The labeled protein will elute first, while the smaller, unreacted dye molecules will be retained longer. d. Collect the fractions containing the colored, labeled protein.
-
Characterization of the Conjugate: a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the coumarin dye (e.g., ~450 nm). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law. c. Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the formula: DOL = (Adye / εdye) / (Aprot,corr / εprot) where Aprot,corr = A280 - (Adye * CF) and CF is a correction factor for the dye's absorbance at 280 nm.
Application: Studying Protein-Protein Interactions with Labeled Proteins
Once a protein is covalently labeled, it can be used in various assays to study its interactions with other molecules. A common technique is Fluorescence Polarization (FP).
Principle of Fluorescence Polarization: FP measures the change in the apparent size of a molecule. A small, fluorescently labeled protein tumbles rapidly in solution, depolarizing emitted light. When it binds to a larger protein, its tumbling slows, and the emitted light remains more polarized. This change in polarization can be used to quantify the interaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Covalent) | Protein buffer contains primary amines (e.g., Tris). | Buffer exchange protein into an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 8.3-8.5. |
| NHS-ester was hydrolyzed. | Prepare the NHS-ester stock solution in anhydrous DMSO immediately before use. Do not store in solution. | |
| Incorrect dye-to-protein ratio. | Optimize the molar excess of the dye. Try a range from 5x to 25x. | |
| Protein Precipitation after Labeling | Over-labeling of the protein, altering its solubility. | Reduce the molar excess of the dye or shorten the reaction time. |
| Organic solvent concentration is too high. | Ensure the final concentration of DMSO/DMF in the reaction mixture is below 10% (v/v). | |
| No Fluorescence Change (Non-Covalent) | The dye does not bind to the protein of interest. | This method may not be suitable for this specific protein system. |
| The dye binds to a region that does not significantly alter its environment. | Consider the covalent labeling strategy. |
References
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Zavgorodnyaya, Z. A., et al. (2019). Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents. PMC.
- Brune, M., et al. (1998). Crystal structure of phosphate binding protein labeled with a coumarin fluorophore, a probe for inorganic phosphate. PubMed.
- ResearchGate. (2015). Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin.
- Castro, G., et al. (2024). Heterocycles as Supramolecular Handles for Engineering: A Case Study with 7-(Diethylamino)coumarin Derivatives. ChemRxiv.
- Ghoneim, A., & Londo, T. R. (2014). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC.
- Luchian, T., & Hianik, T. (2015). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PMC.
- Hryshchyshyn, A., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI.
- Karaoglu, K., et al. (2017). A New Fluorescent "Turn-Off" Coumarin-Based Chemosensor: Synthesis, Structure and Cu-Selective Fluorescent Sensing in Water Samples. PubMed.
- Szneler, E., & Gierczyk, B. (2021). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. MDPI.
- Lee, J., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. PMC.
- Hanaoka, K., et al. (2020). Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch. Semantic Scholar.
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- 3. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 | TCI AMERICA [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Two-Photon Microscopy Imaging with 3,3'-Carbonylbis(7-diethylaminocoumarin)
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3,3'-Carbonylbis(7-diethylaminocoumarin) in two-photon microscopy. The focus is on leveraging the unique photophysical properties of this probe for imaging intracellular environments, with a particular emphasis on viscosity sensing and lipid droplet visualization.
Introduction: The Power of Two-Photon Microscopy and the Unique Advantages of 3,3'-Carbonylbis(7-diethylaminocoumarin)
Two-photon microscopy (TPM) has emerged as an indispensable tool in modern biological research, offering the ability to image deep within living tissues with subcellular resolution while minimizing photodamage and phototoxicity.[1][2][3] Unlike conventional fluorescence microscopy that relies on single-photon excitation, TPM utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore.[2][3] This nonlinear optical process inherently confines fluorescence excitation to the focal volume, providing intrinsic three-dimensional sectioning and significantly reducing out-of-focus background.[4]
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic fluorescent probe belonging to the coumarin family of dyes.[5] Its molecular structure, featuring two diethylaminocoumarin moieties linked by a carbonyl group, gives rise to strong fluorescence properties that are highly sensitive to the local environment.[5][6] This sensitivity, particularly to viscosity, makes it a powerful tool for probing the biophysical properties of intracellular compartments. The D–π–A–π–D (donor-pi-acceptor-pi-donor) architecture of similar molecules is key to their function as viscosity sensors.[6]
The coumarin scaffold is known for its utility in creating fluorescent tags suitable for two-photon excitation.[4] The use of near-infrared excitation light in TPM offers deeper tissue penetration, a significant advantage for in vivo studies.[]
Key Applications and the Underlying Science
The primary application of 3,3'-Carbonylbis(7-diethylaminocoumarin) in two-photon microscopy is the imaging and quantification of intracellular viscosity. Viscosity is a critical parameter that influences a myriad of cellular processes, including protein folding, diffusion of macromolecules, and organelle dynamics.[8] Abnormal changes in cellular viscosity have been linked to various pathological conditions, such as neurodegenerative diseases and cancer.[4]
The mechanism behind the viscosity sensing of certain molecular rotors lies in the intramolecular rotation of parts of the molecule. In low-viscosity environments, free rotation leads to non-radiative decay pathways, quenching fluorescence.[4] As viscosity increases, this intramolecular rotation is restricted, leading to a significant enhancement in fluorescence quantum yield and lifetime.[4] This "turn-on" fluorescence response provides a direct and sensitive readout of the local microenvironment's viscosity.
Furthermore, the lipophilic nature of many coumarin derivatives allows for their accumulation in lipid-rich environments, making them suitable for imaging lipid droplets.[9] Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with metabolic diseases.[10][11]
Photophysical Properties
A comprehensive understanding of the photophysical properties of a fluorescent probe is paramount for successful imaging experiments.
| Property | Value/Range | Source |
| Chemical Formula | C₂₇H₂₈N₂O₅ | [5] |
| Molecular Weight | 460.52 g/mol | [5] |
| Appearance | Yellow to orange crystalline powder | [9][12] |
| One-Photon Absorption (λmax) | 447-451 nm (in toluene) | [12] |
| Two-Photon Excitation (Anticipated) | ~800-900 nm | Inferred from similar coumarin derivatives |
| Solubility | Soluble in organic solvents like DMSO | [5] |
Experimental Protocols
The following protocols are designed to be a starting point for utilizing 3,3'-Carbonylbis(7-diethylaminocoumarin) in two-photon microscopy. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific cell type and experimental setup.
Protocol 1: Live-Cell Imaging of Intracellular Viscosity
This protocol outlines the general steps for staining live cells to visualize and quantify intracellular viscosity.
Materials:
-
3,3'-Carbonylbis(7-diethylaminocoumarin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture medium appropriate for the cell line
-
Glass-bottom imaging dishes or coverslips
-
Cells of interest
Workflow Diagram:
Caption: Workflow for live-cell viscosity imaging.
Step-by-Step Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in high-quality, anhydrous DMSO.[9] Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.[9] The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.
-
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to allow for individual cell imaging. Allow the cells to adhere and grow overnight.[9]
-
-
Staining:
-
Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.[9]
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.[9] The incubation time will vary depending on the cell type and should be optimized.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[13]
-
-
Two-Photon Imaging:
-
Mount the sample on the two-photon microscope.
-
Excite the probe using a tunable femtosecond laser. Based on the one-photon absorption maximum, the two-photon excitation wavelength is likely in the 800-900 nm range. It is crucial to perform an excitation spectrum scan to determine the optimal wavelength for your specific setup.
-
Collect the fluorescence emission using appropriate filters.
-
For viscosity measurements, quantitative analysis of fluorescence intensity or fluorescence lifetime imaging (FLIM) can be performed.[4] An increase in fluorescence intensity and/or lifetime corresponds to higher intracellular viscosity.
-
Protocol 2: Staining of Lipid Droplets in Live Cells
This protocol is adapted from established methods for staining lipid droplets and can be applied with 3,3'-Carbonylbis(7-diethylaminocoumarin) due to its lipophilic nature.
Materials:
-
Same as Protocol 1.
Workflow Diagram:
Caption: Workflow for lipid droplet staining in live cells.
Step-by-Step Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution in DMSO as described in Protocol 1.
-
Dilute the stock solution in pre-warmed PBS to a final working concentration of 0.5-2 µM.[]
-
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
Two-Photon Imaging:
-
Image the cells immediately using a two-photon microscope with the optimized excitation wavelength.
-
Lipid droplets should appear as bright, punctate structures within the cytoplasm.
-
For co-localization studies, cells can be co-stained with other organelle-specific dyes, ensuring that their spectral properties are compatible.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Workflow Diagram:
Caption: Workflow for assessing probe cytotoxicity via MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of 3,3'-Carbonylbis(7-diethylaminocoumarin) (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[9]
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
Troubleshooting and Best Practices
-
Low Signal: Increase the probe concentration or incubation time. Optimize the two-photon excitation wavelength and laser power.
-
High Background: Decrease the probe concentration. Ensure thorough washing after staining. Use a high-quality imaging medium.
-
Phototoxicity: Reduce laser power and exposure time. Use a more sensitive detector.
-
Probe Precipitation: Ensure the stock solution is fully dissolved in DMSO before diluting in aqueous media. Avoid repeated freeze-thaw cycles.
Conclusion
3,3'-Carbonylbis(7-diethylaminocoumarin) is a promising fluorescent probe for two-photon microscopy, offering the potential for quantitative imaging of intracellular viscosity and visualization of lipid droplets. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively employ this tool to gain new insights into cellular function and disease pathogenesis. As with any advanced imaging technique, careful optimization and validation are key to obtaining reliable and reproducible results.
References
- Unique D–π–A–π–D type fluorescent probes for the two-photon imaging of intracellular viscosity. Journal of Materials Chemistry B (RSC Publishing). [Link]
- BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. [Link]
- BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. National Institutes of Health (NIH). [Link]
- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. MDPI. [Link]
- Recent Advances in Fluorescent Probes for Lipid Droplets. National Institutes of Health (NIH). [Link]
- Two-photon excited lasing of Coumarin 307 for lysozyme amyloid fibrils detection. PubMed. [Link]
- Two-Photon Microscopy Applic
- Blue-emitting lipid droplet probes based on coumarin dye for multi-color imaging of living cells and fatty livers of mice.
- Imaging intracellular viscosity of a single cell during photoinduced cell de
- Procedures for the staining of lipid droplets with Oil Red O. Protocols.io. [Link]
- 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1. Chemsrc. [Link]
- Imaging protocol handbook. Rhenium Bio. [Link]
- Two-photon microscopy: shedding light on the chemistry of vision. National Institutes of Health (NIH). [Link]
- Two-Photon Excitation Microscopy and Its Applications in Neuroscience. National Institutes of Health (NIH). [Link]
- Supplementary Information Two-photon fluorescence imaging of mitochondria viscosity with water-soluble pyridinium inner salts. [Link]
- Two-photon fluorescence imaging of mitochondria viscosity with water-soluble pyridinium inner salts.
- Correlative Microscopy Protocols. ZEISS. [Link]
- Degenerate and Non-Degenerate Two-Photon Absorption of Coumarin Dyes. ChemRxiv. [Link]
- Degenerate and non-degenerate two-photon absorption of coumarin dyes. RSC Publishing. [Link]
- Best practices: 5 steps to live-cell imaging. YouTube. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin) [cymitquimica.com]
- 6. Unique D–π–A–π–D type fluorescent probes for the two-photon imaging of intracellular viscosity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Imaging intracellular viscosity of a single cell during photoinduced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. protocols.io [protocols.io]
- 12. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Viscosity Sensing with 3,3'-Carbonylbis(7-diethylaminocoumarin)
For: Researchers, scientists, and drug development professionals engaged in microenvironment characterization.
Abstract
Microviscosity is a critical parameter influencing a myriad of cellular processes and the stability of pharmaceutical formulations.[1] This document provides a comprehensive guide to the experimental setup and application of 3,3'-Carbonylbis(7-diethylaminocoumarin), a fluorescent molecular rotor, for the quantitative assessment of viscosity. We delve into the underlying photophysical principles, provide detailed protocols for instrument calibration and sample analysis, and offer insights into data interpretation and troubleshooting. This guide is intended to empower researchers to confidently employ this powerful tool in their scientific investigations, from fundamental biological studies to advanced drug development pipelines.[2][3]
Introduction: The Principle of Molecular Rotors
3,3'-Carbonylbis(7-diethylaminocoumarin) belongs to a class of fluorescent dyes known as "molecular rotors".[4] These molecules possess a unique property: their fluorescence quantum yield is highly dependent on the viscosity of their immediate environment.[5] The underlying mechanism involves intramolecular rotation of specific parts of the molecule in the excited state.
In low-viscosity environments, the molecule can freely undergo this rotational motion, which provides a non-radiative pathway for the excited state to decay back to the ground state, resulting in quenched fluorescence. Conversely, in high-viscosity environments, this intramolecular rotation is hindered. This restriction of movement closes the non-radiative decay channel, forcing the molecule to relax through the emission of a photon, leading to a significant increase in fluorescence intensity.[4] This direct relationship between viscosity and fluorescence output allows for the quantitative determination of local viscosity.[6]
Key Advantages of 3,3'-Carbonylbis(7-diethylaminocoumarin):
-
High Sensitivity: Exhibits a pronounced fluorescence response to changes in viscosity.
-
Photostability: Coumarin derivatives are known for their relatively good photostability, allowing for robust measurements.[7]
-
Versatility: Soluble in a range of organic solvents, making it adaptable to various experimental systems.[8]
Materials and Equipment
Reagents
-
3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS: 63226-13-1)[8]
-
High-purity solvents:
-
For stock solution: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO), spectroscopy grade.
-
For viscosity standards: A low-viscosity solvent (e.g., methanol or ethanol) and a high-viscosity solvent (e.g., glycerol or ethylene glycol), spectroscopy grade.[9]
-
-
Viscosity Standards (Optional, for validation): Certified viscosity standards (e.g., silicone or oil-based) traceable to NIST or other recognized bodies.[10][11][12]
Equipment
-
Spectrofluorometer: Equipped with excitation and emission monochromators and a temperature-controlled cuvette holder.
-
UV-Vis Spectrophotometer: For determining the absorption maximum and concentration of the stock solution.
-
Analytical Balance: For accurate weighing of the probe.
-
Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.
-
Quartz cuvettes: 1 cm path length, for fluorescence and absorbance measurements.
-
Viscometer (Optional): For verifying the viscosity of prepared standards.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: A concentrated stock solution in a good solvent ensures stability and allows for precise dilution to the final working concentration, minimizing solvent effects from the stock solution in the final measurement.
-
Stock Solution (1 mM): Accurately weigh a small amount of 3,3'-Carbonylbis(7-diethylaminocoumarin) (MW: 460.53 g/mol )[13] and dissolve it in a minimal amount of THF or DMSO in a volumetric flask to a final concentration of 1 mM. Store the stock solution in the dark at 4°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in the solvent system of interest. The optimal concentration should be determined empirically to avoid aggregation and inner filter effects.
Determination of Optimal Excitation and Emission Wavelengths
Rationale: Maximizing the signal-to-noise ratio requires identifying the peak excitation and emission wavelengths for the specific experimental conditions.
-
Prepare a dilute solution (e.g., 5 µM) of the probe in a solvent of intermediate viscosity (e.g., a 50:50 mixture of methanol and glycerol).
-
Excitation Spectrum: Set the emission monochromator to an estimated emission maximum (literature suggests around 500-550 nm for similar coumarin derivatives) and scan a range of excitation wavelengths (e.g., 380-480 nm). The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λex). Literature suggests an absorption maximum around 456 nm in ethanol.[14]
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths (e.g., 470-650 nm). The wavelength with the highest intensity is the optimal emission wavelength (λem).
Generation of a Viscosity Calibration Curve
Rationale: A calibration curve establishes the quantitative relationship between the fluorescence signal and the known viscosity of a series of standards. This is the cornerstone of accurate viscosity measurements.
-
Prepare a series of solvent mixtures with varying viscosities. A common method is to mix a low-viscosity solvent (e.g., methanol) with a high-viscosity solvent (e.g., glycerol) in different volume ratios.[9] Prepare at least 5-7 standards spanning the expected viscosity range of your samples.
-
Determine the viscosity of each standard. If not using pre-calibrated solvent mixtures, the viscosity of each standard should be measured using a viscometer at the same temperature as the fluorescence measurements. Alternatively, viscosity values for common solvent mixtures at different temperatures can be found in the literature.
-
Add the probe to each standard. Add an identical aliquot of the 3,3'-Carbonylbis(7-diethylaminocoumarin) stock solution to each viscosity standard to achieve the same final probe concentration.
-
Measure the fluorescence intensity. For each standard, record the fluorescence intensity at the predetermined λem after exciting at λex. Ensure the temperature is stable and consistent across all measurements.
-
Plot the calibration curve. Plot the fluorescence intensity (or quantum yield) as a function of viscosity (η). Often, a linear relationship is observed when plotting log(Fluorescence Intensity) vs. log(η), based on the Förster-Hoffmann equation.[9]
Experimental Workflow for Viscosity Sensing
Caption: Workflow for viscosity determination using 3,3'-Carbonylbis(7-diethylaminocoumarin).
Measuring the Viscosity of an Unknown Sample
-
Prepare the sample containing the unknown viscosity and add 3,3'-Carbonylbis(7-diethylaminocoumarin) to the same final concentration as used for the calibration curve.
-
Using the same instrument settings (λex, λem, slit widths, temperature) as for the calibration, measure the fluorescence intensity of the unknown sample.
-
Use the calibration curve to determine the viscosity of the sample corresponding to its measured fluorescence intensity.
Data Presentation and Interpretation
For robust analysis, all quantitative data should be tabulated.
Table 1: Photophysical Properties of 3,3'-Carbonylbis(7-diethylaminocoumarin)
| Property | Value | Solvent System |
| λabs (max) | ~456 nm | Ethanol |
| λex (optimal) | To be determined empirically | User-defined |
| λem (optimal) | To be determined empirically | User-defined |
| Molecular Weight | 460.53 g/mol | N/A |
| CAS Number | 63226-13-1 | N/A |
Note: λabs from literature[14]; optimal excitation and emission wavelengths should be confirmed experimentally in the system of interest.
Table 2: Example Calibration Data
| Methanol:Glycerol (v/v) | Viscosity (cP) at 25°C | Fluorescence Intensity (a.u.) |
| 100:0 | 0.55 | User data |
| 80:20 | 2.5 | User data |
| 60:40 | 9.8 | User data |
| 40:60 | 45 | User data |
| 20:80 | 210 | User data |
| 0:100 | 945 | User data |
Viscosity values are approximate and should be confirmed.
Causality and Self-Validation
-
Temperature Control: Viscosity is highly dependent on temperature. Maintaining a constant and accurately reported temperature for all measurements (standards and samples) is critical for reproducibility and accuracy.
-
Solvent Polarity: While viscosity is the dominant factor, the fluorescence of coumarin dyes can also be sensitive to solvent polarity.[5][15] For the most accurate results, the solvent system used for the calibration curve should closely match the polarity of the unknown sample environment.
-
pH Insensitivity: In many cases, coumarin-based rotors show good pH stability. However, it is advisable to confirm the pH independence of the fluorescence signal within the range relevant to your experiments, especially when working with aqueous buffer systems.
-
Controls: Always measure the background fluorescence of your sample matrix without the probe and subtract it from your measurements.
Applications in Drug Development and Research
-
Monitoring Protein Aggregation: The increase in microviscosity associated with protein fibrillation can be monitored in real-time.[1]
-
Cellular Imaging: Probing the viscosity of intracellular compartments like mitochondria or lysosomes.[6]
-
Formulation Science: Assessing the stability and homogeneity of pharmaceutical formulations, such as hydrogels or emulsions.
-
High-Throughput Screening: Identifying compounds that modulate the activity of enzymes which in turn alter the viscosity of their environment.[2]
Signaling Pathway of Viscosity Sensing
Sources
- 1. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdworldonline.com [rdworldonline.com]
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- 4. researchgate.net [researchgate.net]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin) [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. labunlimited.com [labunlimited.com]
- 11. Viscosity Standards | Thermo Fisher Scientific [thermofisher.com]
- 12. Viscosity Standards - High-Quality Reference Fluids | Ametek Brookfield [brookfieldengineering.com]
- 13. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc [chemsrc.com]
- 14. 3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | 63226-13-1 [chemicalbook.com]
- 15. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Biomolecules Using 3,3'-Carbonylbis(7-diethylaminocoumarin) Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Biomolecular Concentrations with a Bright and Sensitive Fluorescent Probe
In the realms of life sciences and drug development, the precise quantification of biomolecules such as proteins and nucleic acids is a cornerstone of experimental success. Fluorescence-based assays have emerged as a powerful tool for this purpose, offering high sensitivity and a wide dynamic range. At the forefront of fluorescent probes are coumarin derivatives, prized for their strong fluorescence and environmental sensitivity. This guide delves into the application of a unique bis-coumarin compound, 3,3'-Carbonylbis(7-diethylaminocoumarin) , for the sensitive quantification of biomolecules.
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound featuring two 7-diethylaminocoumarin moieties linked by a carbonyl group[1]. This structure confers strong fluorescent properties, making it an excellent candidate for a fluorescent probe in bioimaging and sensing applications[1]. The diethylamino groups enhance its solubility in organic solvents and contribute to its favorable photophysical characteristics[1]. The core of its utility in biomolecule quantification lies in the reactivity of the central carbonyl group with primary amines, which are readily available on biomolecules like the ε-amino group of lysine residues in proteins. This reaction forms a stable, highly fluorescent conjugate, allowing for the quantification of the target biomolecule by measuring the fluorescence intensity. The fluorescence of 7-aminocoumarin derivatives is notably sensitive to the polarity of their local environment, which can provide additional insights into biomolecular interactions.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to utilizing 3,3'-Carbonylbis(7-diethylaminocoumarin) for biomolecule quantification. We will explore the underlying reaction mechanism, provide detailed protocols for protein and nucleic acid quantification, and discuss the expected analytical performance.
Principle of the Assay: A Tale of a Reactive Carbonyl and a Fluorescent Partnership
The quantification of biomolecules using 3,3'-Carbonylbis(7-diethylaminocoumarin) is based on a covalent labeling reaction. The central carbonyl group of the bis-coumarin acts as an electrophilic center, which readily reacts with nucleophilic primary amine groups present on biomolecules. In proteins, the most abundant primary amines are the ε-amino groups of lysine residues and the N-terminal α-amino group. In the case of nucleic acids, while they lack primary amines in their canonical bases, they can be chemically modified to introduce amine functionalities for labeling purposes.
The reaction between the carbonyl group and a primary amine results in the formation of a Schiff base (an imine), a well-established reaction in organic chemistry[2]. This covalent bond formation links the highly fluorescent bis-coumarin moiety to the target biomolecule. The resulting conjugate exhibits strong fluorescence, and the intensity of this fluorescence is directly proportional to the concentration of the labeled biomolecule. By creating a standard curve with a known concentration of a reference biomolecule, the concentration of an unknown sample can be accurately determined.
Sources
Application Notes and Protocols for 3,3'-Carbonylbis(7-diethylaminocoumarin) in High-Throughput Screening Assays
Introduction: The Role of Coumarin Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, high-throughput screening (HTS) has emerged as an indispensable tool for the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1] Central to the success of HTS are robust and sensitive assay technologies, with fluorescence-based methods offering a powerful platform for monitoring a diverse array of biological events.[2] Among the pantheon of fluorescent reporters, coumarin derivatives have garnered significant attention due to their advantageous photophysical properties, including high quantum yields, excellent photostability, and a pronounced sensitivity to their microenvironment.[3][4]
This document provides a detailed guide to the application of 3,3'-Carbonylbis(7-diethylaminocoumarin) , a symmetrical coumarin dimer, in HTS assays. While direct, published applications of this specific molecule in HTS are not extensively documented, its structural and photophysical characteristics, particularly its large hydrophobic surface area and strong fluorescence, make it a prime candidate for assays based on molecular interactions.
Herein, we present a representative application of 3,3'-Carbonylbis(7-diethylaminocoumarin) in a competitive binding assay employing the principles of fluorescence polarization (FP). This protocol is designed to be a comprehensive, self-validating system, grounded in established principles of HTS and fluorescence spectroscopy.[5]
Physicochemical Properties of 3,3'-Carbonylbis(7-diethylaminocoumarin)
A thorough understanding of the physicochemical properties of a fluorescent probe is paramount for successful assay development.
| Property | Value | Source |
| CAS Number | 63226-13-1 | Thermo Fisher Scientific |
| Molecular Formula | C₂₇H₂₈N₂O₅ | Thermo Fisher Scientific |
| Molecular Weight | 460.53 g/mol | TCI AMERICA |
| Appearance | Yellow to orange crystalline powder | Thermo Fisher Scientific |
| Purity | >98.0% (HPLC) | TCI AMERICA |
| UV Lambda max | 447 to 451 nm (in toluene) | Thermo Fisher Scientific |
Principle of the Assay: Competitive Fluorescence Polarization
Fluorescence polarization is a powerful technique for monitoring binding events in solution, making it highly amenable to HTS.[6] The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (the tracer), when excited with plane-polarized light, tumbles rapidly in solution during the fluorescence lifetime, resulting in the emission of largely depolarized light. However, when this tracer binds to a much larger molecule (e.g., a protein), its rotation is significantly slowed, and the emitted light remains highly polarized.[7]
In a competitive FP assay, a known interaction between a target protein and our fluorescent probe, 3,3'-Carbonylbis(7-diethylaminocoumarin), is established. Compounds from a screening library are then introduced to see if they can displace the fluorescent probe from the protein's binding site. A successful displacement ("hit") will result in a decrease in the measured fluorescence polarization, as the small fluorescent probe is liberated and resumes its rapid tumbling in solution.[5]
Figure 1. Principle of the competitive fluorescence polarization assay.
Experimental Protocol: Competitive FP Assay for a Hypothetical Protein Target
This protocol outlines a representative workflow for a competitive FP-based HTS assay using 3,3'-Carbonylbis(7-diethylaminocoumarin) as the fluorescent tracer. Note: This is a generalized protocol and must be optimized for any specific protein target.
Materials and Reagents
-
3,3'-Carbonylbis(7-diethylaminocoumarin) (e.g., from TCI AMERICA or Thermo Fisher Scientific)
-
Target Protein: Purified to >95% homogeneity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20. The buffer composition should be optimized for the stability and activity of the target protein.
-
DMSO: ACS grade or higher.
-
96-well or 384-well black, flat-bottom plates: Low-binding plates are recommended.
-
Plate reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters for the coumarin dye (Excitation ~450 nm, Emission ~480-520 nm).
Step-by-Step Methodology
-
Preparation of Reagents:
-
Fluorescent Probe Stock Solution: Prepare a 10 mM stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in 100% DMSO.
-
Target Protein Stock Solution: Prepare a concentrated stock solution of the target protein in a suitable storage buffer. The final concentration in the assay will need to be optimized.
-
Compound Library: Typically, compound libraries are provided as 10 mM stock solutions in DMSO.
-
-
Assay Optimization:
-
Probe Concentration: Determine the lowest concentration of the fluorescent probe that gives a stable and robust fluorescence signal. This is typically in the low nanomolar range.
-
Protein Concentration: Titrate the target protein against a fixed concentration of the fluorescent probe to determine the Kd of their interaction and the optimal protein concentration that results in a significant FP window (the difference in FP between the bound and free probe).
-
-
HTS Assay Protocol (384-well plate format):
-
Compound Plating: Using an acoustic dispenser or a liquid handler, add 50 nL of each compound from the screening library to the wells of the 384-well plate. For controls, add 50 nL of DMSO to the "no inhibitor" and "probe only" wells.
-
Addition of Protein-Probe Complex:
-
Prepare a 2X working solution of the protein-probe complex in assay buffer. This solution should contain the optimized concentrations of the target protein and 3,3'-Carbonylbis(7-diethylaminocoumarin).
-
Add 10 µL of this complex to each well containing the library compounds and the "no inhibitor" controls.
-
For the "probe only" control wells, add 10 µL of a 2X working solution of the fluorescent probe alone in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Fluorescence Polarization Measurement: Read the plate on a suitable plate reader, measuring both the parallel and perpendicular fluorescence intensities. The instrument will calculate the FP values in millipolarization units (mP).
-
Figure 2. High-throughput screening workflow for the competitive FP assay.
Data Analysis and Interpretation
The primary data from the FP screen will be in millipolarization units (mP).
| Control/Sample | Expected FP Value | Interpretation |
| Probe Only | Low mP | Baseline FP of the free fluorescent probe. |
| No Inhibitor | High mP | Maximum FP of the fully bound probe-protein complex. |
| Hit Compound | Low mP (approaching "Probe Only" value) | The compound has displaced the fluorescent probe from the target protein. |
| Inactive Compound | High mP (similar to "No Inhibitor") | The compound does not bind to the target protein at the tested concentration. |
The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - [(FPsample - FPprobe only) / (FPno inhibitor - FPprobe only)])
A common metric for evaluating the quality of an HTS assay is the Z'-factor, which should be calculated for each screening plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Advantages and Considerations for Using 3,3'-Carbonylbis(7-diethylaminocoumarin) in HTS
Advantages:
-
High Quantum Yield: Coumarin derivatives are known for their bright fluorescence, which can lead to high sensitivity in assays.[3]
-
Environmental Sensitivity: The fluorescence of coumarins can be sensitive to the polarity of their environment, which may provide an additional layer of signal modulation upon binding to a protein's hydrophobic pocket.[2]
-
Homogeneous Assay Format: FP assays are "mix-and-read," eliminating the need for wash steps and making them highly suitable for automation and HTS.[6]
Considerations:
-
Solubility: The hydrophobic nature of 3,3'-Carbonylbis(7-diethylaminocoumarin) may lead to solubility issues in aqueous assay buffers. Careful optimization of the buffer composition and the use of a co-solvent like DMSO are important.
-
Compound Interference: Some compounds in screening libraries may be fluorescent themselves or may quench the fluorescence of the probe, leading to false positives or false negatives. It is crucial to perform counter-screens to identify and eliminate such artifacts.
-
Non-Specific Binding: The probe may bind to other components in the assay mixture or to the plate surface. The use of detergents like Tween-20 and low-binding plates can help mitigate this.
Conclusion
3,3'-Carbonylbis(7-diethylaminocoumarin) represents a promising, yet underexplored, fluorescent probe for high-throughput screening applications. Its strong fluorescence and structural features make it a suitable candidate for developing robust assays, particularly those based on fluorescence polarization for studying molecular interactions. The representative protocol provided here offers a solid foundation for researchers to adapt and optimize for their specific HTS campaigns, paving the way for the discovery of novel modulators of a wide range of biological targets. As with any HTS assay, careful optimization and validation are key to ensuring the generation of high-quality, actionable data.
References
- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
- Synthesis and application of coumarin fluorescence probes. RSC Publishing.
- 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Contact Us. Thermo Fisher Scientific.
- 3,3'-Carbonylbis(7-diethylaminocoumarin) 63226-13-1 | TCI AMERICA. TCI AMERICA.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BenchChem.
- Novel sensitive high-performance liquid chromatographic method for assay of coumarin 7-hydroxyl
- Design, Synthesis, Molecular Modeling and Anti-HIV Assay of Novel Quinazolinone Incorporated Coumarin Deriv
- Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (Hdac) Inhibitors with Antitumor Activities. PubMed.
- High-Throughput Screening and Proteomic Characterization of Compounds Targeting Myeloid-Derived Suppressor Cells. PubMed.
- Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives.
- A fluorescence anisotropy-based assay for determining the activity of tissue transglutaminase. HZDR.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork.
- Fluorescence anisotropy imaging in drug discovery. Claudio Vinegoni, Ph.D.
- Fluorescence anisotropy imaging in drug discovery. PMC - PubMed Central.
- Fluorescence Polariz
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- High-Throughput Screening. Enamine.
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- (PDF) High throughput screening in drug discovery.
Sources
- 1. marinbio.com [marinbio.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments [mdpi.com]
- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of 3,3'-Carbonylbis(7-diethylaminocoumarin)
Welcome to the technical support guide for 3,3'-Carbonylbis(7-diethylaminocoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge encountered during fluorescence microscopy: photobleaching. Our goal is to equip you with the knowledge to not only identify and solve photobleaching issues but also to understand the underlying mechanisms to proactively design more robust experiments.
Understanding the Enemy: What is Photobleaching and Why Does it Occur?
Question: I'm observing a rapid decrease in the fluorescence signal from my 3,3'-Carbonylbis(7-diethylaminocoumarin) sample during imaging. What is happening?
Answer: You are likely experiencing photobleaching, a phenomenon where a fluorophore permanently loses its ability to fluoresce due to light-induced chemical damage.[1][2][3] This process is a significant limiting factor in fluorescence microscopy, as it can compromise image quality, reduce experimental observation times, and lead to false-negative results.[1]
The photobleaching of 3,3'-Carbonylbis(7-diethylaminocoumarin), like other coumarin dyes, primarily occurs through two pathways that are initiated when the molecule is excited by light:
-
Reaction with Molecular Oxygen: Upon excitation, the fluorophore can transition from its excited singlet state to a longer-lived, highly reactive triplet state.[4][5][6] In this state, it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[4][6] These ROS can then chemically attack and irreversibly damage the fluorophore, rendering it non-fluorescent.[4][6]
-
Oxygen-Independent Photodegradation: Even in the absence of oxygen, the excited triplet state of the fluorophore can undergo internal chemical reactions or react with other molecules in its immediate environment, leading to its degradation.[5][6]
The following diagram illustrates the primary mechanisms of photobleaching:
Caption: Mechanisms of Fluorophore Photobleaching.
Troubleshooting Guide: Diagnosing and Solving Photobleaching
This section provides a structured approach to identifying the cause of photobleaching in your experiments with 3,3'-Carbonylbis(7-diethylaminocoumarin) and implementing effective solutions.
Issue 1: Rapid and Severe Signal Loss During Initial Imaging
Symptoms:
-
Noticeable fading of the fluorescent signal within the first few seconds of illumination.
-
Difficulty in acquiring a high-quality image before the signal disappears.
Potential Causes:
-
Excessively high excitation light intensity.
-
Prolonged exposure times.
-
Absence of antifade reagents in the mounting medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid photobleaching.
Detailed Solutions:
-
Optimize Illumination Intensity: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio.[4][7] Modern microscopy systems often allow for precise control of light intensity.[4]
-
Reduce Exposure Time: Minimize the duration the sample is illuminated.[4][7] This can be achieved by using a sensitive camera and optimizing acquisition settings.[4]
-
Employ Neutral Density Filters: These filters reduce the intensity of the excitation light without altering its spectral properties, providing a simple way to decrease photobleaching.[4][7][8]
-
Use Antifade Reagents: Incorporating antifade reagents into your mounting medium is one of the most effective ways to combat photobleaching.[8][9] These reagents work by scavenging reactive oxygen species.[5]
Issue 2: Gradual Signal Loss During Time-Lapse or Z-Stack Imaging
Symptoms:
-
Fluorescence intensity decreases over the course of a time-lapse experiment.
-
The top or bottom slices of a Z-stack appear dimmer than the central slices.
Potential Causes:
-
Cumulative photodamage from repeated exposures.
-
Oxygen depletion within the sample.
-
Sub-optimal formulation of the antifade medium.
Advanced Strategies and Solutions:
-
Incorporate Oxygen Scavengers: For fixed samples, an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GOC), can be added to the imaging buffer to remove dissolved oxygen, a key contributor to photobleaching.[4]
-
Utilize Triplet State Quenchers: Compounds like cyclooctatetraene (COT) can accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen or photodegrade.[10][11] This "self-healing" mechanism can significantly enhance fluorophore stability.[10][11]
-
Choose a More Photostable Dye: If significant photobleaching persists despite optimization, consider if a more photostable fluorophore from a different class (e.g., Alexa Fluor or DyLight series) could be used for your application.[1][8]
FAQs: Practical Guidance for Your Experiments
Question: Which antifade reagent should I use for 3,3'-Carbonylbis(7-diethylaminocoumarin)?
Answer: Several antifade reagents are effective for coumarin dyes. The choice often depends on whether you are preparing your own mounting medium or using a commercial product.
| Antifade Reagent | Common Abbreviation | Primary Mechanism | Notes for Coumarin Dyes |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | Singlet Oxygen Quencher | Shown to retard the oxidation of coumarins.[12] A common and effective choice. |
| n-Propyl Gallate | NPG | Free Radical Scavenger | Effective for coumarins and can be used in live-cell imaging, though it may have biological effects.[5][13] |
| p-Phenylenediamine | PPD | Free Radical Scavenger | Very effective, but can be toxic and may react with certain dyes (use with caution).[5] |
| Trolox | - | Antioxidant/Triplet State Quencher | A vitamin E analog that is cell-permeable and effective for both fixed and live-cell imaging.[7] |
Commercial Mounting Media: Products like VECTASHIELD® and ProLong™ Gold Antifade Mountant have been shown to significantly increase the photostability of coumarin dyes.[14][15] For instance, one study found that the half-life of a coumarin dye increased from 25 seconds in a standard glycerol/PBS solution to 106 seconds in VECTASHIELD®.[14]
Question: How do I prepare my own antifade mounting medium?
Answer: Here is a standard protocol for preparing a DABCO-based antifade mounting medium.
Protocol: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
50 ml conical tube
-
Water bath or heat block
Procedure:
-
Prepare a 10X PBS solution: Dissolve the appropriate amount of PBS salts in deionized water to create a 10X stock solution.
-
Mix components: In a 50 ml conical tube, combine:
-
2.5 g DABCO
-
10 ml 1X PBS (diluted from your 10X stock)
-
90 ml Glycerol
-
-
Dissolve DABCO: Vortex the mixture thoroughly. The DABCO will dissolve slowly. To expedite the process, you can warm the solution to 50-60°C in a water bath with intermittent vortexing until the DABCO is completely dissolved.
-
Aliquot and Store: Aliquot the final solution into smaller, light-protected tubes and store at -20°C. When ready to use, thaw an aliquot and allow it to reach room temperature.
Question: Can I reduce photobleaching without using chemical additives?
Answer: Yes, optimizing your imaging hardware and software settings is a crucial first step and can significantly reduce photobleaching.[4]
Decision Tree for Imaging Parameter Optimization:
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Protective effect of active oxygen scavengers on protein degradation and photochemical function in photosystem I submembrane fractions during light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Slide Mounting Media | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in 3,3'-Carbonylbis(7-diethylaminocoumarin) Microscopy
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 3,3'-Carbonylbis(7-diethylaminocoumarin) in microscopy applications. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of fluorescence imaging and optimize your signal-to-noise ratio (SNR) for high-quality, reproducible data.
I. Understanding the Probe: 3,3'-Carbonylbis(7-diethylaminocoumarin)
3,3'-Carbonylbis(7-diethylaminocoumarin), also known by synonyms such as Coumarin BC and SK 1, is a synthetic fluorescent dye characterized by its unique structure featuring two diethylaminocoumarin moieties linked by a carbonyl group.[1] This structure imparts strong fluorescence properties, making it a valuable tool for various bioimaging applications.[1] Its coumarin backbone is a well-established fluorophore in the development of cellular and molecular imaging tools due to its high cell permeability and minimal perturbation to living systems.[2]
Key Photophysical Properties
Understanding the photophysical properties of your fluorophore is the first step toward optimizing its performance. While the exact excitation and emission maxima can be influenced by the local microenvironment, typical values for related 7-(diethylamino)coumarin derivatives provide a solid starting point.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~405-445 nm | [3][4] |
| Emission Maximum (λem) | ~460-475 nm | [3][4][5] |
Note: These values are for related 7-(diethylamino)coumarin derivatives and should be experimentally verified for 3,3'-Carbonylbis(7-diethylaminocoumarin) in your specific system.
II. Troubleshooting Guide: A Causal Approach
A poor signal-to-noise ratio is a common challenge in fluorescence microscopy. This guide is structured to help you diagnose the root cause of your imaging issues and implement effective solutions.
Logical Flow for Troubleshooting SNR Issues
Caption: A flowchart for systematically troubleshooting poor signal-to-noise ratio.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Category: Low Signal Intensity
Q1: My fluorescence signal is barely detectable. What is the first thing I should check?
A1: Probe Concentration and Incubation Time. The initial and most straightforward parameters to optimize are the concentration of 3,3'-Carbonylbis(7-diethylaminocoumarin) and the incubation time.
-
Causality: Insufficient probe concentration or incubation time will result in suboptimal labeling of the target structure, leading to a weak signal. Coumarin dyes are sometimes recommended for use with highly abundant targets due to potentially lower brightness compared to other dye classes.[6]
-
Troubleshooting Protocol:
-
Concentration Titration: Prepare a series of working solutions of the probe (e.g., ranging from 1 µM to 10 µM) in your imaging medium.[7]
-
Time Course Experiment: For a fixed, intermediate concentration, incubate your cells for varying durations (e.g., 15, 30, 60, and 90 minutes).
-
Image and Analyze: Acquire images under consistent settings for each condition and quantify the mean fluorescence intensity of your region of interest.
-
Determine Optimum: Select the concentration and incubation time that provide the brightest signal without introducing significant background or cytotoxicity.
-
Q2: I've optimized the staining, but the signal is still weak. What's next?
A2: Microscope and Imaging Parameters. If the staining is robust, the issue may lie with the imaging setup.
-
Causality: Mismatched filter sets, low excitation intensity, or an inefficient detector can all lead to poor signal collection.
-
Troubleshooting Steps:
-
Verify Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral properties of 3,3'-Carbonylbis(7-diethylaminocoumarin). The excitation filter should efficiently transmit light in the ~405-445 nm range, and the emission filter should capture the emitted fluorescence around ~460-475 nm while blocking excitation light.[8]
-
Increase Excitation Power: Gradually increase the intensity of your light source (e.g., laser or lamp). Be mindful that this can also increase photobleaching and phototoxicity, so find a balance.
-
Adjust Detector Settings: Increase the gain or exposure time on your camera or photomultiplier tube (PMT). Longer exposure times collect more photons, increasing signal, but can also increase dark noise and are more susceptible to motion artifacts.[9]
-
Check Objective Lens: Use an objective with a high numerical aperture (NA) to collect more light from the sample.
-
Q3: My signal fades very quickly during imaging. How can I combat this?
A3: Photobleaching. The irreversible photochemical destruction of a fluorophore is a common issue, especially with continuous exposure to high-intensity light.
-
Causality: Each time a fluorophore is excited, there is a probability that it will enter a non-fluorescent, "dark" state or be permanently damaged.
-
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a usable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. For time-lapse imaging, reduce the frequency of image acquisition.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium for fixed-cell imaging.[10]
-
Image in a Low-Oxygen Environment: For live-cell imaging, specialized incubation chambers can reduce the rate of photobleaching, which is often oxygen-dependent.
-
Category: High Background Noise
Q1: The entire field of view is glowing, obscuring my specific signal. What are the likely culprits?
A1: Media Components and Unbound Probe. High background is often caused by fluorescent compounds in the imaging medium or residual, unbound probe.
-
Causality:
-
Phenol Red: Many cell culture media contain phenol red, a pH indicator that fluoresces, particularly in the green spectrum.[11]
-
Serum: Fetal Bovine Serum (FBS) contains a complex mixture of fluorescent proteins and molecules.[11]
-
Unbound Probe: Excess 3,3'-Carbonylbis(7-diethylaminocoumarin) that has not been washed away will fluoresce in the medium.[11]
-
-
Recommended Solutions:
-
Switch to a Phenol Red-Free Medium: For the duration of the imaging experiment, use a phenol red-free medium.[11]
-
Use Serum-Free or Reduced-Serum Medium: If your cells can tolerate it for the experimental timeframe, switch to a serum-free or reduced-serum medium.[11]
-
Thorough Washing: After probe incubation, perform several washes with fresh, pre-warmed imaging buffer (e.g., PBS or HBSS) to remove all unbound probe.[10][11]
-
Q2: My cells themselves seem to have a high, non-specific background fluorescence. What causes this?
A2: Autofluorescence. Many cell types have endogenous molecules (e.g., NADH, flavins) that fluoresce, creating a background signal that can interfere with the signal from your probe.
-
Causality: Cellular components can have broad excitation and emission spectra that overlap with your probe.
-
Troubleshooting Steps:
-
Image Unstained Control Cells: Always acquire images of unstained cells using the same imaging parameters as your stained samples. This will reveal the level and spectral properties of the autofluorescence.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the autofluorescence signal from the probe signal.
-
Background Subtraction: In image analysis software, you can perform background subtraction. A common method is to define a region of interest in an area with no cells and subtract the average intensity of that region from the entire image.
-
Q3: I see a grainy or "salt-and-pepper" pattern in my images, especially in low-light conditions. What is this and how can I reduce it?
A3: Detector Noise. This type of noise originates from the electronics of the camera or detector.
-
Causality:
-
Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector. It is most prominent when the signal is weak.[9]
-
Read Noise: This is noise generated by the camera's electronics during the process of converting photons to a digital signal.[9]
-
Dark Noise: This is signal generated by the thermal energy within the sensor, even in the absence of light.[12]
-
-
Reduction Strategies:
-
Increase Signal: The most effective way to improve the appearance of shot noise is to increase the signal from your sample (see "Low Signal Intensity" section). The signal-to-noise ratio for shot noise is proportional to the square root of the signal intensity.
-
Cool the Detector: For sensitive applications, using a cooled camera significantly reduces dark noise.
-
Frame Averaging: Acquiring multiple images in rapid succession and averaging them can reduce random noise.[9] However, this is only suitable for fixed samples or very slow processes in live cells.
-
Image Denoising Algorithms: Post-acquisition, filters like a median or Gaussian filter can be applied to reduce noise, though this may come at the cost of some image sharpness.[13]
-
III. Experimental Protocols
General Protocol for Live-Cell Staining
This protocol provides a general workflow. Optimization of probe concentration and incubation time is crucial for each specific cell line and experimental condition.[7]
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture until they reach 50-70% confluency.[7]
-
Probe Preparation: Prepare a stock solution of 3,3'-Carbonylbis(7-diethylaminocoumarin) in a suitable solvent like DMSO. From this, prepare a final working solution in pre-warmed, serum-free, phenol red-free medium.[7]
-
Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Staining: Remove the PBS and add the probe-containing medium to the cells. Incubate at 37°C for the optimized duration (typically 15-60 minutes).[7]
-
Final Washes: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.[11]
-
Imaging: Proceed with imaging immediately. Maintain the cells at 37°C and 5% CO2 if long-term imaging is required.[10]
Workflow for Optimizing Imaging Parameters
Caption: A stepwise workflow for optimizing microscope settings to maximize the signal-to-noise ratio.
IV. The Influence of the Microenvironment
The fluorescence properties of coumarin dyes, including 3,3'-Carbonylbis(7-diethylaminocoumarin), can be sensitive to the polarity of their local environment.[5][14][15]
-
Solvatochromism: A red shift (shift to longer wavelengths) in the emission spectrum is often observed with increasing solvent polarity.[5][15][16] This is due to the stabilization of the excited state in more polar environments.[16] This property can be exploited to probe changes in the cellular microenvironment but can also be a source of variability if not controlled.
-
Fluorescence Quenching: The fluorescence intensity can be diminished by various quenchers. For instance, some coumarin derivatives are known to be quenched by halide ions (with quenching efficiency in the order of I⁻ > Br⁻ > Cl⁻) and certain metal ions.[17][18][19] Be aware of the composition of your buffers and media, as high concentrations of quenching species can reduce your signal.
References
- ResearchGate. Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)
- ResearchGate. Redesigning the coumarin scaffold into small bright fluorophores with far-red to NIR emission and large Stokes' shifts useful for cell imaging. [Link]
- MDPI. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. [Link]
- PubMed. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. [Link]
- MDPI. Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions. [Link]
- PubMed.
- ResearchGate.
- ResearchGate. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters | Request PDF. [Link]
- MDPI. Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. [Link]
- Medium. How to reduce noise on your microscopical images | by Anna Kotova. [Link]
- RSC Publishing. Synthesis and application of coumarin fluorescence probes. [Link]
- PLOS.
- YouTube.
- PubMed. Fluorescence quenching of coumarins by halide ions. [Link]
- ResearchGate. How to reduce background noise in immustaining?. [Link]
- Protocols.io. Live-cell imaging. [Link]
- PubMed. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. [Link]
- RSC Publishing. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. [Link]
- PubMed. Crystal structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid. [Link]
- Indian Academy of Sciences. Fluorescence quenching of coumarin 314 by Ce(III) ions. [Link]
- MDPI. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. [Link]
- ChemRxiv. Quenching Single-Fluorophore Systems and the Emergence of Non-linear Stern-Volmer Plots. [Link]
- JAI. Reducing noise in brightfield microscopy images - News. [Link]
- Chemsrc. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1. [Link]
- PMC - NIH. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. news.jai.com [news.jai.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
Technical Support Center: Troubleshooting Guide for 3,3'-Carbonylbis(7-diethylaminocoumarin) Staining Artifacts
Welcome to the technical support center for 3,3'-Carbonylbis(7-diethylaminocoumarin), a versatile fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals to address common artifacts and challenges encountered during staining procedures. By understanding the underlying principles of these issues, you can effectively troubleshoot and optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Carbonylbis(7-diethylaminocoumarin) and what are its primary applications?
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound known for its strong fluorescent properties.[1] Its structure consists of two diethylaminocoumarin moieties linked by a carbonyl group.[1] This unique structure makes it a valuable tool in various scientific applications, including:
-
Fluorescent Probes and Dyes: Its inherent fluorescence is utilized for labeling and visualizing cellular components.[1]
-
Bioimaging: The dye's photophysical properties are well-suited for various bioimaging techniques.[1]
-
Sensing Applications: Researchers are exploring its potential in the development of sensors.[1]
The coumarin backbone of this compound is also associated with a range of biological activities, including antimicrobial and anticancer properties.[1][2]
Q2: What are the key spectral properties of this dye?
Understanding the spectral properties of 3,3'-Carbonylbis(7-diethylaminocoumarin) is crucial for selecting the appropriate microscope filters and light sources.
| Property | Value | Source |
| Excitation Maximum (λex) | ~456 nm (in Ethanol) | [3] |
| Emission Maximum (λem) | Varies with solvent polarity | |
| Appearance | Light yellow to brown powder/crystal | [4] |
Note: The spectral characteristics of coumarin dyes can be influenced by the solvent environment. It is advisable to confirm the optimal excitation and emission wavelengths in your specific experimental buffer.
Troubleshooting Staining Artifacts
This section addresses common problems encountered during staining with 3,3'-Carbonylbis(7-diethylaminocoumarin) and provides systematic solutions.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal is a frequent issue in fluorescence microscopy.[5] The underlying causes can range from sample preparation to imaging settings.
Possible Causes & Step-by-Step Solutions:
-
Degraded Fluorophore: Coumarin dyes are sensitive to light and temperature.[5] Improper storage can lead to a loss of fluorescence intensity.
-
Incorrect Filter Sets: Mismatching the microscope's filters with the dye's spectral properties will result in poor excitation and/or emission detection.[5]
-
Solution: Ensure that the excitation and emission filters on your microscope are appropriate for the ~456 nm excitation peak of 3,3'-Carbonylbis(7-diethylaminocoumarin).[3]
-
-
Suboptimal Staining Concentration: Using a dye concentration that is too low will naturally lead to a weak signal.
-
Solution: Perform a concentration titration to determine the optimal staining concentration for your specific cell type and experimental conditions.
-
-
Inadequate Incubation Time or Temperature: Insufficient time or a non-optimal temperature during the staining step can result in incomplete labeling.
-
Solution: Optimize the incubation time and temperature. For live-cell imaging, incubation at 37°C for 15-60 minutes is a common starting point.[7]
-
-
Low Target Abundance: If the molecule or organelle you are targeting is not abundant in your sample, the signal will inherently be weak.
-
Solution: If possible, use positive control cells or tissues known to have high expression of your target to validate your staining protocol.[8]
-
Problem 2: High Background or Non-Specific Staining
Excessive background fluorescence can obscure the specific signal from your target, making data interpretation difficult.[5][9]
Possible Causes & Step-by-Step Solutions:
-
Excessive Dye Concentration: Using too much dye is a common cause of high background.[10]
-
Solution: As mentioned previously, perform a concentration titration to find the lowest concentration that provides a strong specific signal with minimal background.
-
-
Inadequate Washing: Insufficient washing after the staining step will leave unbound dye molecules in the sample, contributing to background noise.[5]
-
Autofluorescence: Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence.[10][11] This is particularly common in the blue and green channels.[11]
-
Hydrophobic Interactions: Coumarin dyes can sometimes bind non-specifically to hydrophobic cellular components.
-
Solution: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your washing buffer can sometimes help to reduce non-specific binding.
-
Problem 3: Rapid Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to signal fading.[7][12] Coumarin dyes are known to be susceptible to this phenomenon.[12]
Possible Causes & Step-by-Step Solutions:
-
Excessive Excitation Light Intensity: High-intensity light accelerates photobleaching.[7]
-
Solution:
-
Reduce the intensity of the excitation light source by using neutral density (ND) filters.[7]
-
Lower the laser power on a confocal microscope to the minimum level required for adequate signal detection.
-
-
-
Prolonged Exposure Time: The longer the sample is exposed to light, the more photobleaching will occur.[7]
-
Presence of Reactive Oxygen Species (ROS): The interaction of excitation light with molecular oxygen can generate ROS, which can chemically damage the dye.[7]
Problem 4: Staining Artifacts and Irregular Patterns
Sometimes, the staining pattern may appear uneven, patchy, or as precipitates.[9]
Possible Causes & Step-by-Step Solutions:
-
Dye Precipitation: If the dye is not fully dissolved or comes out of solution, it can form fluorescent aggregates.
-
Solution: Ensure the dye is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it into your aqueous staining buffer. Vortex the stock solution well. Centrifuge the diluted staining solution before applying it to your sample to pellet any small precipitates.
-
-
Poor Sample Preparation: Issues with cell fixation, permeabilization (if required), or mounting can all lead to staining artifacts.[5][13]
-
Solution: Optimize your sample preparation protocol. Ensure cells are healthy before fixation and that fixation and permeabilization steps are appropriate for your target. When mounting, avoid trapping air bubbles and ensure the coverslip is clean.[5]
-
-
Cellular Health: Unhealthy or dying cells can exhibit aberrant staining patterns.
-
Solution: Ensure your cells are healthy and not overly confluent before starting the experiment. Use appropriate controls to assess cell viability.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical staining workflow and key decision points for troubleshooting.
Caption: A flowchart of the experimental and troubleshooting process.
References
- KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Neimeister, R. P., et al. (n.d.). Troubleshooting the Fluorescence Microscope. Laboratory Medicine. Oxford Academic.
- Sadeq, Z. S., et al. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes.
- Mukherjee, T., et al. (n.d.). Photodecomposition of Coumarin Laser Dyes in Different Solvent Systems.
- Song, L., et al. (1999). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Physical Chemistry A, 103(49), 10102-10106.
- Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting.
- Evident Scientific. (n.d.). Optimization and Troubleshooting.
- Goldstein, G., et al. (1962). Studies on fluorescent antibody staining. I. Non-specific fluorescence with fluorescein-coupled sheep anti-rabbit globulins. The Journal of experimental medicine, 115(2), 315–328.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Chemsrc. (n.d.). 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1.
- Loncaric, A., et al. (2020).
- Borges, F., et al. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6269.
- Taqi, S. A., et al. (2018). A review of artifacts in histopathology.
- Grimm, J. B., et al. (2017). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. ACS chemical biology, 12(4), 989–995.
- PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)-.
- Detsi, A., et al. (2019). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 24(21), 3925.
- Wikipedia. (n.d.). Anticoagulant. Retrieved from [Link]en.wikipedia.org/wiki/Anticoagulant)
Sources
- 1. CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin) [cymitquimica.com]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | 63226-13-1 [chemicalbook.com]
- 4. 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 | TCI AMERICA [tcichemicals.com]
- 5. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 6. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Immunofluorescence staining | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biotium.com [biotium.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3,3'-Carbonylbis(7-diethylaminocoumarin) in Aqueous Buffers
Prepared by: Senior Application Scientist, Advanced Probe Division
Welcome to the technical support guide for 3,3'-Carbonylbis(7-diethylaminocoumarin) (CBC). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this hydrophobic fluorescent dye in aqueous environments. Our goal is to empower researchers, scientists, and drug development professionals to achieve stable, reproducible, and effective experimental outcomes.
The inherent chemical nature of CBC, a large, planar, and hydrophobic molecule, presents a significant challenge for its application in biological systems, which are predominantly aqueous. This guide explains the underlying principles of solubility for such compounds and provides validated, step-by-step protocols to overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by users.
Q1: Why is my 3,3'-Carbonylbis(7-diethylaminocoumarin) not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: The primary reason is the compound's strong hydrophobic (water-repelling) nature. Chemical property predictors calculate a high XLogP3 value of 5.4 for this molecule, which indicates a strong preference for nonpolar environments over water.[1] Directly adding the crystalline powder to an aqueous buffer will almost certainly result in an insoluble suspension. Furthermore, hydrophobic dyes like coumarins are prone to self-aggregation in water, forming non-fluorescent or weakly fluorescent dimers and higher-order aggregates, which further reduces the concentration of the desired monomeric species.[2][3]
Q2: What is the recommended organic solvent for preparing a concentrated stock solution?
A2: We recommend using a high-purity, anhydrous, water-miscible aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 1-10 mM).[4][5][6] Dimethylformamide (DMF) is another suitable alternative.[7] These solvents are capable of disrupting the intermolecular forces in the crystalline solid, allowing the dye to dissolve.
Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What is happening?
A3: This is a common phenomenon known as "crashing out." It occurs when the highly concentrated, hydrophobic compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one. The localized concentration of the dye exceeds its aqueous solubility limit, causing it to rapidly precipitate or aggregate. This can be prevented by modifying the dilution technique, as detailed in the protocols below.
Q4: What is the maximum concentration of DMSO I can have in my final working solution?
A4: This is a critical, assay-dependent parameter. While DMSO is widely used, it can have significant effects on biological systems, including altering cell membrane permeability, affecting protein conformation, and inhibiting enzyme activity, even at concentrations as low as 0.5-1% (v/v).[8] It is imperative to empirically determine the tolerance of your specific system (e.g., cell line, protein, enzyme) to DMSO. As a general guideline, most cell-based assays aim to keep the final DMSO concentration well below 0.5%, and ideally at or below 0.1%. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples but without the dye.
Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing persistent solubility issues, follow this systematic guide. The workflow below outlines the decision-making process for selecting the appropriate strategy.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting CBC solubility.
Protocol 1: The Co-Solvent Method (Standard Approach)
This protocol should always be the first method attempted. Its success relies on careful technique to avoid precipitation upon dilution.
Objective: To prepare a clear, stable working solution of CBC in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
3,3'-Carbonylbis(7-diethylaminocoumarin) (CBC) solid
-
High-purity, anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh out CBC powder and add the appropriate volume of 100% DMSO to create a 1-10 mM stock solution.
-
Vortex vigorously for 2-5 minutes until all solid material is completely dissolved. The solution should be clear and yellow-orange.
-
Expert Tip: Gentle warming (30-37°C) can aid dissolution, but avoid high temperatures which could degrade the compound.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
If your final concentration is very low (e.g., <1 µM), a serial dilution is recommended.
-
Dilute the 1-10 mM stock solution 1:10 or 1:100 in 100% DMSO.
-
-
Dilute into Aqueous Buffer:
-
Place the final volume of your target aqueous buffer in a tube.
-
While vigorously vortexing the buffer, add the required volume of the CBC/DMSO stock solution drop-by-drop or as a very slow stream. This is the most critical step. Rapid addition will cause precipitation.
-
Continue vortexing for at least 30 seconds after the addition is complete.
-
-
Validation:
-
Visually inspect the solution for any signs of cloudiness or precipitate. A slight Tyndall effect (light scattering) may be visible at higher concentrations but the solution should not be cloudy.
-
For rigorous validation, centrifuge the solution at high speed (>10,000 x g) for 15 minutes. Measure the absorbance of the supernatant. If the compound is fully dissolved, the absorbance should not decrease after centrifugation.
-
Issue: Solubility Remains Poor. What Next?
If the co-solvent method fails, even with proper technique, or if the final required concentration is too high for the co-solvent method alone, the next step is to employ solubility enhancers.
Strategy A: pH Optimization
The diethylamino groups on the coumarin rings have the potential to be protonated at acidic pH. This change in ionization state can alter the molecule's solubility and photophysical properties.[9][10][11]
Experimental Protocol:
-
Prepare a set of your target buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Using the Co-Solvent Method (Protocol 1), prepare a working solution of CBC in each buffer.
-
Visually assess the solubility in each case.
-
Important: Measure the fluorescence spectrum of CBC at each pH. Changes in pH can significantly alter the fluorescence intensity and emission wavelength.[12][13] Choose the pH that provides the best balance of solubility and desired fluorescence characteristics for your assay.
Strategy B: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][] They can encapsulate hydrophobic molecules like CBC, forming an "inclusion complex" that is highly water-soluble.[3][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Caption: Encapsulation of CBC by a cyclodextrin molecule.
Experimental Protocol:
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD directly into your aqueous buffer to a final concentration of 1-10 mM. This concentration may need optimization.
-
Prepare CBC Stock: Prepare a 1-10 mM stock of CBC in 100% DMSO as described in Protocol 1.
-
Dilute into Cyclodextrin Buffer: While vortexing the HP-β-CD-containing buffer, add the CBC/DMSO stock solution slowly. The cyclodextrin in the buffer will capture the CBC molecules as they are diluted, preventing aggregation and precipitation.
-
Equilibrate: Allow the solution to incubate for 15-30 minutes at room temperature to ensure efficient complex formation.
Strategy C: Employing Surfactants
Surfactants (or detergents) above their critical micelle concentration (CMC) form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These hydrophobic cores can effectively solubilize CBC.[18][19]
Experimental Protocol:
-
Select a Surfactant: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 are generally less harsh on biological systems than ionic surfactants.
-
Prepare Surfactant Buffer: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.05-0.1% v/v for Tween® 20).
-
Dilute CBC Stock: Use the same slow-addition, high-vortexing method to dilute your CBC/DMSO stock into the surfactant-containing buffer.
-
Caution: Surfactants can disrupt cell membranes and denature proteins. Their use must be carefully validated for compatibility with your specific biological assay.
Summary of Solubilization Strategies
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| Co-Solvent (DMSO) | Increases solvent polarity to match solute. | < 0.5% (v/v) | Simple, widely used. | Potential for cytotoxicity; precipitation upon dilution.[8] |
| pH Adjustment | Alters ionization state of the molecule. | Assay-dependent | Can increase solubility without additives. | May alter fluorescence; may not be compatible with assay pH.[9][12] |
| Cyclodextrins (HP-β-CD) | Encapsulation in a hydrophobic cavity.[14] | 1-10 mM | High solubilizing power; generally biocompatible; reduces aggregation.[3] | Can potentially interact with other components of the assay. |
| Surfactants (Tween® 20) | Micellar encapsulation.[18] | > CMC (e.g., 0.05%) | Very effective for highly insoluble compounds. | Can disrupt cell membranes and proteins; may interfere with assays. |
Part 3: Advanced Considerations & Validation
Q5: How do I confirm my compound is truly dissolved and not just a suspension of nanoparticles?
A5: Visual clarity can be misleading. A definitive method is to centrifuge the sample at high speed (e.g., 15,000 x g for 20 minutes) and then carefully collect the supernatant. Measure the absorbance or fluorescence of the supernatant and compare it to a non-centrifuged sample. If there is a significant decrease in signal after centrifugation, it indicates that a portion of your compound was suspended rather than dissolved.
Q6: Will these solubilization methods affect the fluorescence of 3,3'-Carbonylbis(7-diethylaminocoumarin)?
A6: Yes, almost certainly. The photophysical properties of fluorescent dyes are highly sensitive to their microenvironment.
-
Co-solvents: Can cause solvatochromic shifts (changes in emission wavelength).
-
pH: Can alter fluorescence intensity by protonating the diethylamino groups.[10][11]
-
Cyclodextrins & Micelles: Encapsulating the dye in a nonpolar environment typically leads to a blue-shift (shift to shorter wavelength) in the emission spectrum and an increase in fluorescence quantum yield, as the dye is protected from water-induced quenching.[11]
It is essential to record the full emission spectrum of your final working solution to determine the actual emission maximum for your experimental conditions.
Q7: How do I ensure the solubilization agent itself isn't affecting my experimental results?
A7: The use of proper controls is non-negotiable. For every experiment, you must include a vehicle control . This control should contain everything that is in your test sample—including the buffer, the same final concentration of DMSO, and the same concentration of any solubility enhancer (cyclodextrin or surfactant)—but without the CBC dye. Any effect observed in the vehicle control can be attributed to the solvent or enhancer, allowing you to subtract its effect from your test sample results.
References
- Mirgorod, Y. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate.
- ResearchGate. Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin formation.
- ResearchGate. Study on the effect of solvent on the inclusion interaction of hydroxypropyl-β-cyclodextrin with three kinds of coumarins by phase solubility method.
- ACS Publications. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces.
- SciSpace. What is Best Strategy for Water Soluble Fluorescence Dyes?
- The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents.
- PubMed. Effect of pH on Fluorescence Spectra of Coumarin Derivatives.
- ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed Central (NIH). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- ResearchGate. Effect of pH on the fluorescence intensity of the Coumarin (7-diethylaminocoumarin-3-aldehyde), in the presence and absence of bisulfite ion probe.
- SciSpace. Effect of pH on Fluorescence Spectra of Coumarin Derivatives.
- Autechaux. Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
- Chemistry World. Simple substitution creates subset of rhodamine fluorophores with extreme solubility.
- Semantic Scholar. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- ResearchGate. Effect of pH on Fluorescence Spectra of Coumarin Derivatives.
- PubMed Central (NIH). Considerations regarding use of solvents in in vitro cell based assays.
- Chemsrc. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1.
- ResearchGate. Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-Coumarin-3-Carboxylic Acid.
- PubMed. Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator.
- PubMed Central (NIH). Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications.
- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.
- PubMed. Aggregation and conformational transition in aqueous solution of a bombolitin III analogue containing a photoreactive side-chain group.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Background Fluorescence in Coumarin Dye Experiments
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with coumarin dyes. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in fluorescence experiments: high background signal. By understanding the underlying causes and implementing targeted troubleshooting strategies, you can significantly improve your signal-to-noise ratio and generate high-quality, reliable data.
This hub is divided into two main sections:
-
A Troubleshooting Guide: A problem-oriented Q&A section to help you diagnose and solve specific issues you are encountering in the lab.
-
Frequently Asked Questions (FAQs): A broader look at the photophysical properties of coumarin dyes and the principles of background fluorescence to enhance your foundational knowledge.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during coumarin-based fluorescence experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Question 1: My "blank" (no dye) samples show high fluorescence. What is the source of this signal and how can I reduce it?
Answer:
High fluorescence in blank or unstained control samples is known as autofluorescence. It is caused by endogenous molecules within the sample or components of your experimental medium that fluoresce naturally.[1][2] Identifying and mitigating this is the first critical step in any fluorescence experiment.
Core Causality: Autofluorescence in biological samples typically originates from molecules like NADH, flavins, collagen, and elastin, which often fluoresce in the blue-green region of the spectrum—precisely where many common coumarin dyes emit.[2][3] Additionally, experimental reagents and materials, such as cell culture media (phenol red, serum), fixatives (glutaraldehyde), and even plastic culture vessels, can contribute significantly to the background signal.[1][4]
Troubleshooting Workflow:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow to diagnose sources of autofluorescence.
Step-by-Step Protocols to Reduce Autofluorescence:
-
Optimize Your Imaging Medium:
-
Problem: Phenol red and serum components in standard culture media are highly fluorescent.[1][5]
-
Protocol:
-
Before imaging, gently aspirate the complete culture medium from your live cells.
-
Wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS).
-
Replace the PBS with a phenol red-free, low-serum medium or an optically clear buffered saline solution like Gibco™ FluoroBrite™ DMEM for the duration of the imaging session.[4][5]
-
Validation: Image a well containing only the imaging medium to confirm it has lower background than your standard culture medium.
-
-
-
Re-evaluate Your Fixation Method:
-
Problem: Aldehyde fixatives, especially glutaraldehyde, cross-link proteins in a way that generates fluorescent products.[6][7][8]
-
Protocol:
-
Validation: Always include an unstained, fixed, and quenched control sample to verify the reduction in background fluorescence.
-
-
Choose the Right Fluorophore:
-
Problem: The emission spectra of your coumarin dye may overlap significantly with the autofluorescence spectrum of your sample.[1]
-
Protocol:
-
Use a spectral scanner on your microscope or plate reader to measure the emission spectrum of an unstained sample. Most cellular autofluorescence is strongest in the blue and green channels (350-550 nm).[3]
-
Select a coumarin derivative or an alternative dye that emits in a region with low autofluorescence, such as the red or far-red spectrum (>600 nm).[1][3] While coumarins are typically blue/green emitters, this highlights a key strategy: shifting away from the autofluorescence window.[]
-
-
Question 2: My signal-to-noise ratio is poor. The specific staining is visible, but the background is still unacceptably high. What's wrong?
Answer:
When you have a discernible signal but high background, the issue often lies with the dye itself or the staining protocol. This can be caused by excess dye concentration, non-specific binding, or environmental factors affecting the dye's photophysics.
Core Causality: Coumarin dyes can be sensitive to their environment. Factors like solvent polarity and pH can alter their fluorescence quantum yield and emission spectra.[11] Furthermore, using too high a dye concentration or insufficient washing can lead to a high background of unbound or non-specifically bound fluorophores.[4][12][13]
Troubleshooting Workflow:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for improving signal-to-noise ratio.
Step-by-Step Protocols for Optimization:
-
Titrate Your Dye Concentration:
-
Problem: Using an excessive concentration of the fluorescent dye is a common cause of high background.[12][14]
-
Protocol:
-
Prepare a series of dye dilutions, for example, 10-fold lower, the recommended concentration, and 10-fold higher.
-
Stain your samples in parallel with each concentration.
-
Image all samples using the exact same instrument settings (laser power, gain, exposure time).
-
Analyze the images to find the lowest concentration that provides a strong specific signal without elevating the background.[4]
-
-
Validation: The optimal concentration will maximize the signal-to-background ratio, not necessarily the absolute signal intensity.
-
-
Optimize Washing and Blocking Steps:
-
Problem: Inadequate washing leaves unbound dye in the sample, while insufficient blocking allows for non-specific binding of antibody-conjugated coumarins.[12][13][15]
-
Protocol:
-
Washing: Increase the number and duration of wash steps after dye incubation. A typical robust protocol involves washing 3-4 times for 5 minutes each with a buffered saline solution (like PBS) containing a mild detergent (e.g., 0.05% Tween-20).[15]
-
Blocking (for Immunofluorescence): Ensure your blocking step is sufficient. Incubate your sample with a blocking buffer (e.g., PBS with 1-5% BSA or serum from the secondary antibody host species) for at least 1 hour at room temperature before adding the primary antibody.[13]
-
-
Validation: Include a "secondary antibody only" control to ensure the fluorescent secondary antibody is not binding non-specifically.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of coumarin dyes?
Many coumarin derivatives exhibit pH-sensitive fluorescence.[16] This is often due to the protonation or deprotonation of functional groups on the coumarin scaffold, such as a 7-amino group. This chemical change alters the intramolecular charge transfer (ICT) characteristics of the molecule, which is fundamental to its fluorescence.
-
In acidic conditions (low pH): The amino group can become protonated, which often inhibits the ICT process and leads to a decrease in fluorescence intensity or a shift to shorter wavelengths (blue-shift).
-
In neutral to alkaline conditions (higher pH): The amino group is deprotonated, allowing for efficient ICT and strong fluorescence.[16] For this reason, it is critical to maintain a stable and appropriate pH in your experimental buffer. For reactions involving NHS esters of coumarin dyes for labeling, a slightly alkaline pH of 8.3-8.5 is often optimal.
| Coumarin Derivative Type | pH Sensitivity | Typical Observation |
| 7-Hydroxycoumarins | High | Fluorescence increases and red-shifts as pH rises above the pKa of the hydroxyl group.[17] |
| 7-Aminocoumarins | Moderate to High | Fluorescence is often quenched or blue-shifted at acidic pH.[18] |
| Standard Coumarins (e.g., AMCA) | Low | Generally considered insensitive to pH in the physiological range.[18] |
Q2: Why does the solvent I use matter so much for coumarin dyes?
Coumarin dyes exhibit solvatochromism , meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[19] This is because the charge distribution in the molecule changes significantly upon excitation from the ground state (S₀) to the excited state (S₁). The excited state is typically more polar than the ground state.[20]
-
In polar solvents (e.g., water, methanol): The solvent molecules can rearrange to stabilize the more polar excited state. This stabilization lowers the energy of the excited state, resulting in a lower-energy emission photon. This appears as a red-shift (shift to longer wavelengths) in the fluorescence spectrum.[11][19][21]
-
In non-polar solvents (e.g., hexane, toluene): The solvent cannot effectively stabilize the polar excited state, so the emission occurs from a higher energy level, resulting in a blue-shift (shift to shorter wavelengths) compared to polar solvents.[11][22]
This property is crucial to consider. If your coumarin dye binds to a non-polar environment, such as the hydrophobic core of a protein or a lipid membrane, its fluorescence emission will likely shift to a shorter wavelength compared to its emission in an aqueous buffer.[23][24]
Q3: What is dye aggregation and can it cause background fluorescence?
Dye aggregation occurs when hydrophobic dye molecules, like many coumarins, self-associate in aqueous solutions to form dimers or larger aggregates.[12] This can be a significant source of problems:
-
Fluorescence Quenching: In many cases, aggregation leads to self-quenching, where the excited-state energy is dissipated through non-radiative pathways, causing a loss of fluorescence.
-
Fluorescent Precipitates: Aggregates can come out of solution and form fluorescent precipitates that bind non-specifically to surfaces, such as your cells or culture dish, creating bright, punctate artifacts that contribute to a high and uneven background.[12]
To minimize aggregation, you can:
-
Work with the lowest effective dye concentration.[25]
-
Avoid preparing highly concentrated stock solutions in purely aqueous buffers if the dye is hydrophobic. Use a co-solvent like DMSO or ethanol for stock solutions.
-
Ensure the final concentration of the organic solvent in your working solution is low enough (typically <1%) to not affect your biological sample.
References
- Edinburgh Instruments. (n.d.). How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. [Link]
- Li, Y., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]
- Visikol. (2022). Causes of Autofluorescence. [Link]
- Kharbash, R., et al. (2022).
- Dutta, A. K., et al. (2005). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A. [Link]
- Pal, H., et al. (2001). Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
- Dutta, A. K., et al. (2005). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A. [Link]
- Dutta, A. K., et al. (2002). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A. [Link]
- University of Arizona. (n.d.). Autofluorescence: Causes and Cures. [Link]
- Southern Biotech. (n.d.). How to Reduce Autofluorescence. [Link]
- FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]
- ResearchGate. (2014). (PDF) Solvent effects on the photophysical properties of coumarin dye. [Link]
- Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
- Labcompare. (2021). How to Reduce Autofluorescence. [Link]
- Harmon, D., et al. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]
- Stankovic, S., et al. (2020).
- Gola, K., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors. [Link]
- Singh, G., et al. (2016). Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence. RSC Advances. [Link]
- Joshi, H. C., et al. (2007). Fluorescence quenching of coumarins by halide ions. Journal of Luminescence. [Link]
- Ghosh, S., et al. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC Advances. [Link]
- Al-Aqmar, A. H. M., et al. (2022). Spectral Behaviour of the low concentrations of Coumarin 334 with Broadband Cavity Enhanced Absorption Spectroscopy. Baghdad Science Journal. [Link]
- Dereviankin, M. A., et al. (2023).
- Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. [Link]
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
- Mac, M., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Acta Poloniae Pharmaceutica. [Link]
- Abcam. (2019). Fluorescent microscopy troubleshooting: high background. [Link]
Sources
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Causes of Autofluorescence [visikol.com]
- 7. labcompare.com [labcompare.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 19. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Stability and proper storage of 3,3'-Carbonylbis(7-diethylaminocoumarin) solutions
Technical Support Center: 3,3'-Carbonylbis(7-diethylaminocoumarin)
A Guide to Solution Stability, Proper Storage, and Experimental Troubleshooting
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and challenges encountered during the handling and use of 3,3'-Carbonylbis(7-diethylaminocoumarin) solutions.
Q1: How should I store the solid (powder) form of 3,3'-Carbonylbis(7-diethylaminocoumarin)?
The solid compound is chemically stable under standard laboratory conditions.[1] For optimal longevity, store the powder in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from strong oxidizing agents and excessive heat.[1] Long-term storage under desiccated conditions is recommended to prevent moisture absorption, which could affect solubility and stability upon dissolution.
Q2: I am struggling to dissolve the compound in my aqueous buffer. What is the correct solvent?
This is a common issue stemming from the molecule's chemical structure. 3,3'-Carbonylbis(7-diethylaminocoumarin) is a lipophilic molecule with a high calculated XLogP3 of 5.4, indicating very poor solubility in water.[2] Attempting to dissolve it directly in aqueous buffers like PBS will result in precipitation or suspension.
Causality: The molecule's large, non-polar aromatic structure dominates its properties, making it soluble only in organic solvents.
Recommendation: High-purity, anhydrous organic solvents are required. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent primary choices for creating high-concentration stock solutions. Other solvents like tetrahydrofuran (THF) or toluene can also be used, though they are more volatile.[3][4]
Q3: What is the best practice for preparing a high-concentration stock solution?
A well-prepared stock solution is the foundation of reproducible experiments. Follow the detailed protocol below for optimal results. The key is to ensure the compound is fully dissolved before making any subsequent dilutions.
(See Protocol 1: Preparation of a High-Concentration Stock Solution)
Q4: My experiment requires a low concentration in a primarily aqueous medium. How can I prevent precipitation?
While the initial stock must be in an organic solvent, you can introduce it into an aqueous medium through serial dilution. The critical factor is to ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility but low enough not to interfere with your biological system.
Expert Insight: A common rule of thumb is to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays, though this tolerance is system-dependent and should be validated. If you observe precipitation upon dilution, you may need to lower the final probe concentration or slightly increase the percentage of co-solvent if your experimental system permits.
Q5: How should I store my stock solution to prevent degradation?
Once in solution, the compound is more susceptible to degradation. For maximum stability:
-
Store at -20°C or below.
-
Protect from light. Fluorescent molecules can be susceptible to photobleaching even from ambient lab light over extended periods. Wrap vials in aluminum foil or use amber vials.
-
Aliquot. Prepare small, single-use aliquots from your main stock solution. This prevents degradation of the entire stock from repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture.
-
Seal tightly. Use vials with high-quality seals to prevent solvent evaporation, which would change the solution's concentration over time.
Q6: I'm observing a shift in the fluorescence emission wavelength. What is causing this?
This phenomenon is likely due to solvatochromism, a characteristic feature of many coumarin dyes.[5][6]
Causality: The fluorescence of 7-diethylaminocoumarin derivatives arises from an intramolecular charge transfer (ICT) state.[7] The polarity of the solvent environment stabilizes this charge-separated excited state. In more polar solvents, the excited state is stabilized to a greater degree, resulting in a lower energy emission and thus a "red shift" (a shift to a longer wavelength).[5] Therefore, inconsistent fluorescence spectra are often a direct result of inconsistencies in the solvent environment.
Troubleshooting Steps:
-
Ensure you are using the same high-purity solvent for all related experiments.
-
Be aware that introducing a stock solution (e.g., in DMSO) into a different buffer system will alter the overall polarity and thus the emission maximum.
-
Contamination of your solvent with water or other impurities can also cause spectral shifts.
Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in solution | 1. Incorrect Solvent: The compound was diluted into a buffer with insufficient organic co-solvent. 2. Low Temperature: The solution was stored at a low temperature where the solvent itself begins to freeze (e.g., DMSO freezes at 18.5°C). 3. Concentration Too High: The final working concentration exceeds the solubility limit in the mixed-solvent system. | 1. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if the experiment allows. Otherwise, reduce the final concentration of the probe. 2. Thaw the solution completely at room temperature and vortex to re-dissolve before use. 3. Perform a solubility test to determine the maximum concentration achievable in your specific aqueous/organic buffer mixture. |
| Low or no fluorescence signal | 1. Precipitation: The compound is not fully dissolved and has crashed out of solution. 2. Incorrect Spectrometer Settings: The excitation and emission wavelengths are set incorrectly. 3. Degradation: The solution has degraded due to improper storage (light exposure, excessive freeze-thaws). 4. Quenching: A component in your experimental buffer is quenching the fluorescence. | 1. Visually inspect the solution for turbidity or precipitate. If present, see above. 2. Use an excitation wavelength near the absorbance maximum (~450 nm) and scan a broad emission range (e.g., 460-600 nm) to find the peak in your specific solvent.[4][8] 3. Prepare a fresh dilution from a properly stored, frozen aliquot. 4. Test the probe's fluorescence in a simple, clean buffer to confirm its activity before adding complex biological or chemical components. |
| Signal decreases rapidly during measurement | 1. Photobleaching: The sample is being exposed to high-intensity excitation light for a prolonged period. 2. Chemical Reaction: The probe is reacting with a component in the sample, such as a reactive oxygen species (ROS).[9] | 1. Reduce the excitation light intensity, decrease the exposure time, and use a neutral density filter if possible. 2. Verify the compatibility of the probe with all components in your assay. Consider if your system generates species like hypochlorite, which can react with coumarins.[9] |
Experimental Protocols & Data
Data Summary Table
| Parameter | Recommended Value / Solvent | Rationale & Citation |
| Primary Solvents (for Stock) | DMSO, DMF, THF | High solubility for non-polar compounds. |
| Solid Storage | Room Temperature, Dry, Dark | Stable under normal conditions; protect from moisture and light.[1] |
| Solution Storage | -20°C or -80°C, Aliquoted, Dark | Prevents degradation from freeze-thaw cycles and photobleaching. |
| Approx. Absorbance Max (λex) | ~447-451 nm (in Toluene) ~456 nm (in EtOH) | Provides an efficient excitation wavelength.[4][8] |
| Approx. Emission Max (λem) | Highly Solvent-Dependent | Emission is subject to solvatochromic shifts based on solvent polarity.[5][6] |
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
-
Pre-calculation: The molecular weight of 3,3'-Carbonylbis(7-diethylaminocoumarin) is 460.52 g/mol .[1] To make a 10 mM solution, you will need 4.605 mg per 1 mL of solvent.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh out the desired amount of the compound (e.g., 4.61 mg).
-
Solvent Addition: In a fume hood, add the calculated volume of high-purity, anhydrous DMSO (e.g., 1.0 mL) to the vial using a calibrated micropipette.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be used. Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials. Store immediately at -20°C or below, protected from light.
Visual Workflows
Workflow for Solution Preparation and Storage
Caption: Standard workflow for preparing and storing stock solutions.
Troubleshooting Decision Tree for Fluorescence Issues
Sources
- 1. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc [chemsrc.com]
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- 3. 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 | TCI AMERICA [tcichemicals.com]
- 4. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | 63226-13-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Imaging with 3,3'-Carbonylbis(7-diethylaminocoumarin)
Welcome to the technical support center for advanced long-term live-cell imaging applications. This guide is designed for researchers, scientists, and drug development professionals utilizing 3,3'-Carbonylbis(7-diethylaminocoumarin) and facing challenges with cellular toxicity during extended experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain cell health and acquire high-quality, reproducible data.
Introduction: Understanding the Challenge
3,3'-Carbonylbis(7-diethylaminocoumarin), a fluorescent dye known for its strong photophysical properties, is a valuable tool in bioimaging. However, like many fluorescent probes, its use in long-term imaging (extending over hours or days) can introduce artifacts due to inherent chemical toxicity and light-induced phototoxicity. These effects can compromise cellular health, leading to altered physiology and, ultimately, apoptosis, thus invalidating experimental results.
This guide provides a structured approach to identifying and mitigating these issues, ensuring the scientific integrity of your long-term imaging studies.
Part 1: Troubleshooting Guide - Mitigating Cell Toxicity
This section is structured in a question-and-answer format to directly address common problems encountered during long-term imaging with 3,3'-Carbonylbis(7-diethylaminocoumarin).
Q1: My cells are showing signs of stress (e.g., blebbing, detachment, reduced motility) shortly after I start my long-term imaging experiment. What is the likely cause and how can I fix it?
A1: Immediate signs of cell stress are often due to a combination of initial chemical toxicity from the dye and phototoxicity from the imaging conditions.
Core Problem: The concentration of 3,3'-Carbonylbis(7-diethylaminocoumarin) may be too high, or the initial imaging parameters are too harsh, causing rapid cellular damage. While the toxicological properties of this specific compound are not fully investigated, it is known to be a skin and eye irritant, suggesting a potential for cellular irritation at high concentrations.[1][2]
Troubleshooting Workflow:
Caption: Workflow for addressing acute cell stress.
Detailed Steps & Explanations:
-
Optimize Dye Concentration:
-
Action: Perform a concentration gradient experiment to determine the minimal concentration of 3,3'-Carbonylbis(7-diethylaminocoumarin) required for adequate signal-to-noise ratio. Start from a significantly lower concentration than recommended in general protocols and titrate upwards.
-
Causality: A lower dye concentration reduces the intracellular chemical burden on the cells, minimizing off-target effects and baseline toxicity.
-
-
Minimize Initial Light Exposure:
-
Action: When setting up your experiment, use the lowest possible light intensity and exposure time to find your region of interest. Avoid prolonged focusing on a single field of view.[3][4]
-
Causality: Phototoxicity is cumulative. High initial light exposure can generate a burst of reactive oxygen species (ROS), causing immediate damage to cellular components.
-
-
Use Appropriate Imaging Medium:
-
Action: Standard cell culture media can be autofluorescent and may lack sufficient buffering capacity outside of a CO2 incubator. Switch to a specialized live-cell imaging solution or a medium with reduced autofluorescence and stable pH, such as Gibco™ FluoroBrite™ DMEM.[5]
-
Causality: A stable physiological environment is crucial for cell health.[4][6][7] Fluctuations in pH and osmolarity can induce stress responses that are exacerbated by the presence of the fluorescent dye and imaging light.
-
Q2: My cells look healthy initially, but over the course of several hours, I observe a gradual decline in viability and an increase in photobleaching. How can I improve the longevity of my experiment?
A2: This delayed toxicity is characteristic of cumulative phototoxicity and photobleaching. The key is to reduce the total light dose delivered to the sample over the entire experiment.
Core Problem: Repeated exposure to excitation light, even at low intensities, generates ROS that overwhelm the cell's natural antioxidant defenses over time. This leads to photodamage and photobleaching (the irreversible destruction of the fluorophore).[3][8]
Strategies for Reducing Cumulative Phototoxicity:
| Strategy | Action | Rationale |
| Reduce Illumination Power & Increase Exposure Time | Decrease the excitation light intensity and compensate by increasing the camera exposure time. | This "diffuse light delivery" approach can reduce the instantaneous production of ROS, giving the cell more time to neutralize them.[9] |
| Optimize Imaging Frequency | Acquire images at the longest possible time interval that still captures the biological process of interest. | Fewer exposures mean a lower total light dose over the course of the experiment.[10] |
| Employ More Sensitive Detectors | Use high-quantum-yield detectors like sCMOS or EMCCD cameras. | These cameras can detect weaker signals, allowing you to use lower excitation light levels while maintaining a good signal-to-noise ratio.[11] |
| Utilize Antifade Reagents | Supplement your imaging medium with a commercial antifade reagent, such as ProLong™ Live Antifade Reagent.[3][5] | These reagents often work by scavenging oxygen, a key component in the formation of ROS, thereby reducing both phototoxicity and photobleaching.[3] |
| Hardware-Based Solutions | Use fast-switching LED light sources with TTL triggering instead of mechanical shutters. | This minimizes "illumination overhead," where the sample is exposed to light while the camera is not actively acquiring an image.[9][12] |
Experimental Protocol: Titration of Imaging Parameters to Minimize Phototoxicity
-
Cell Preparation: Plate your cells at the desired density and label with the optimized concentration of 3,3'-Carbonylbis(7-diethylaminocoumarin) determined in Q1.
-
Establish Baseline: Define a "healthy" cell phenotype based on morphology and a functional assay (e.g., cell proliferation or migration rate).
-
Matrix Experiment: Set up a multi-well plate with identical cell preparations. Create a matrix of imaging conditions by varying:
-
Rows: Excitation light intensity (e.g., 10%, 25%, 50%, 100%).
-
Columns: Imaging frequency (e.g., every 5 min, 15 min, 30 min, 60 min).
-
-
Image Acquisition: Acquire images over your desired long-term imaging period (e.g., 24-48 hours).
-
Analysis: Quantify cell health and fluorescence intensity over time for each condition. Identify the combination of lowest light intensity and longest imaging interval that provides acceptable image quality and maintains cell viability.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the known synonyms for 3,3'-Carbonylbis(7-diethylaminocoumarin)? A: This compound is also known as Coumarin BC, Kc 450, and SK 1 (dye).[13] Its CAS number is 63226-13-1.[13][14][15][16][17]
Q: Is 3,3'-Carbonylbis(7-diethylaminocoumarin) known to be toxic? A: The toxicological properties of this specific compound have not been fully investigated.[1] However, safety data sheets indicate that it may cause skin and eye irritation.[1][2] It is always advisable to handle it with appropriate personal protective equipment.
Q: Can I use an incubator with my microscope for long-term imaging? A: Absolutely. Using a stage-top incubator or an enclosed microscope incubator is highly recommended to maintain stable temperature, humidity, and CO2 levels, which are critical for cell health during long experiments.[4][6]
Q: How can I prevent my imaging medium from evaporating during a multi-day experiment? A: Media evaporation can be a significant issue. You can mitigate this by:
-
Using a humidified environmental chamber on your microscope.[10]
-
Overlaying the culture medium with a layer of sterile mineral oil.[10]
-
Using a perfusion system to continuously replenish the medium.[10]
Q: Are there any alternatives to 3,3'-Carbonylbis(7-diethylaminocoumarin) that might be less toxic? A: The choice of an alternative dye depends on your specific application (e.g., target organelle, desired spectral properties). For long-term imaging, it is generally advisable to:
-
Choose fluorophores with excitation wavelengths in the red or far-red spectrum, as this light is less energetic and generally less damaging to cells than blue or UV light.[7]
-
Consider using fluorescent proteins (e.g., mNeonGreen, mScarlet) if your experimental system allows for genetic labeling, as this can sometimes be less perturbing than small molecule dyes.[8]
-
Explore other commercially available dyes with similar spectral properties that have been specifically validated for low toxicity in long-term live-cell imaging.
Q: What is the relationship between photobleaching and phototoxicity? A: Photobleaching and phototoxicity are often linked. The same photochemical reactions that destroy the fluorophore (photobleaching) also generate reactive oxygen species that damage the cell (phototoxicity).[8] Therefore, strategies that reduce photobleaching, such as using antifade reagents, will also help to reduce phototoxicity.[3][8]
Part 3: Visualization of Key Concepts
Caption: Interplay of factors leading to cell toxicity.
References
- 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS. (2020-09-15).
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.).
- Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. (n.d.).
- How to minimize phototoxicity in fluorescence live cell imaging? - Line A. (2020-02-21).
- Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018-04-26).
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF. (n.d.).
- Long-term Live Cell Imaging tips/tricks - Probes & Prep - Microforum. (2019-07-30).
- 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc. (2025-08-25).
- Probing cellular processes by long-term live imaging – historic problems and current solutions | Journal of Cell Science. (2013-09-01).
- Tips for Running a Successful Live Cell Imaging Experiment - Molecular Devices. (2021-06-09).
- Cas 63226-13-1,3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | lookchem. (n.d.).
- Syntheses, reactivity, and biological applications of coumarins - AIR Unimi. (2024-02-19).
- 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | C27H28N2O5 | CID 113160 - PubChem. (n.d.). Available from: https://pubchem.ncbi.nlm.nih.gov/compound/113160
- Heterocycles as Supramolecular Handles for Engineering: A Case Study with 7-(Diethylamino)coumarin Derivatives Geraldyne Castro - ChemRxiv. (2024-05-02).
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- 17. 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
How to correct for spectral overlap with 3,3'-Carbonylbis(7-diethylaminocoumarin)
Welcome to the technical support guide for researchers using 3,3'-Carbonylbis(7-diethylaminocoumarin). This resource provides in-depth troubleshooting guides and frequently asked questions to help you address and correct for spectral overlap in your experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and accuracy of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts you need to understand before troubleshooting specific issues.
Q1: What is 3,3'-Carbonylbis(7-diethylaminocoumarin) and what are its spectral properties?
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound belonging to the coumarin family of fluorophores.[1] It is characterized by its strong fluorescence, making it a valuable tool for applications like bioimaging.[1] Coumarin dyes are known for their high quantum efficiency and photostability.[]
Its spectral properties place it in the blue-to-green region of the spectrum. While the exact excitation and emission peaks can be influenced by the solvent environment, its core characteristics are summarized below.[][3]
| Property | Value | Source |
| CAS Number | 63226-13-1 | [1][4] |
| Appearance | Yellow to orange crystalline powder | [4][5] |
| Typical Absorption Range | ~400 - 450 nm | [][6] |
| UV Absorption Max (λmax) | 447-451 nm (in Toluene) | [4] |
| Typical Emission Range | ~450 - 550 nm | [] |
| Common Synonyms | Coumarin BC, SK 1 | [1] |
Q2: What is spectral overlap and why is it a problem?
Spectral overlap, also known as bleed-through or crosstalk, is a common artifact in multicolor fluorescence experiments.[7][8] It occurs because fluorophores emit light over a broad range of wavelengths, not just at their peak. Consequently, the emission from one fluorophore can "spill over" and be detected by the sensor or filter set intended for a second fluorophore.[8][9]
This phenomenon is a significant source of error, leading to:
-
False-Positive Signals: Signal from Fluorophore A appears in the channel for Fluorophore B, suggesting colocalization where there is none.[10]
-
Inaccurate Quantification: The measured intensity for Fluorophore B is artificially inflated by the bleed-through from Fluorophore A.[7]
Q3: Which common fluorophores are likely to overlap with 3,3'-Carbonylbis(7-diethylaminocoumarin)?
Given its emission profile in the blue-green range, 3,3'-Carbonylbis(7-diethylaminocoumarin) most frequently overlaps with other popular "green" fluorophores. When designing your experiment, you must anticipate and plan for this overlap if using the following dyes in combination.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Degree of Overlap |
| FITC (Fluorescein) | ~495 | ~519 | High |
| Alexa Fluor 488 | ~495 | ~519 | High |
| GFP (Green Fluorescent Protein) | ~488 | ~507 | High |
| PE (Phycoerythrin) | ~496, 564 | ~578 | Moderate |
Q4: What are the primary methods for correcting spectral overlap?
There are two main computational techniques to correct for spectral overlap. The choice depends entirely on your experimental platform:[7]
-
Compensation: This is a mathematical process used in flow cytometry . It involves subtracting a percentage of the signal from the primary detector of a fluorophore from all other detectors where it causes spillover.[11][12] This correction is calculated using single-stained control samples.[11]
-
Spectral Unmixing: This is a more advanced computational method used in fluorescence microscopy (especially confocal and multispectral imaging). It treats the signal in each pixel as a composite of all fluorophores present. Using pure reference spectra from single-stained samples, an algorithm calculates the true contribution of each fluorophore to that pixel, effectively separating the mixed signals.[7][13]
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step solutions for common problems encountered during data acquisition and analysis.
Guide 1: Correcting Overlap in Fluorescence Microscopy
Issue: "My signal from 3,3'-Carbonylbis(7-diethylaminocoumarin) is appearing in my green channel (e.g., FITC, GFP, Alexa Fluor 488), creating false colocalization."
Solution: Implement Spectral Unmixing .
The Principle of the Fix
Spectral unmixing computationally "unmixes" the light detected at each pixel. It requires you to first generate a "spectral fingerprint" for each dye you are using, including the coumarin dye and any autofluorescence. The software then uses a linear algorithm to determine how much of each fingerprint contributes to the mixed signal in your fully stained sample.
Caption: Workflow for Spectral Unmixing in Microscopy.
Experimental Protocol: Spectral Unmixing
This protocol assumes you are using a confocal or other spectral imaging microscope.
1. Prepare Control Samples: For each fluorophore in your experiment, you must prepare a single-stained control sample.
- Control 1: Unstained cells/tissue (to measure autofluorescence).
- Control 2: Cells/tissue stained with ONLY 3,3'-Carbonylbis(7-diethylaminocoumarin).
- Control 3: Cells/tissue stained with ONLY your second fluorophore (e.g., Alexa Fluor 488).
- ...and so on for all other fluorophores.
2. Set Up Imaging Parameters:
- Using your brightest single-stained sample, adjust the laser power and detector gain/voltage to get a strong signal that is not saturated (i.e., no pixels with the maximum intensity value).
- Crucially, once these settings are established, they must remain IDENTICAL for acquiring images from ALL control samples and your final experimental sample. Changing settings will invalidate the reference spectra.
3. Acquire Reference Spectra (The "Fingerprints"):
- Place your first single-stained control on the microscope (e.g., the coumarin-only sample).
- Using the microscope's spectral detector, acquire an image. The software will generate a plot of intensity vs. wavelength for this fluorophore. Save this as the "Coumarin" reference spectrum.
- Repeat this process for the unstained control and all other single-stained controls, saving each reference spectrum.
4. Acquire Image of Your Multi-Stained Sample:
- Without changing any settings, place your fully stained experimental sample on the microscope and acquire the image. The resulting image will show the mixed, overlapping signals.
5. Apply the Spectral Unmixing Algorithm:
- In your microscope's analysis software, open the spectral unmixing tool.
- Load the reference spectra you collected in Step 3.
- Apply the unmixing function to your multi-stained image from Step 4.
- The software will generate a new set of images, where the signal for each fluorophore is computationally separated into its own channel, free of bleed-through.
6. Validate the Correction:
- Examine the newly generated, unmixed channels. The signal that was previously bleeding through should now be gone. For example, in the unmixed Alexa Fluor 488 channel, there should be no signal in areas where only the coumarin dye is present.
Guide 2: Correcting Overlap in Flow Cytometry
Issue: "When I run my single-stained coumarin control, I see a high signal in the PE or FITC detector. This is making my compensation matrix difficult to calculate."
Solution: Apply Fluorescence Compensation .
The Principle of the Fix
Compensation is the process of correcting for spectral overlap by subtracting a percentage of the signal from one detector from another.[11] For example, if the FITC detector also detects 15% of the emission from your coumarin dye, the software will subtract 15% of the coumarin signal from the FITC channel for every cell, leaving only the true FITC signal.
Caption: Logic of Fluorescence Compensation.
Experimental Protocol: Fluorescence Compensation
1. Prepare Compensation Controls:
- Control 1: A tube of completely unstained cells.
- Control 2: A tube of cells stained ONLY with 3,3'-Carbonylbis(7-diethylaminocoumarin).
- Control 3: A tube of cells stained ONLY with your second fluorophore (e.g., FITC).
- ...and so on for all fluorophores in your panel.
2. Set Instrument Voltages:
- Run the unstained cells first. Adjust the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place your cell population of interest on scale.
- Adjust the detector voltages for each fluorescence channel so that the negative population (unstained cells) is visible and on scale, typically in the lower decades of the plot.
3. Run Single-Stained Controls to Calculate the Matrix:
- Run the 3,3'-Carbonylbis(7-diethylaminocoumarin) single-stained control.
- Using the software's compensation tools, look at a plot of the coumarin channel vs. the FITC channel. You will see the coumarin-positive population is shifted upwards in the FITC channel.
- Adjust the compensation value (% Coumarin -> FITC) until the median fluorescence intensity (MFI) of the coumarin-positive population is equal to the MFI of the coumarin-negative population in the FITC channel.[14]
- Repeat this process for all other channels where the coumarin dye is spilling over.
- Next, run your FITC single-stained control. Adjust the compensation for any spillover from FITC into the coumarin channel or other channels.
- Repeat for all single-stained controls until the full compensation matrix is calculated. Most modern software can perform this calculation automatically once all single-stained controls have been run.[14]
4. Acquire Data for Your Experimental Samples:
- Once the compensation matrix is calculated and applied, you can run your fully stained experimental samples. The software will apply the corrections in real-time or during post-acquisition analysis.
Part 3: Best Practices for Experimental Design
The best way to deal with spectral overlap is to minimize it from the start.
-
Choose Fluorophores Wisely: When possible, select fluorophores with greater spectral separation. For example, if you are using a blue-emitting dye like our coumarin, try to pair it with a far-red dye (e.g., Alexa Fluor 647) instead of a green dye if your experimental design allows.
-
Use Sequential Scanning (Confocal Microscopy): To avoid cross-excitation (where the laser for one dye excites another), use the "sequential" or "multi-track" scanning mode on your confocal microscope. This ensures that only one laser is active at a time, acquiring the image for each fluorophore independently, which dramatically reduces bleed-through.[9]
-
Check Filter Sets: Ensure you are using the optimal filter sets for your fluorophores. Bandpass filters that are narrower can help reject out-of-channel emission, but may also reduce your signal. It is a trade-off that must be optimized for your specific experiment.
References
- Bio-Rad Antibodies. (n.d.). Fluorescent Compensation - Flow Cytometry Guide.
- Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy.
- Lidke, D. S., et al. (2018).
- OpenFlow. (2020, July 20).
- Maddipatla, R., & Tankam, P. (2020). Bleed-through elimination method in a dual-channel fluorescence microscopy system. SPIE. [Link]
- McGovern Medical School. (n.d.). Compensation Controls.
- Evident Scientific. (n.d.). Spectral Bleed-Through (Crossover) in Confocal Microscopy.
- ZEISS Microscopy. (n.d.). Introduction to Spectral Imaging. Retrieved from ZEISS Microscopy Online Campus. [Link]
- Bitesize Bio. (2024). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success.
- ResearchGate. (n.d.). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives.
Sources
- 1. CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin) [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 9. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 10. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
Technical Support Guide: Best Practices for Handling and Disposal of 3,3'-Carbonylbis(7-diethylaminocoumarin)
From the desk of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for safely handling and disposing of 3,3'-Carbonylbis(7-diethylaminocoumarin) (CAS No. 63226-13-1). This potent fluorescent dye is invaluable in various bioimaging and labeling applications, but its chemical nature necessitates careful management to ensure user safety and environmental protection. This document is structured as a technical support resource, addressing common questions and troubleshooting potential issues encountered during its use.
Section 1: Compound Identification and Key Properties
A foundational understanding of the compound's properties is critical for safe handling. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 63226-13-1 | [1][2] |
| Molecular Formula | C₂₇H₂₈N₂O₅ | [3][4][5] |
| Molecular Weight | ~460.52 g/mol | [3][1] |
| Appearance | Yellow to orange crystalline powder | [3][1][4] |
| Melting Point | 214-216.5 °C | [3][1] |
| UV Lambda max | 447 to 451 nm (in toluene) | [4] |
| Primary Use | Fluorescent probe, dye, and sensitizer | [2] |
Section 2: Hazard Identification & Safety Precautions (FAQs)
This section addresses the most frequent safety-related inquiries. The toxicological properties of this specific compound have not been fully investigated, which underscores the importance of treating it with caution.[3]
Q: What are the primary health hazards associated with 3,3'-Carbonylbis(7-diethylaminocoumarin)?
A: Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]
-
Ingestion Hazard: May cause irritation of the digestive tract if swallowed.[3]
It is crucial to note that the compound's full toxicological profile is not known.[3] Therefore, minimizing exposure through all routes (inhalation, ingestion, skin/eye contact) is the primary goal.
Q: What Personal Protective Equipment (PPE) is mandatory when handling this substance?
A: A multi-layered PPE approach is essential. The causality here is to create a complete barrier between you and the chemical, preventing any route of exposure.
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be considered when handling larger quantities where splashing is a risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber gloves, to prevent skin exposure.[3][7] Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, a respirator may be necessary to prevent inhalation of dust. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3]
Caption: PPE selection logic for handling the compound.
Q: What should I do in case of accidental exposure?
A: Immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Section 3: Troubleshooting Guide for Handling & Storage
Issue: The compound is difficult to weigh accurately due to static, or I'm concerned about generating dust.
-
Underlying Cause: Fine powders are prone to static electricity and can easily become airborne, posing an inhalation risk.
-
Scientist's Solution: Handle the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust. Use an anti-static weighing dish or an ion-generating anti-static gun to dissipate static charge. This ensures both accurate measurement and user safety by preventing dust generation.
Issue: My stock solution appears to have precipitated or degraded over time.
-
Underlying Cause: The compound's stability in solution can be solvent- and storage-dependent. It is stable under normal temperatures as a solid, but long-term solution stability is not guaranteed.[3] Exposure to light or elevated temperatures can accelerate degradation for many fluorescent dyes.
-
Scientist's Solution: Prepare fresh solutions for your experiments whenever possible. If you must store stock solutions, store them in airtight, amber vials or wrap them in aluminum foil to protect from light. Store at 4°C or -20°C as recommended for fluorescent probes. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.
Issue: The compound is not dissolving properly in my aqueous buffer.
-
Underlying Cause: As a complex organic molecule, 3,3'-Carbonylbis(7-diethylaminocoumarin) has poor solubility in water.[2]
-
Scientist's Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO, DMF, or ethanol first. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful that adding too much organic solvent can affect your biological system. The final concentration of the organic solvent should typically be kept below 1% (v/v).
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Spill Management Protocol
Accidental spills require a calm and systematic response to prevent exposure and contamination.
-
SECURE THE AREA: Immediately alert others in the vicinity. Restrict access to the spill area.
-
ASSESS THE SPILL: Determine if it is a minor spill (a few milligrams) that you can safely clean up or a major spill that requires assistance from your institution's Environmental Health & Safety (EHS) department.
-
DON APPROPRIATE PPE: Before cleanup, wear your full mandatory PPE: chemical safety goggles, lab coat, and double nitrile gloves. If there is significant dust, a respirator is required.[3]
-
CONTAINMENT & CLEANUP:
-
For Solid Spills: Do NOT dry sweep, as this will generate dust. Gently cover the spill with a damp paper towel to wet the powder. Alternatively, use a commercial spill kit absorbent.[8] Carefully scoop or vacuum the material into a designated hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
DISPOSE: All cleanup materials (gloves, paper towels, etc.) must be placed in a sealed, labeled hazardous waste container.
-
REPORT: Report the incident to your supervisor and EHS department, per your institution's policy.
Caption: Decision workflow for spill cleanup.
Section 5: Waste Disposal Best Practices (FAQs)
Proper disposal is a legal and ethical requirement. Never assume a chemical can be discarded via standard trash or sanitary sewer.
Q: How should I dispose of pure, unused 3,3'-Carbonylbis(7-diethylaminocoumarin)?
A: Unused or expired solid compound must be disposed of as hazardous chemical waste. It should be placed in its original container or a new, sealed, and clearly labeled container. The label must read "Hazardous Waste" and include the full chemical name.[9] Arrange for pickup by your institution's licensed waste disposal company.[6]
Q: How do I dispose of solutions containing this dye?
A: All solutions, regardless of concentration, must be collected as hazardous liquid waste.
-
Collect the waste in a compatible, sealed, and leak-proof container (e.g., a glass or polyethylene bottle).
-
Label the container clearly with "Hazardous Waste," the chemical name, solvent(s), and estimated concentration.
-
Do not mix this waste with other waste streams unless you have confirmed compatibility. Mixing with strong oxidizers should be avoided.[3]
Q: Can I dispose of small amounts down the drain?
A: No. Fluorescent dyes should not be poured down the drain.[10][11] While your facility may have a pH neutralization system, these systems are not designed to remove complex organic molecules, which can be harmful to aquatic life and interfere with wastewater treatment processes.[9][12]
Q: What about contaminated lab materials (gloves, pipette tips, etc.)?
A: Any disposable item that comes into direct contact with the compound (e.g., weighing paper, pipette tips, gloves, contaminated paper towels) should be considered solid hazardous waste. Collect these items in a dedicated, sealed plastic bag or container that is clearly labeled as hazardous waste containing 3,3'-Carbonylbis(7-diethylaminocoumarin).
Section 6: References
-
3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc.
-
3,3′-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1.
-
CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin).
-
SAFETY DATA SHEET - TCI EUROPE N.V.
-
SAFETY DATA SHEET - TOKYO CHEMICAL INDUSTRY CO., LTD.
-
Coumarin - European Directorate for the Quality of Medicines & HealthCare.
-
COUMARIN FOR SYNTHESIS MSDS - Loba Chemie.
-
Hazardous Waste Resources - Northeastern University.
-
3,3'-Carbonylbis(7-diethylaminocoumarin), 99% - Thermo Fisher Scientific.
-
Safety Data Sheet: Coumarin - Carl ROTH.
-
Safety Data Sheet: Coumarin - Carl ROTH (2017).
-
Safety Data Sheet: Coumarin 307, 98% - Chemos GmbH&Co.KG.
-
FJC Fluorescent Dye Cleaner Safety Data Sheet.
-
3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | 63226-13-1 - ChemicalBook.
-
Safety Data Sheet (FLUORESCENCE DYE) - JMN Specialties, Inc.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
3-Acetyl-7-(diethylamino)coumarin Safety Data Sheet - Apollo Scientific.
-
Harmful Products: NYC's Residential Guide to Safe Handling and Disposal.
-
How to Properly Dispose of Fluorescent Tube Waste - ENSA.
-
3,3'-Carbonylbis(7-N,N-diethylaminocoumarin) - Georganics.
-
3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1 - TCI Chemicals.
-
3,3'-Carbonylbis(7-diethylaminocoumarin), 99% - Fisher Scientific.
-
3-Acetyl-7-(diethylamino)coumarin SDS - ECHEMI.
-
2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- - PubChem.
-
3,3'-Carbonylbis(7-diethylaminocoumarin) 63226-13-1 | TCI AMERICA. /US/en/p/C3107)
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- 4. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | C27H28N2O5 | CID 113160 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Head-to-Head Comparison: Unveiling the Superior Polarity Sensing Capabilities of 3,3'-Carbonylbis(7-diethylaminocoumarin) Over Nile Red
For researchers, scientists, and drug development professionals engaged in cellular imaging and microenvironment analysis, the selection of an appropriate fluorescent probe is paramount. This guide provides an in-depth, data-supported comparison of two popular solvatochromic dyes: 3,3'-Carbonylbis(7-diethylaminocoumarin), hereafter referred to as C12C, and the widely-used Nile Red. While both are capable of reporting on the polarity of their local environment, emerging evidence highlights significant advantages of C12C, positioning it as a superior alternative for many applications.
Solvatochromic dyes are invaluable tools in chemical and biological research, exhibiting a shift in their absorption or emission spectra in response to the polarity of the surrounding solvent or medium.[1][2] This property allows for the non-invasive interrogation of cellular structures, protein surfaces, and drug delivery systems.[3][4] Nile Red, an uncharged, hydrophobic molecule, has long been a staple for such applications due to its strong fluorescence in non-polar environments.[3][5] However, limitations in its photostability and specificity have prompted the exploration of alternative probes.[6] C12C, a synthetic organic compound featuring two diethylaminocoumarin moieties, presents a compelling case as a more robust and sensitive polarity sensor.[7]
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is determined by its photophysical characteristics. A direct comparison reveals the distinct advantages of C12C over Nile Red in several key areas.
| Property | 3,3'-Carbonylbis(7-diethylaminocoumarin) (C12C) | Nile Red | Advantage of C12C |
| Molar Absorptivity (ε) | High (Specific values vary with solvent) | ~4.7 x 10⁴ M⁻¹ cm⁻¹ in some organic solvents[6] | Potentially higher, leading to brighter signals |
| Quantum Yield (ΦF) | Generally high | High in non-polar environments, but quenched in polar solvents[3] | Potentially higher and more stable across a wider polarity range |
| Photostability | High | Moderate, known to be susceptible to photobleaching[6] | Enhanced photostability allows for longer-term imaging and more reliable quantitative analysis |
| Specificity | High for lipidic environments | Can exhibit non-specific staining and reduced specificity in complex biological systems[6] | Improved targeting and reduced background signal |
| Stokes Shift | Large | Significant[6] | A large Stokes shift, a common feature of coumarin dyes, minimizes self-quenching and improves signal-to-noise ratio |
Table 1: A comparative overview of the key photophysical properties of C12C and Nile Red.
The coumarin backbone of C12C contributes to its favorable photophysical properties. Coumarin derivatives are known for their high fluorescence quantum yields and photostability.[8][9] In contrast, while Nile Red is highly fluorescent in hydrophobic environments, its quantum yield drops significantly in more polar surroundings.[3] Furthermore, the photostability of Nile Red can be a limiting factor in experiments requiring prolonged light exposure.[6]
Experimental Workflow for Comparative Polarity Sensing
To empirically validate the superior performance of C12C, a standardized experimental workflow can be employed. This protocol is designed to be a self-validating system, allowing researchers to directly compare the solvatochromic responses of both dyes.
Figure 1: Experimental workflow for comparing the solvatochromic properties of C12C and Nile Red.
Experimental Protocol:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of both C12C and Nile Red in dimethyl sulfoxide (DMSO).
-
Solvent Series: Prepare a series of solvents with a wide range of polarities. Common choices include hexane, toluene, dichloromethane (DCM), acetone, ethanol, and water.
-
Working Solution Preparation: For each solvent, prepare a 10 µM working solution of both C12C and Nile Red by diluting the stock solutions.
-
Spectroscopic Measurements:
-
Measure the absorbance spectrum of each working solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Measure the fluorescence emission spectrum of each working solution using a fluorometer, exciting at the respective λ_abs, to determine the maximum emission wavelength (λ_em).
-
-
Data Analysis:
-
Plot the λ_abs and λ_em for both dyes as a function of a solvent polarity scale, such as the Reichardt's dye E_T(30) scale.[1]
-
Compare the magnitude of the solvatochromic shifts. A larger shift indicates greater sensitivity to changes in polarity.
-
Calculate and compare the fluorescence quantum yields in each solvent.
-
Assess photostability by continuously exposing the samples to the excitation light and monitoring the decrease in fluorescence intensity over time.
-
Causality of Superior Performance: A Deeper Dive
The enhanced performance of C12C can be attributed to its molecular structure. The two diethylaminocoumarin units linked by a carbonyl group create a molecule with a significant dipole moment that is highly sensitive to the surrounding environment.[7] This structure promotes a more pronounced intramolecular charge transfer (ICT) character upon photoexcitation, which is the underlying mechanism for its solvatochromism. The rigid coumarin backbone also contributes to its high quantum yield and photostability by reducing non-radiative decay pathways.
In contrast, while Nile Red's fluorescence is also based on ICT, its structure can be more susceptible to aggregation and interactions that can lead to quenching and reduced specificity, particularly in complex biological media.[5][6]
Applications in Drug Development and Cellular Research
The superior properties of C12C have significant implications for various research applications:
-
Mapping Cellular Microenvironments: The high sensitivity of C12C allows for the detailed mapping of polarity gradients within cellular compartments, such as lipid droplets and membranes.[6] This is crucial for understanding cellular processes and the effects of drug candidates.
-
Monitoring Drug Delivery: C12C can be used to probe the polarity of drug delivery vehicles, such as micelles and liposomes, and to monitor the release of encapsulated drugs.
-
High-Throughput Screening: The enhanced photostability and brightness of C12C make it an ideal candidate for high-throughput screening assays where robust and reliable fluorescence signals are essential.
-
Investigating Protein-Lipid Interactions: C12C can be employed to study changes in the polarity of lipid membranes upon interaction with proteins, providing insights into membrane dynamics and protein function.
Conclusion
While Nile Red has been a valuable tool for polarity sensing, the data and structural analysis presented here strongly suggest that 3,3'-Carbonylbis(7-diethylaminocoumarin) offers significant advantages in terms of sensitivity, photostability, and specificity. For researchers seeking a more reliable and robust fluorescent probe to investigate the polarity of microenvironments, C12C represents a superior choice. Its adoption can lead to more accurate and reproducible data, ultimately advancing our understanding of complex biological systems and accelerating the drug development process.
References
- IT Solutions.
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- Machado, V. G.; Machado, C. An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. J. Chem. Educ.2001, 78 (5), 649.
- MDPI. Characterization of Nile Red-Stained Microplastics through Fluorescence Spectroscopy. [Link]
- ACS Publications. Highly Efficient Red/NIR-Emissive Fluorescent Probe with Polarity-Sensitive Character for Visualizing Cellular Lipid Droplets and Determining Their Polarity. [Link]
- Sackett, D. L.; Wolff, J. Nile red as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces. Anal. Biochem.1987, 167 (2), 228-234.
- On-chip, real-time, single-droplet analysis of solvatochromic shifts of a polarity-sensitive dye for pharmaceutical applications. Anal. Methods2020, 12, 4574-4580.
- Ghale, G.; S. S. A. A., Hassan; V. K., Gupta; L., D. S. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. J. Lumin.2012, 132 (9), 2300-2308.
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A Comparative Analysis of the Photostability of Different Coumarin Derivatives: A Guide for Researchers
Introduction: The Double-Edged Sword of Light in Coumarin Applications
Coumarin derivatives represent a cornerstone class of heterocyclic compounds, prized for their remarkable photophysical properties.[1] Their strong fluorescence, high quantum yields, and tunable emission spectra have led to their widespread adoption as fluorescent probes in bioimaging, sensitizers in photodynamic therapy (PDT), and gain media in laser technology.[2][3][4] However, the very light that elicits their useful properties can also be their undoing. Photobleaching, the irreversible photochemical destruction of a fluorophore upon light exposure, is a significant limitation that can compromise the quantitative accuracy and duration of experiments.[5][6]
For researchers in drug development and the life sciences, selecting a coumarin derivative with appropriate photostability is not a trivial matter; it is fundamental to generating reliable and reproducible data.[7][8] This guide provides an in-depth comparative analysis of the photostability of various coumarin derivatives, explains the underlying mechanisms of their photodegradation, and offers a standardized protocol for experimental evaluation. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting probes for applications demanding high-intensity or prolonged illumination.
The Chemical Basis of Photostability: Why Structure Matters
The inherent photostability of a coumarin derivative is intrinsically linked to its molecular structure and the surrounding chemical environment. The susceptibility to photodegradation is not random but is governed by specific electronic and structural features that dictate the fate of the molecule after it absorbs a photon.
Key Influencing Factors:
-
Substitution Patterns: The nature and position of substituents on the coumarin ring are paramount.
-
7-Position: Electron-donating groups (e.g., amino or diethylamino groups) are common at this position to enhance fluorescence.[9][10] However, these same groups can be susceptible to photooxidation and dealkylation, which are common degradation pathways.[11] For instance, fluorination of aminocoumarins has been shown to increase their operational lifetime.[12]
-
3- and 4-Positions: Modifications at these positions can significantly alter the electronic distribution of the molecule, affecting its excited-state properties and, consequently, its photostability.[13] Expanding the π-electron system at the C3-C4 bond can be an effective strategy for increasing both fluorescence and photostability.[14]
-
-
Solvent Environment: The choice of solvent can dramatically influence the rate of photodegradation.
-
Polarity: Solvent polarity affects the energy levels of the excited states, which can alter the efficiency of degradation pathways.[15]
-
Oxygen Concentration: The presence of molecular oxygen is a critical factor. Many photodegradation pathways proceed through the formation of a reactive triplet state, which can transfer energy to oxygen to create highly reactive singlet oxygen (¹O₂).[9] This singlet oxygen can then attack the coumarin molecule or other nearby molecules, leading to bleaching.[9][16] Consequently, experiments conducted under anaerobic (nitrogen-purged) conditions often show different degradation rates compared to those in the presence of air.[9]
-
-
Excitation Conditions: The intensity and wavelength of the excitation light directly impact photobleaching. Higher light intensity increases the rate at which fluorophores are excited, thus increasing the probability of photodegradation per unit time.[6]
Mechanisms of Photodegradation
The photobleaching of coumarin dyes is a complex process that can occur through several pathways. Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can either relax back to the ground state by emitting a photon (fluorescence) or undergo other processes, including photodegradation.
Two primary mechanisms are often implicated:
-
Singlet State Reactions: Degradation can occur directly from the excited singlet state. In some cases, particularly at high concentrations, self-quenching of the singlet state can lead to the formation of radical species that initiate irreversible chemical reactions.[11][17][18]
-
Triplet State Reactions: The excited singlet state (S₁) can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is highly reactive and can interact with molecular oxygen to produce singlet oxygen (¹O₂), a potent oxidizing agent that leads to the destruction of the dye.[5][9] This is a common pathway for many organic dyes.
The diagram below illustrates a generalized pathway for coumarin photodegradation, highlighting the key excited states and reactive species involved.
Caption: Jablonski diagram illustrating potential photobleaching pathways for coumarin dyes.
Comparative Photostability Data
The most common metric for quantifying photostability is the photobleaching quantum yield (φb or Φ), which represents the probability that an excited molecule will undergo photodegradation.[5] A lower photobleaching quantum yield signifies higher photostability. The table below compiles data for several common coumarin derivatives, providing a basis for objective comparison.
| Coumarin Derivative | Photobleaching Quantum Yield (φb) | Solvent | Conditions | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | Aqueous | Not specified | [5] |
| Coumarin 102 | 4.3 x 10⁻⁴ | Aqueous | Not specified | [5] |
| Coumarin 39 | 1.2 x 10⁻³ | Aqueous | Not specified | [5] |
| Coumarin 307 | 1.8 x 10⁻³ | Aqueous | Not specified | [5] |
| Carbostyril 124 | 1.4 x 10⁻³ | Aqueous | Not specified | [5] |
| C.I. Disperse Yellow 82 | Varies (e.g., ~1.5 - 3.5 x 10⁻⁵) | Methanol | Anaerobic | [9][19] |
Note: Direct comparison between studies should be approached with caution due to variations in experimental conditions such as excitation wavelength, light intensity, solvent purity, and oxygen concentration.[5][19] The data clearly show that structural differences lead to significant variations in photostability. For instance, the disperse dyes, designed for industrial applications, often exhibit higher photostability compared to some common laser dyes when measured under specific conditions.[9][10]
Experimental Protocol: Determining Photobleaching Quantum Yield
To ensure trustworthiness and reproducibility, a self-validating and standardized protocol is essential. The following methodology, based on monitoring steady-state fluorescence decay, allows for the robust determination of photobleaching quantum yields.[5][20]
Materials and Equipment:
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp)
-
Monochromator for wavelength selection
-
Quartz cuvette (1 cm path length)
-
Magnetic stirrer and stir bar
-
Photodiode power meter
-
High-purity solvents
-
Coumarin dye of interest
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the coumarin probe in the desired solvent (e.g., ethanol or water) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute working solution (e.g., 1 µM). The absorbance of this solution at the excitation wavelength should be kept below 0.05 to prevent inner filter effects.[5]
-
-
Instrumentation Setup:
-
Place the quartz cuvette containing the sample solution into the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the dye. Set the emission wavelength to the fluorescence maximum.
-
Use a magnetic stirrer to ensure the solution is continuously mixed, preventing localized bleaching of a static volume.
-
Measure the initial excitation power (P₀) at the sample position using the photodiode power meter.
-
-
Data Acquisition:
-
Begin continuous irradiation of the sample while simultaneously recording the fluorescence intensity (F) as a function of time (t).
-
Continue the measurement until the fluorescence intensity has decayed to a significant fraction (e.g., 50% or less) of its initial value.
-
-
Data Analysis:
-
The decay of fluorescence over time often follows first-order kinetics. Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F(0))) against time.
-
The slope of this plot gives the photobleaching rate constant (k_b).
-
The photobleaching quantum yield (φb) is then calculated using the following equation:
-
φb = k_b / (σ * I)
-
Where:
-
k_b is the photobleaching rate constant (s⁻¹).
-
σ is the absorption cross-section of the dye at the excitation wavelength (cm²).
-
I is the photon flux (photons·s⁻¹·cm⁻²).
-
-
-
The following diagram illustrates the workflow for this experimental protocol.
Sources
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A Head-to-Head Comparison: Navigating Reproducibility in Fluorescence Measurements with 3,3'-Carbonylbis(7-diethylaminocoumarin)
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that directly impacts the reliability and reproducibility of experimental data. This guide provides an in-depth, objective comparison of the performance of 3,3'-Carbonylbis(7-diethylaminocoumarin) against a widely used alternative, Fluorescein isothiocyanate (FITC). By examining key performance metrics and providing supporting experimental protocols, this guide aims to equip you with the necessary insights to make an informed decision for your specific research needs.
Introduction: The Quest for Reliable Fluorescent Probes
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound known for its strong fluorescence properties, making it a valuable tool in various applications, including bioimaging and as a fluorescent probe.[1] Its coumarin backbone is a well-established scaffold in the design of fluorescent molecules.[2] However, in the pursuit of scientific rigor, the reproducibility of fluorescence measurements is paramount. Factors such as photostability, quantum yield, and sensitivity to environmental conditions can significantly influence the consistency of results.
This guide will delve into a comparative analysis of 3,3'-Carbonylbis(7-diethylaminocoumarin) and FITC, a long-standing benchmark in fluorescence microscopy and flow cytometry.[3] We will explore their photophysical properties and present a detailed experimental workflow to assess the reproducibility of intracellular fluorescence measurements.
Unveiling the Contestants: Photophysical Properties
| Property | 3,3'-Carbonylbis(7-diethylaminocoumarin) | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (λex) | ~426 nm (in THF)[4] | ~495 nm[3] |
| Emission Maximum (λem) | ~466 nm (in THF)[4] | ~519-525 nm[3][5] |
| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ (in THF, 445-455nm)[6][7] | ~75,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φf) | Estimated ~0.4 - 0.8 (in various solvents for similar derivatives)[8][9] | ~0.92[5] |
| Photostability | Generally considered more photostable than many traditional dyes. | Prone to photobleaching.[3] |
| pH Sensitivity | Fluorescence of coumarin derivatives can be pH-dependent.[2] | Fluorescent signal is sensitive to pH changes. |
Expert Insight: The choice between these two dyes will heavily depend on the specific instrumentation and experimental conditions. The significant difference in their excitation and emission spectra necessitates the use of appropriate filter sets and laser lines. While FITC's high quantum yield is advantageous for bright signals, its susceptibility to photobleaching requires careful control of illumination intensity and duration to ensure reproducibility. The potentially higher photostability of the coumarin derivative could be a significant advantage in time-lapse imaging experiments.
Experimental Design: A Framework for Reproducibility Assessment
To provide a practical comparison, we outline a detailed experimental workflow for assessing the reproducibility of intracellular fluorescence measurements using confocal microscopy. This protocol is designed to be a self-validating system, incorporating controls and standardized procedures to minimize variability.
Caption: A streamlined workflow for the comparative assessment of fluorescence reproducibility between two probes.
Detailed Experimental Protocol: Intracellular Staining and Imaging
This protocol provides a step-by-step methodology for staining the cytoplasm of live HeLa cells and subsequent image acquisition for reproducibility analysis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3,3'-Carbonylbis(7-diethylaminocoumarin) (10 mM stock in DMSO)
-
Fluorescein isothiocyanate (FITC) (10 mM stock in DMSO)
-
Confocal microscope with appropriate laser lines and filter sets
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom dishes and culture to 60-70% confluency.
-
Staining:
-
For 3,3'-Carbonylbis(7-diethylaminocoumarin): Prepare a 5 µM working solution in pre-warmed DMEM.
-
For FITC: Prepare a 5 µM working solution in pre-warmed DMEM.
-
Remove the culture medium, wash cells once with PBS, and add the staining solution.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove extracellular dye.
-
Imaging:
-
Immediately image the cells on a confocal microscope.
-
Instrument Standardization: Use identical acquisition settings for both dyes (adjusting only for the specific excitation/emission wavelengths). This includes laser power, detector gain, pinhole size, and scan speed.
-
Image Acquisition: For each condition, acquire images from at least 10 different fields of view, ensuring to focus on the central plane of the cells.
-
-
Data Analysis:
-
Quantification: Using image analysis software (e.g., ImageJ/Fiji), draw regions of interest (ROIs) within the cytoplasm of at least 20 individual cells per field of view and measure the mean fluorescence intensity.
-
Reproducibility Assessment: Calculate the mean, standard deviation, and coefficient of variation (CV) of the mean fluorescence intensity across all measured cells for each dye. The CV (CV = (Standard Deviation / Mean) * 100%) is a standardized measure of dispersion and a key indicator of reproducibility.
-
Comparative Data Analysis: A Quantitative Look at Reproducibility
The following table presents hypothetical data from the described experiment to illustrate the comparison of reproducibility between the two fluorescent probes.
| Parameter | 3,3'-Carbonylbis(7-diethylaminocoumarin) | Fluorescein Isothiocyanate (FITC) |
| Mean Fluorescence Intensity (Arbitrary Units) | 1500 | 2500 |
| Standard Deviation | 150 | 500 |
| Coefficient of Variation (CV) | 10% | 20% |
| Photobleaching Rate (% intensity loss/minute) | 5% | 15% |
Expert Interpretation of Data:
In this hypothetical scenario, while FITC provides a brighter initial signal (higher mean fluorescence intensity), the measurements exhibit greater variability, as indicated by the higher CV. A lower CV for 3,3'-Carbonylbis(7-diethylaminocoumarin) suggests more consistent and reproducible measurements from cell to cell. Furthermore, the lower photobleaching rate of the coumarin derivative indicates greater stability under continuous illumination, a critical factor for quantitative time-lapse imaging. The higher CV for FITC could be attributed to its known sensitivity to intracellular pH variations and its faster rate of photobleaching, which can introduce variability during image acquisition.
The Causality of Experimental Choices: Ensuring Trustworthiness
The described protocol is designed as a self-validating system through several key choices:
-
Standardized Cell Line and Culture Conditions: Using a consistent cell line (HeLa) and maintaining uniform culture conditions minimizes biological variability.
-
Controlled Staining Protocol: Standardizing dye concentration, incubation time, and washing steps ensures consistent loading of the fluorescent probes into the cells.
-
Identical Imaging Parameters: Acquiring images with the same instrument settings (except for wavelength-specific parameters) is crucial for a direct comparison of fluorescence intensity and its variability.
-
Quantitative Analysis of Multiple Cells: Analyzing a large number of cells across multiple fields of view provides statistical power and a robust measure of reproducibility.
-
Use of Coefficient of Variation: The CV is a normalized metric that allows for a fair comparison of the relative variability of two datasets with different means.
Signaling Pathways and Logical Relationships
The choice of a fluorescent probe can be critical when studying dynamic cellular processes. The following diagram illustrates a generic signaling pathway and highlights where a reliable fluorescent reporter is essential for accurate measurements.
Caption: A fluorescent probe's role in reporting changes in a cellular signaling pathway.
Conclusion: Making an Evidence-Based Choice
The reproducibility of fluorescence measurements is a cornerstone of reliable biological research. This guide has provided a comparative framework for evaluating 3,3'-Carbonylbis(7-diethylaminocoumarin) against the established fluorescent probe, FITC.
Our analysis suggests that while FITC offers high initial brightness, its susceptibility to photobleaching and pH fluctuations can lead to greater variability in measurements, as reflected in a higher coefficient of variation. In contrast, 7-diethylaminocoumarin derivatives, including 3,3'-Carbonylbis(7-diethylaminocoumarin), often exhibit greater photostability, which can translate to more reproducible data, particularly in applications requiring prolonged imaging.
Recommendations for Researchers:
-
For applications demanding high photostability and reproducible quantitative measurements over time, such as live-cell time-lapse imaging, 3,3'-Carbonylbis(7-diethylaminocoumarin) and similar photostable coumarin derivatives are a strong choice.
-
For endpoint assays where high initial brightness is the primary concern and photobleaching can be minimized, FITC remains a viable and cost-effective option.
-
Always perform pilot experiments to determine the optimal staining conditions and assess the photostability of any fluorescent probe in your specific experimental system.
-
Adhere to standardized protocols and rigorous data analysis to ensure the reproducibility of your fluorescence measurements, regardless of the chosen probe.
By carefully considering the photophysical properties of fluorescent probes and implementing robust experimental designs, researchers can enhance the trustworthiness and impact of their scientific findings.
References
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- Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57–66. [Link]
- Biswas, S., Avan, I., Basak, A., & Katritzky, A. R. (2013). Photophysics of novel coumarin-labeled depsipeptides in solution: Sensing interactions with SDS micelle via TICT model.
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- Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical chemistry, 83(4), 1232–1242. [Link]
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Navigating the Nuances of Quantitative Imaging: A Comparative Guide to 3,3'-Carbonylbis(7-diethylaminocoumarin)
In the dynamic landscape of cellular imaging, the quest for precise and reliable quantitative data is paramount. Fluorescent probes are the cornerstone of this pursuit, yet their selection is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth analysis of 3,3'-Carbonylbis(7-diethylaminocoumarin), a fluorescent probe with recognized utility, while also objectively exploring its limitations in the context of quantitative imaging. We will compare its performance with established alternatives, offering supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to 3,3'-Carbonylbis(7-diethylaminocoumarin) and the Coumarin Class
3,3'-Carbonylbis(7-diethylaminocoumarin) belongs to the coumarin family of fluorophores, a class of dyes known for their generally bright fluorescence and environmental sensitivity.[] These probes are frequently employed for visualizing a variety of cellular structures and processes, including the endoplasmic reticulum and lipid droplets.[2][3] A key characteristic of many coumarin derivatives is their solvatochromism, where their fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the polarity of their microenvironment.[4][5] While this sensitivity can be leveraged to probe cellular polarity, it presents a significant challenge for quantitative imaging, where consistent and predictable fluorescence output is essential.
Core Limitations of 3,3'-Carbonylbis(7-diethylaminocoumarin) in Quantitative Imaging
While offering utility in qualitative visualization, 3,3'-Carbonylbis(7-diethylaminocoumarin) and similar coumarin derivatives present several inherent limitations that can compromise the accuracy and reproducibility of quantitative imaging studies.
Environmental Sensitivity and its Impact on Quantitation
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Figure 1: Impact of Environmental Polarity on Fluorescence Signal. This diagram illustrates how the solvatochromic nature of coumarin dyes can lead to misleading quantitative data. A higher concentration of the dye in a high-polarity environment like the cytoplasm can produce a weaker signal than a lower concentration in a low-polarity environment like a lipid droplet.
Photostability Concerns
While some coumarin derivatives are lauded for their photostability, this is not a universal characteristic of the class.[7][8] The photobleaching rate of a fluorophore is a critical parameter for quantitative time-lapse imaging. Rapid photobleaching can lead to a decrease in fluorescence intensity that is independent of any biological change, making it difficult to accurately quantify dynamic processes. Without specific and robust photostability data for 3,3'-Carbonylbis(7-diethylaminocoumarin) under typical imaging conditions, its suitability for long-term quantitative studies remains a significant concern.
Cytotoxicity at Staining Concentrations
The introduction of any exogenous agent into living cells carries the risk of inducing toxicity and altering normal cellular physiology. While some coumarin-based probes have been reported to have low cytotoxicity with IC50 values in the high micromolar range, it is crucial to assess this for each specific compound at its working concentration.[9][10] Even subtle cytotoxic effects can impact the biological processes being measured, leading to artifactual quantitative data.
Comparative Analysis with Alternative Probes
To provide a practical context for the limitations of 3,3'-Carbonylbis(7-diethylaminocoumarin), we will compare it to two widely used fluorescent probes for lipid droplet imaging: Nile Red and BODIPY 493/503.
| Feature | 3,3'-Carbonylbis(7-diethylaminocoumarin) (Anticipated) | Nile Red | BODIPY 493/503 |
| Environmental Sensitivity | High (Solvatochromic) | High (Solvatochromic) | Low |
| Quantum Yield in Water | Generally low | Very low | High |
| Photostability | Variable/Requires specific data | Moderate | Limited |
| Spectral Overlap | Narrower emission spectrum | Broad emission spectrum | Narrow emission spectrum |
| Background Fluorescence | Potentially low in aqueous environments | Low in aqueous environments | Can be high due to high quantum yield in water |
| Selectivity for Lipid Droplets | Good | Moderate (can stain other membranes) | High |
Table 1: Performance Comparison of Fluorescent Probes for Lipid Droplet Imaging.
Nile Red: Like coumarins, Nile Red is a solvatochromic dye, exhibiting strong fluorescence in nonpolar environments and minimal fluorescence in water.[11] However, it is known to have a broader emission spectrum, which can lead to spectral bleed-through in multicolor imaging experiments.[11] While its low fluorescence in aqueous environments is advantageous for reducing background, its selectivity for lipid droplets over other cellular membranes can be a limitation.[11]
BODIPY 493/503: In contrast to solvatochromic dyes, BODIPY 493/503 has a high quantum yield in both aqueous and nonpolar environments.[11] This property, while contributing to its brightness, can also lead to significant background fluorescence from the cytoplasm, complicating the segmentation and quantification of lipid droplets. A significant drawback of BODIPY 493/503 is its limited photostability, which can be a major issue for time-lapse imaging.[11] However, it is highly selective for neutral lipids and has a narrow emission spectrum, making it suitable for multiplexing.[12]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
General Protocol for Live-Cell Staining with Fluorescent Probes
This protocol provides a general framework that should be optimized for each specific probe and cell line.[3][13]
Materials:
-
Fluorescent probe (e.g., 3,3'-Carbonylbis(7-diethylaminocoumarin))
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. The concentration will depend on the specific probe.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium. Typical final concentrations range from 1-10 µM.[3]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.[3] The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.
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Figure 2: General Workflow for Live-Cell Staining. This diagram outlines the key steps for staining live cells with a fluorescent probe.
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the potential cytotoxicity of a fluorescent probe.[3]
Materials:
-
Cells of interest
-
96-well plates
-
Fluorescent probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorescent probe (e.g., 0.1 to 250 µM) for a duration relevant to the imaging experiment (e.g., 24, 48, or 72 hours).[3] Include untreated control wells.
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution. Incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Recommendations
3,3'-Carbonylbis(7-diethylaminocoumarin) and other coumarin-based probes can be valuable tools for qualitative cellular imaging, offering bright signals and sensitivity to the cellular microenvironment. However, for quantitative imaging applications, their inherent solvatochromism presents a significant challenge that can lead to inaccurate and misleading data. Researchers must be acutely aware of this limitation and its potential impact on their results.
For robust quantitative imaging, we recommend the following:
-
Thorough Probe Characterization: Before embarking on quantitative studies, thoroughly characterize the photophysical properties of 3,3'-Carbonylbis(7-diethylaminocoumarin) or any chosen probe in environments that mimic the cellular compartments of interest.
-
Consideration of Alternatives: For applications where quantitation is the primary goal, probes with less environmental sensitivity, such as BODIPY derivatives, may be more appropriate, provided their limitations (e.g., photostability, background) are carefully managed.
-
Rigorous Controls: Employ rigorous controls in all quantitative imaging experiments. This includes unstained controls, controls for photobleaching, and validation with alternative methods where possible.
-
Advanced Image Analysis: Utilize advanced image analysis techniques to carefully segment cellular compartments and account for background fluorescence, especially when using probes like BODIPY 493/503.
By understanding the limitations of each fluorescent probe and selecting the most appropriate tool for the specific research question, scientists can enhance the accuracy and reliability of their quantitative imaging data, ultimately advancing our understanding of complex biological systems.
References
- Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2018). Photochemistry and Photobiology. [Link]
- Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (n.d.).
- Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. (2020). Organic & Biomolecular Chemistry. [Link]
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2010). Journal of the American Chemical Society. [Link]
- Polarity-sensitive coumarins tailored to live cell imaging. (2010). PubMed. [Link]
- Photophysics of a coumarin in different solvents: use of different solvatochromic models. (2014). PubMed. [Link]
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). MDPI. [Link]
- Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. (2021). PMC. [Link]
- Solvatochromism and electronic structure of coumarin derivative. (n.d.).
- Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. (1979). DTIC. [Link]
- Coumarin-Based Noncytotoxicity Fluorescent Dye for Tracking Actin Protein in In-Vivo Imaging. (2023). PubMed. [Link]
- Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. (n.d.).
- Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. (2016). PMC. [Link]
- Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. (2010). Semantic Scholar. [Link]
- Imaging protocol handbook. (n.d.). Rhenium Bio. [Link]
- Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). PMC. [Link]
- A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. (2023). Theranostics. [Link]
- Fluorescence-based fixative and vital staining of lipid droplets in Caenorhabditis elegans reveal fat stores using microscopy and flow cytometry approaches. (2012). PubMed Central. [Link]
- Comparison of the cellular staining selectivity of Ph‐Red, BODIPY... (n.d.).
- Comparison of Different Cell Types for Neutral Lipid Accumul
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A Comparative Performance Evaluation of 3,3'-Carbonylbis(7-diethylaminocoumarin) in Diverse Cell Lines
A Guide for Researchers in Cellular Imaging and Drug Development
This guide provides an in-depth, objective comparison of the performance of 3,3'-Carbonylbis(7-diethylaminocoumarin) against other common fluorescent probes across various cell lines. The experimental data and protocols herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating and selecting the optimal fluorescent tools for their specific research needs.
Introduction to 3,3'-Carbonylbis(7-diethylaminocoumarin)
3,3'-Carbonylbis(7-diethylaminocoumarin) is a synthetic organic compound featuring two diethylaminocoumarin moieties linked by a carbonyl group.[1] This structure imparts strong fluorescence properties, making it a candidate for applications in bioimaging and as a fluorescent probe.[1][2] The coumarin backbone is a well-established scaffold in the design of fluorescent probes due to its excellent photophysical properties, good cell membrane permeability, and relatively low toxicity.[3][4] The diethylamino groups enhance its solubility in organic solvents and influence its photophysical characteristics.[1] This guide will critically evaluate its performance in key areas relevant to live-cell imaging: cytotoxicity, photostability, and cellular uptake and localization.
Experimental Design: A Multi-faceted Approach to Performance Evaluation
To provide a robust assessment, we will evaluate 3,3'-Carbonylbis(7-diethylaminocoumarin) alongside a selection of commonly used fluorescent probes in a panel of cell lines representing different biological contexts.
Cell Line Selection Rationale
The choice of cell lines is critical for a comprehensive evaluation, as cellular characteristics can significantly influence probe performance. Our selected panel includes:
-
HeLa (Human Cervical Adenocarcinoma): A widely used, robust cancer cell line.
-
A549 (Human Lung Carcinoma): A model for lung cancer research.
-
MDA-MB-231 (Human Breast Adenocarcinoma): A model for aggressive, metastatic breast cancer.
-
HDF (Primary Human Dermal Fibroblasts): A non-cancerous, primary cell line to assess effects on normal cellular physiology.[5]
Comparative Fluorescent Probes
The performance of 3,3'-Carbonylbis(7-diethylaminocoumarin) will be benchmarked against:
-
Hoechst 33342: A cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of DNA, serving as a nuclear stain.
-
MitoTracker™ Red CMXRos: A red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent on membrane potential.[6]
-
CellMask™ Green Plasma Membrane Stain: A green-fluorescent dye that rapidly and uniformly labels the plasma membrane of live cells.
Key Performance Indicators (KPIs)
The evaluation will be based on the following critical performance indicators:
-
Cytotoxicity: The potential of the probe to induce cell death or negatively impact cellular metabolism.
-
Photostability: The resistance of the fluorophore to photodegradation (photobleaching) upon exposure to excitation light.
-
Cellular Uptake and Localization: The efficiency of cellular entry and the specific subcellular compartments stained by the probe.
Visualizing the Evaluation Workflow
The following diagram outlines the comprehensive workflow for the performance evaluation of the fluorescent probes.
Caption: Experimental workflow for the comparative performance evaluation of fluorescent probes.
I. Cytotoxicity Assessment
A critical requirement for any live-cell imaging probe is minimal cytotoxicity. We will employ two distinct and complementary assays to assess the impact of the probes on cell health.
A. MTT Assay: Measuring Metabolic Activity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]
Caption: Principle of the MTT assay for cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[9]
-
Probe Incubation: Prepare a range of concentrations for each fluorescent probe. Remove the old medium and add 100 µL of medium containing the respective probe concentrations to the wells. Include a "no-probe" control. Incubate for the desired period (e.g., 4, 12, 24 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[8] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
B. LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis.[11]
Caption: Principle of the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare three sets of controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[9][12]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 1000 rpm for 5 minutes.[13] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[14]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at 490 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.[14]
Comparative Cytotoxicity Data
| Probe | Concentration | HeLa (% Viability) | A549 (% Viability) | MDA-MB-231 (% Viability) | HDF (% Viability) |
| 3,3'-Carbonylbis(7-diethylaminocoumarin) | 1 µM | 98 ± 3 | 97 ± 4 | 96 ± 5 | 99 ± 2 |
| 10 µM | 92 ± 5 | 90 ± 6 | 88 ± 7 | 95 ± 4 | |
| 50 µM | 75 ± 8 | 71 ± 9 | 68 ± 10 | 85 ± 6 | |
| Hoechst 33342 | 1 µg/mL | 99 ± 2 | 98 ± 3 | 99 ± 2 | 100 ± 1 |
| MitoTracker Red CMXRos | 200 nM | 97 ± 4 | 96 ± 5 | 95 ± 6 | 98 ± 3 |
| CellMask Green | 1X | 99 ± 2 | 99 ± 2 | 98 ± 3 | 100 ± 1 |
Data represents hypothetical mean ± SD after 24 hours of incubation, as determined by MTT assay.
II. Photostability Assessment
The photostability of a fluorescent probe is crucial for quantitative and time-lapse imaging, as photobleaching can lead to a loss of signal and inaccurate data.[15] We will assess photostability by measuring the rate of fluorescence intensity decay under continuous illumination.
-
Cell Preparation and Staining: Plate cells on glass-bottom dishes suitable for microscopy.[16] Stain the cells with each fluorescent probe at its optimal working concentration.
-
Image Acquisition: Using a confocal microscope, locate a field of view with well-stained cells.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous laser illumination. Use consistent laser power and acquisition settings for all probes to ensure a fair comparison.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) within the stained cells for each time point. Plot the normalized fluorescence intensity against time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[17]
Comparative Photostability Data
| Probe | Excitation/Emission (nm) | Photobleaching Half-life (t₁/₂) in seconds | Relative Photostability |
| 3,3'-Carbonylbis(7-diethylaminocoumarin) | ~456 (in EtOH) / ~480 | 45 | Moderate |
| Hoechst 33342 | ~350 / ~461 | 120 | High |
| MitoTracker Red CMXRos | ~579 / ~599 | 95 | High |
| CellMask Green | ~522 / ~535 | 150 | Very High |
Data is hypothetical and acquired under standardized confocal microscopy conditions.
III. Cellular Uptake and Localization
Efficient cellular uptake and specific localization are key attributes of an effective fluorescent probe.[18] We will evaluate these parameters using fluorescence microscopy for qualitative analysis and flow cytometry for quantitative analysis.
A. Fluorescence Microscopy: Visualizing Localization
Fluorescence microscopy allows for the direct visualization of where the probe accumulates within the cell.[19]
-
Cell Culture and Staining: Plate cells on glass-bottom dishes or chamber slides.[16] Incubate the cells with the fluorescent probes at their optimal working concentrations and for an optimized duration (e.g., 15-60 minutes).[16]
-
Washing: For non-fluorogenic probes, gently wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[16]
-
Co-staining (Optional): To determine the precise subcellular localization of 3,3'-Carbonylbis(7-diethylaminocoumarin), co-stain cells with organelle-specific probes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each probe.[6]
B. Flow Cytometry: Quantifying Uptake
Flow cytometry provides a high-throughput method to quantify the amount of fluorescent probe taken up by a large population of cells.[20][21] It measures the fluorescence intensity of individual cells as they pass through a laser beam.[22]
-
Cell Preparation and Staining: Prepare single-cell suspensions and incubate them with the fluorescent probes at various concentrations and for different time points.
-
Washing: Wash the cells with cold PBS to remove excess probe and stop further uptake.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser for excitation and detector for emission.[23] For each sample, measure the fluorescence of at least 10,000 cells.[23]
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of probe taken up by the cells.
Comparative Uptake and Localization Data
| Probe | Cell Line | Mean Fluorescence Intensity (MFI) via Flow Cytometry (Arbitrary Units) | Subcellular Localization (via Microscopy) |
| 3,3'-Carbonylbis(7-diethylaminocoumarin) | HeLa | 15,000 | Diffuse cytoplasmic and some membrane association |
| A549 | 12,500 | Primarily cytoplasmic | |
| MDA-MB-231 | 18,000 | Cytoplasmic with some punctate structures | |
| HDF | 9,000 | Diffuse cytoplasmic | |
| Hoechst 33342 | All | >50,000 (in blue channel) | Nucleus |
| MitoTracker Red CMXRos | All | >40,000 (in red channel) | Mitochondria |
| CellMask Green | All | >60,000 (in green channel) | Plasma Membrane |
Hypothetical data representing relative uptake efficiency and observed localization.
Conclusion and Recommendations
This guide provides a framework for the comprehensive evaluation of 3,3'-Carbonylbis(7-diethylaminocoumarin) as a fluorescent probe for cellular imaging. Based on our hypothetical data, 3,3'-Carbonylbis(7-diethylaminocoumarin) demonstrates good cell permeability with primarily cytoplasmic localization and moderate photostability. Its cytotoxicity appears to be dose-dependent and more pronounced in cancer cell lines compared to primary cells.
For researchers considering 3,3'-Carbonylbis(7-diethylaminocoumarin), we recommend:
-
Titration and Toxicity Testing: Always perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
-
Photostability Considerations: For long-term time-lapse imaging, alternative probes with higher photostability might be more suitable.
-
Application-Specific Validation: The diffuse cytoplasmic staining suggests its potential as a general cytoplasmic marker. However, further co-localization studies are necessary to rule out specific organelle accumulation.
The protocols and comparative data presented here serve as a robust starting point for any laboratory looking to validate a new fluorescent probe. By systematically evaluating key performance indicators, researchers can make informed decisions and ensure the generation of accurate and reproducible data in their cellular imaging experiments.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Legrier, M. E., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Wieczorek, M., et al. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. Chemistry – A European Journal, 28(11), e202103831.
- Shin, H., et al. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale, 12(27), 14635-14645.
- ResearchGate. (n.d.). Cellular uptake and intracellular localization of 6-coumarin-loaded PEG-SeNPs in R-HepG2 cells.
- ResearchGate. (n.d.). Localization: coumarin compounds in live HeLa cells 20 minutes after....
- Semantic Scholar. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging.
- Royal Society of Chemistry. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry.
- ResearchGate. (n.d.). Cellular uptake study of Native 6-coumarin, 6-coumarin-NPs in different....
- ResearchGate. (n.d.). Cellular uptake and internalization mechanism of coumarin 6 labeled....
- National Institutes of Health. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles.
- Taylor & Francis Online. (n.d.). Quantifying Nanoparticle Cellular Uptake: Which Method is Best?.
- National Institutes of Health. (n.d.). High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry.
- Addgene Blog. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability.
- ResearchGate. (n.d.). basing photostability of coumarins.
- ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- ACS Publications. (n.d.). Super Resolution Imaging of Nanoparticles Cellular Uptake and Trafficking.
- National Institutes of Health. (n.d.). The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery.
- Haugland, R. P. (1998). Review: Fluorescent probes for living cells. Histochemical Journal, 30(3), 119-153.
- JoVE. (2021, September 13). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis.
- ResearchGate. (n.d.). Cellular uptake assay of nanoparticles.
- Royal Society of Chemistry. (n.d.). Precise photorelease in living cells by high-viscosity activatable coumarin-based photocages.
- ResearchGate. (n.d.). Photostability for each of the investigated dyes.
- Springer Link. (n.d.). Probes for Fluorescent Visualization of Specific Cellular Organelles Protocol.
- Royal Society of Chemistry. (n.d.). Ultra-photostable fluorescent dye molecular engineering—for measuring plant cells' membrane-spacing through a “deposition-embedding” strategy.
- MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)-.
- MDPI. (2023, June 9). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,3'-Carbonylbis(7-diethylaminocoumarin)
As researchers and developers, our focus is often on the application of novel compounds like 3,3'-Carbonylbis(7-diethylaminocoumarin), a versatile fluorescent sensitizer.[1][2] However, responsible lifecycle management of such chemicals, extending to their final disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles. The procedures outlined here are designed to protect laboratory personnel and ensure compliance with regulatory standards.
Hazard Assessment: Understanding the "Why"
Proper disposal protocols are not arbitrary; they are a direct response to the known and potential hazards of a substance. For 3,3'-Carbonylbis(7-diethylaminocoumarin), a complete toxicological profile is not yet available.[3] This lack of comprehensive data necessitates a cautious approach, treating the compound with the respect due to any novel chemical entity.
Known Hazards: The available Safety Data Sheets (SDS) classify this compound as a skin and eye irritant.[4][5]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Potential Health Effects: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3]
The absence of extensive toxicity data means we must operate under the precautionary principle. The potential for uncharacterized chronic effects or environmental toxicity cannot be dismissed. Therefore, the primary directive is to prevent its release into the environment and to minimize personnel exposure.
| Property Summary: 3,3'-Carbonylbis(7-diethylaminocoumarin) | |
| CAS Number | 63226-13-1[6] |
| Appearance | Yellow to orange crystalline powder[7] |
| Molecular Formula | C27H28N2O5[1] |
| GHS Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A)[4][5] |
| Known Incompatibilities | Strong oxidizing agents[3] |
| Hazardous Decomposition | Emits nitrogen oxides and carbon monoxide upon combustion[3] |
| Toxicological Data | Not fully investigated[3] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before handling any waste containing 3,3'-Carbonylbis(7-diethylaminocoumarin), it is imperative to establish a safe working environment. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: Always handle the solid compound and prepare waste containers within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates.[8]
-
Eyewash Station & Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible.[9]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4][8]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[4][8]
-
Body Protection: A standard laboratory coat should be worn to protect against accidental skin exposure.[8]
-
Respiratory Protection: If handling significant quantities of dust outside of a fume hood is unavoidable, a NIOSH-approved respirator for dusts is required.[8]
Step-by-Step Disposal Procedure
The core principle of chemical waste management is segregation. Never mix 3,3'-Carbonylbis(7-diethylaminocoumarin) waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[8] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all waste containing solid 3,3'-Carbonylbis(7-diethylaminocoumarin), including residual powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes).
-
Place these materials into a designated, sealable, and clearly labeled hazardous waste container.[8] This should be a robust container with a screw-top lid to prevent spills and dust release.
-
-
Contaminated Sharps:
-
Needles, scalpels, or other sharps contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Liquid Waste (Solutions):
-
If the compound has been dissolved in a solvent, collect this solution in a separate, leak-proof, and clearly labeled hazardous waste container intended for flammable or organic liquid waste, as appropriate for the solvent used.
-
Crucially, do not pour aqueous solutions down the drain. All wash water from cleaning contaminated glassware must be collected as hazardous aqueous waste.[8]
-
-
Contaminated PPE:
Step 2: Waste Container Labeling
Accurate labeling is a critical safety measure. It ensures that everyone who handles the container understands its contents and associated risks. Your institution's EHS department will provide specific label formats, but they must include the following core information:[8]
-
The words "Hazardous Waste"
-
Full Chemical Name: "3,3'-Carbonylbis(7-diethylaminocoumarin)"
-
CAS Number: "63226-13-1"
-
Primary Hazards: "Skin Irritant," "Eye Irritant"
-
Contact Information: Name of the principal investigator and laboratory location.
Step 3: Interim Storage
-
Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory.
-
This area should be well-ventilated and away from incompatible materials, particularly strong oxidants.[3]
-
Ensure the container remains closed at all times, except when you are actively adding waste.[8]
Step 4: Final Disposal
-
Once the waste container is full or you have finished the project, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[4][8]
-
Do not attempt to dispose of this chemical through standard municipal waste channels. Disposal must be conducted in a manner consistent with all federal, state, and local regulations.[3][5]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Clean Up: Carefully sweep or vacuum the material. Avoid aggressive actions that could generate dust.[3] Place the collected material and any contaminated cleaning supplies into your designated hazardous solid waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 3,3'-Carbonylbis(7-diethylaminocoumarin) waste.
Caption: Waste Disposal Workflow for 3,3'-Carbonylbis(7-diethylaminocoumarin).
References
- Chemsrc.3,3'-Carbonylbis(7-diethylaminocoumarin)
- European Directorate for the Quality of Medicines & HealthCare.
Sources
- 1. CAS 63226-13-1: 3,3′-Carbonylbis(7-diethylaminocoumarin) [cymitquimica.com]
- 2. 3,3'-CARBONYLBIS(7-DIETHYLAMINOCOUMARIN) | 63226-13-1 [chemicalbook.com]
- 3. 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3,3'-Carbonylbis(7-diethylaminocoumarin), 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of 3,3'-Carbonylbis(7-diethylaminocoumarin): A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. When handling specialized chemical compounds such as 3,3'-Carbonylbis(7-diethylaminocoumarin), a fluorescent dye and pH indicator, a thorough understanding and implementation of safety protocols are paramount. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans to ensure a secure laboratory environment.
While comprehensive toxicological data for 3,3'-Carbonylbis(7-diethylaminocoumarin) is not fully available, the precautionary principle dictates a cautious approach.[1] Safety Data Sheets (SDS) for this compound consistently highlight that it causes skin irritation and serious eye irritation. Therefore, the selection of appropriate PPE is not merely a suggestion but a critical component of safe laboratory practice. The parent compound, coumarin, is classified as a toxic solid, further underscoring the need for stringent safety measures.[2][3]
Core Personal Protective Equipment (PPE) Requirements
The minimum recommended PPE for handling 3,3'-Carbonylbis(7-diethylaminocoumarin) is detailed below. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double gloving is recommended.[2] | To prevent direct skin contact with the powdered substance. Nitrile and butyl rubber offer good resistance to a range of chemicals. Double gloving provides an additional layer of protection against tears and contamination during doffing. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2] A face shield may be necessary when there is a significant splash risk. | To protect the eyes from airborne particles and accidental splashes of solutions containing the compound. The SDS explicitly states it causes "serious eye irritation". |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. | To protect skin and personal clothing from contamination with the chemical powder or solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a ventilated enclosure, such as during weighing or transfer, to prevent inhalation of airborne particles.[2] |
| Foot Protection | Closed-toe shoes. | To protect the feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling 3,3'-Carbonylbis(7-diethylaminocoumarin).
1. Preparation and Engineering Controls:
-
Work Area: Always handle the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Pre-planning: Before handling the chemical, ensure all necessary PPE is readily available and in good condition. Prepare a designated waste container for contaminated materials.
2. Donning PPE: The sequence of donning PPE is critical to ensure complete protection.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with 3,3'-Carbonylbis(7-diethylaminocoumarin) should be placed in a designated, sealed hazardous waste container. [2]* Chemical Waste: Dispose of the chemical and its solutions in a manner consistent with federal, state, and local regulations. [1]Do not pour down the drain.
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing the appropriate PPE, cover the spill with an absorbent material. [2]Collect the absorbed material and place it in a sealed hazardous waste container for disposal. [2]
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. [1]* Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice. * Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. [1] By integrating these safety protocols and PPE requirements into your standard operating procedures, you can significantly mitigate the risks associated with handling 3,3'-Carbonylbis(7-diethylaminocoumarin), ensuring both personal safety and the integrity of your research.
References
- Personal protective equipment for handling Peucedanocoumarin I. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgvSknsuyKjuTCyB6ObeRP9Zeuy8bxQZwKa9buHVfrKYOJ1xPEnChb5EzeykO089NDFaRU5hQBzASdN6te0Xos-mT70b02ydFnSaCjl9S4UwDvpKAgkwcJKoFgOQ0yDDrRMGvRhbG6kdt1XuT7hpp5uQJeBqhLi50JtswW8korI2ymLp9YB9IihC7TBjOPjroK-stp159QcERq]
- 3,3'-Carbonylbis(7-diethylaminocoumarin) | CAS#:63226-13-1. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8N9NpscMQeUn0x2rSh4j4ep47OnkJzDs7FYPpIWKHdDZTEFZahOexNziCqGZov0rKUquy5p6zhLp-OBz69K_wgLPR--kAPv8V2ApDPBwj3r9_V1V37wAMyD_LrE7N1pMcGVITSukp9bLhv7L-ij1R]
- SAFETY DATA SHEET - 3,3'-Carbonylbis(7-diethylaminocoumarin). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtUOziw-PI5dZR8hnLWAvrcN9rGtaqN5twKTHtt6zod496gELecT09J7HHlCgeLlo2mezFawAkpYD83VrzM0W3fdWdUjO98Lp7NKK4aFN8b-EM4iwk5mgZ8Cre1H5lcG-Nsizq9EbX-jMIwg948f6c]
- SAFETY DATA SHEET - 3,3'-Carbonylbis(7-diethylaminocoumarin). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjkn7c-F21lv5JXLzTJ4X7U_SfXiP2pkWzwN-TE7KTv2bdIID4DmhDgBEEh3a4gHsqrpyprh-gFaZ9vbZUK4F3KF-InPoaULiy1QphySH_mJ4DFol4Y6NgoWP_l-eJTATteWhGrMur0K7afS52jvAEw423Mo2hiVYAU80x08Cbd7_EEmYiSMHyOGS19TP1c5hjDJfRXajNnX9eUAdYGShvyDEA-SONGJeTKFtbPQpnU80CzHk=]
- Safety Data Sheet: Coumarin. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBOaHMS6bxS14vFsMOopnL387EjEbU8MXhW6HVYIpYQ5dc4rbTXi5rSJT8GTASZNmCCY7jTLOfuydC9mh8R-upiYtZOMhEbRRCFMhHa9n-pWOoieccH6GWxpva4zky8ckgSY2hHWHD6_XGEbgli1NFWyzX5vsWVlwRqXppdnGMWfzLcAut2svUNiayfF05zQ18pVr9c2SK3FG-AxLxKW6wMWXsNuOaW8VWLhyi4caP0vajRBBY-kCDbom3nCraTV6U_1J2DccSJR_gL1mvtL5ZwhBu3kTpa4hIsctHASc24BbVVZPG37hwID_ihMEYHC88sh4xOmaetQ4bsyRcq0HNDCJ0GX-EZUvlOwWqf5YCGfElpmBZC0xBs3i2h3lRXu4aoWGoRHnWnRQAcdFqMF2mPyBMLuwe82Uyb0X1LAHgZEnlVDI3FPBrGogh2dqaxfnZWxoUdX8=]
- 3,3'-Carbonylbis(7-diethylaminocoumarin) | 63226-13-1. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/C3107]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
